4-Hydrazinobenzenesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1608. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydrazinylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZCWUHFGMSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059177 | |
| Record name | 4-Hydrazinobenzenesulfonic acid | |
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Molecular Weight |
188.21 g/mol | |
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CAS No. |
98-71-5, 854689-07-9 | |
| Record name | 4-Hydrazinobenzenesulfonic acid | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=98-71-5 | |
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| Record name | 4-Hydrazinobenzenesulfonic acid | |
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| Record name | 4-Hydrazinobenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 4-hydrazinyl- | |
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| Record name | 4-Hydrazinobenzenesulfonic acid | |
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| Record name | 4-hydrazinobenzenesulphonic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.450 | |
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| Record name | 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDRAZINOBENZENESULFONIC ACID | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Hydrazinobenzenesulfonic Acid from Sulfanilic Acid
Abstract: This technical guide provides an in-depth exploration of the synthesis of 4-hydrazinobenzenesulfonic acid, a pivotal intermediate in the pharmaceutical and dye industries.[1][2] The process commences with the diazotization of sulfanilic acid, followed by a controlled reduction of the resulting diazonium salt. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes the critical safety and handling procedures required for a successful and safe synthesis. It is intended for an audience of researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthetic route.
Introduction and Strategic Importance
This compound (CAS 98-71-5), also known as p-hydrazinobenzenesulfonic acid, is a bifunctional aromatic compound featuring both a nucleophilic hydrazine moiety and a strongly acidic sulfonic acid group.[3] This unique structural combination imparts valuable reactivity, making it a crucial building block in the synthesis of a wide array of target molecules, including pharmaceuticals like antitubercular and anticancer agents, as well as various dyestuffs.[2][4]
The synthesis from sulfanilic acid is a classic and reliable two-stage process:
-
Diazotization: The primary aromatic amine of sulfanilic acid is converted into a diazonium salt.
-
Reduction: The diazonium salt is subsequently reduced to the target hydrazine derivative.
Understanding the causality behind each experimental parameter is paramount, as the key intermediate—the diazonium salt—is inherently unstable and requires precise control of reaction conditions to ensure high yield and purity while mitigating safety risks.[1][5]
Physicochemical Properties and Safety Mandates
Key Compound Characteristics
A summary of the essential properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O₃S | [6][7] |
| Molecular Weight | 188.20 g/mol | [8] |
| Appearance | White to pale yellow or cream crystalline powder | [2][6] |
| Melting Point | ~286 °C (with decomposition) | [2][8] |
| Solubility | Sparingly soluble in cold water; readily soluble in boiling water; slightly soluble in ethanol and ether. | [2] |
Critical Safety and Handling Protocols
Hydrazine and its derivatives are classified as hazardous materials, exhibiting corrosive and toxic properties.[9][10] Chronic and acute exposure must be strictly avoided.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes a lab coat, chemical-resistant gloves (butyl rubber is recommended), and splash-proof safety goggles or a full-face shield.[9][11]
-
Engineering Controls: All handling of hydrazine derivatives and the synthesis itself must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[9]
-
Chemical Incompatibilities: Hydrazine is a potent reducing agent and a base. It must be stored away from oxidizing agents, strong acids, and metal oxides to prevent violent reactions.[10][11]
-
Exposure Response: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek prompt medical attention.[12]
The Synthetic Pathway: From Amine to Hydrazine
The conversion of sulfanilic acid to this compound is a well-established process that hinges on the careful management of the diazonium salt intermediate.
References
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- 5. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]
- 6. This compound hydrate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
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- 10. apps.dtic.mil [apps.dtic.mil]
- 11. arxada.com [arxada.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydrazinobenzenesulfonic Acid
Abstract
4-Hydrazinobenzenesulfonic acid (HBSA), also known as phenylhydrazine-4-sulfonic acid, is a bifunctional organic compound of significant interest in pharmaceutical and industrial chemistry.[1] Its unique structure, incorporating both a nucleophilic hydrazine moiety and a hydrophilic sulfonic acid group, dictates its reactivity and physical behavior, making it a versatile intermediate.[2] This guide provides a comprehensive analysis of the core physicochemical properties of HBSA, detailed and validated experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in drug development.
Core Physicochemical & Structural Properties
This compound is typically a white to light yellow or pale beige crystalline powder.[3][4] The presence of the sulfonic acid group renders the molecule highly polar, which significantly influences its solubility and solid-state properties. The compound is often encountered as a hemihydrate, which can affect its molecular weight and handling characteristics.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₃S | [3][5][6] |
| Molecular Weight | 188.20 g/mol | [3][7] |
| CAS Number | 98-71-5 | [3][5][8][9] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | ~286 °C (with decomposition) | [3][4][6][7][10] |
| Boiling Point | 500 °C (estimated) | [3][4] |
| Solubility | Readily soluble in boiling water; sparingly soluble in cold water; slightly soluble in ethanol, diethyl ether, and DMSO. | [3][4] |
| pKa | -0.66 ± 0.50 (Predicted) | [3][4] |
| Stability | Stable under normal conditions; hygroscopic. | [3][4][11] |
| Key Synonyms | Phenylhydrazine-4-sulfonic acid, p-Sulfophenylhydrazine | [5][12] |
Synthesis, Reactivity, and Mechanistic Insights
The utility of HBSA as a chemical intermediate is rooted in its predictable synthesis and the distinct reactivity of its two functional groups.
Synthesis Pathway: From Sulfanilic Acid to HBSA
The most common and industrially viable synthesis of HBSA begins with p-aminobenzenesulfonic acid (sulfanilic acid).[1][13] The process is a classic two-step reaction sequence involving diazotization followed by reduction.
-
Diazotization: Sulfanilic acid is treated with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C).[3][13] This reaction converts the primary amine group into a diazonium salt. Causality: Maintaining a low temperature is critical because diazonium salts are thermally unstable and can decompose, releasing nitrogen gas, which reduces yield and poses a safety risk.[1]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. This is typically achieved using a reducing agent like sodium sulfite, sodium bisulfite, or zinc powder.[1][3] An improved "one-pot" synthesis avoids the isolation of the unstable diazonium intermediate, enhancing both the safety and efficiency of the process.[1]
Reactivity Profile
The chemical behavior of HBSA is a direct consequence of its bifunctional nature.[2]
-
Hydrazino Group (-NHNH₂): This group is a potent nucleophile and a moderate reducing agent.[2] Its nucleophilicity is the basis for its use in synthesizing heterocyclic compounds, such as pyrazoles, which are common scaffolds in pharmaceuticals. It readily undergoes condensation reactions with aldehydes and ketones.[13]
-
Sulfonic Acid Group (-SO₃H): As a strong acid, this group imparts excellent water solubility, particularly in hot water, which is a significant advantage for aqueous-phase reactions and purification by recrystallization.[2][4]
Validated Experimental Protocols
The following protocols represent trusted, field-proven methodologies for the synthesis and analysis of HBSA.
Laboratory Synthesis of HBSA
This protocol is a self-validating system adapted from established chemical literature.[13][14]
Objective: To synthesize this compound from p-aminobenzenesulfonic acid.
Materials:
-
p-Aminobenzenesulfonic acid (sulfanilic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium metabisulfite (Na₂S₂O₅) or Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Ice, distilled water
-
Beakers, magnetic stirrer, thermometer, Buchner funnel
Procedure:
-
Preparation of Diazonium Salt Solution: a. In a 500 mL beaker, dissolve 17.3 g of anhydrous p-aminobenzenesulfonic acid in a solution of 23 mL of 23% sodium hydroxide and 100 mL of water.[13] b. To this solution, add 7.0 g of sodium nitrite and stir until dissolved.[13] c. In a separate 1 L three-necked flask equipped with a mechanical stirrer, prepare a solution of 30 mL of concentrated HCl in 100 mL of water.[13] d. Cool the HCl solution to 0 °C in an ice-water bath. e. Crucial Step: Slowly add the sulfanilic acid/sodium nitrite solution dropwise to the cold HCl solution over 30 minutes, ensuring the temperature is strictly maintained between 0-5 °C.[3][13] This forms the diazonium salt suspension.
-
Reduction to Hydrazine: a. In a separate beaker, dissolve 22 g of sodium metabisulfite in 125 mL of water and cool the solution to 0-5 °C.[13] b. Slowly add this cold sulfite solution to the diazonium salt suspension while maintaining the 0-5 °C temperature.[13] c. After the addition is complete, allow the reaction to stir at this temperature for 30 minutes. d. Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 30 minutes.[13]
-
Isolation and Purification: a. Add 50 mL of concentrated HCl to the reaction mixture.[13] b. Heat the solution until it boils and becomes transparent, then concentrate it using a rotary evaporator or by boiling.[13] c. Allow the concentrated solution to cool slowly to room temperature and then let it stand overnight to allow for complete crystallization.[13] d. Collect the crude product by vacuum filtration using a Buchner funnel and wash the filter cake with a small amount of cold water.[1][14] e. For higher purity, the crude product can be recrystallized from boiling water, optionally with decolorizing with activated carbon.[13] Dry the final product to obtain light yellow, needle-like crystals of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity is paramount, especially for pharmaceutical applications. HPLC is the standard method for quantifying HBSA and any related impurities.[6][15]
Objective: To determine the purity of a synthesized batch of HBSA.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where HBSA has significant absorbance, typically around 254 nm or 280 nm.
-
Sample Preparation: Accurately weigh and dissolve a sample of HBSA in the mobile phase or a suitable solvent (like water) to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard solution of known concentration and the sample solution. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method) or by using a calibration curve generated from standards. A purity of >98.0% is common for commercial grades.[15]
Applications in Research and Drug Development
HBSA is a key building block in the synthesis of a wide range of organic molecules.[3][4]
-
Pharmaceutical Intermediate: Its structure is integral to the synthesis of various therapeutic agents. It has been used in the development of antitubercular and antiviral compounds, such as inhibitors of coxsackievirus B3 replication.[3][4]
-
Cancer Research: Research has indicated that the HBSA scaffold may have inhibitory effects on key targets in cancer cell signaling pathways, such as the SHP-2 tyrosine phosphatase.[13] Furthermore, derivatives of hydrazine have been investigated for their anti-cancer properties, including against breast cancer cell lines.[16] While hydrazine sulfate itself has been studied in cancer patients, its efficacy remains a subject of debate.[17][18][19]
-
Dye Manufacturing: It serves as a precursor in the production of various dyes.[4]
-
Analytical Chemistry: It is employed as a reagent for the detection and isolation of aldehydes and ketones.[7][13]
Safety, Handling, and Storage
Proper handling of HBSA is essential for laboratory safety.
-
Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[5][10][15] It may also cause respiratory irritation.[5][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[10][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust.[15] Avoid contact with skin and eyes.[15]
-
Storage: HBSA is hygroscopic and should be stored in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere.[3][6] It is incompatible with strong oxidizing agents.[11]
References
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- 17. Use of hydrazine sulfate in terminal and preterminal cancer patients: results of investigational new drug (IND) study in 84 evaluable patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Unconventional therapies for cancer: 4. Hydrazine sulfate. Task Force on Alternative Therapies of the Canadian Breast Cancer Research Initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 4-Hydrazinobenzenesulfonic Acid for Pharmaceutical Research and Development
Introduction: The Pivotal Role of a Versatile Intermediate
4-Hydrazinobenzenesulfonic acid (4-HBSA), also known as p-sulfophenylhydrazine, is a bifunctional organic compound featuring both a hydrazino (-NHNH₂) group and a sulfonic acid (-SO₃H) group attached to a benzene ring. This unique structure makes it a valuable intermediate in a multitude of synthetic applications, particularly within the pharmaceutical and dye industries.[1][2][3][4] In drug development, 4-HBSA serves as a key building block for synthesizing a range of therapeutic agents, including novel anticancer and antitubercular compounds.[4][5] Research has also pointed to its potential as an inhibitor in critical tumor cell signaling pathways, highlighting its broader applicability in medicinal chemistry.[6]
A compound's solubility is a fundamental physicochemical property that dictates its utility in nearly every stage of the drug development pipeline—from the selection of reaction media in chemical synthesis to purification strategies, formulation, and ultimately, bioavailability.[7] The presence of both a strongly acidic and a weakly basic functional group in 4-HBSA results in complex solubility behavior that is highly dependent on the solvent system, temperature, and pH.
This technical guide provides researchers, chemists, and formulation scientists with a comprehensive analysis of the solubility profile of this compound. We will delve into its behavior in aqueous and organic systems, explore the critical factors that govern its solubility, and present validated experimental protocols for its determination, thereby equipping scientists with the foundational knowledge required for its effective application.
| Physicochemical Property | Value | Source(s) |
| CAS Number | 98-71-5 | [1][2][8] |
| Molecular Formula | C₆H₈N₂O₃S | [1][2][8] |
| Molecular Weight | 188.21 g/mol | [1][8] |
| Appearance | Off-white to pale beige/yellow crystalline powder | [1][9] |
| Melting Point | ~286°C (decomposes) | [1][2][9] |
| pKa (Predicted) | -0.66 ± 0.50 | [1][10] |
| Sensitivity | Hygroscopic | [1][2][10] |
Aqueous Solubility Profile: The Influence of Polarity and Temperature
The solubility of 4-HBSA in water is a direct consequence of its highly polar functional groups. The sulfonic acid group, in particular, is strongly hydrophilic and significantly enhances water solubility.[7] However, its solubility is not straightforward and is profoundly influenced by temperature.
At ambient room temperature, this compound is generally described as sparingly or slightly soluble in water.[1][9][10][11] As temperature increases, its solubility dramatically improves. It dissolves readily in boiling water, a characteristic that is frequently exploited for its purification via recrystallization.[1][6][9][10] This strong positive correlation between temperature and solubility suggests that the dissolution process is endothermic, requiring energy input to overcome the crystal lattice energy of the solid.[12]
| Solvent | Temperature | Solubility | Source(s) |
| Water | Room Temperature | Sparingly Soluble / Slightly Soluble | [1][9][11] |
| Water | Boiling | Readily Soluble | [1][9][10] |
The Critical Impact of pH on Aqueous Solubility
The most dynamic aspect of 4-HBSA's solubility lies in its response to changes in pH. The molecule's structure contains both a strongly acidic sulfonic acid group and a weakly basic hydrazino moiety, making it an amphoteric substance.[7] This dual nature means its net charge—and therefore its interaction with the polar water solvent—is dictated by the pH of the solution.[13]
-
In Strongly Acidic Conditions (Low pH): The basic hydrazino group becomes protonated to form a hydrazinium cation (-NH₂NH₃⁺). The sulfonic acid group remains largely protonated. The molecule carries a net positive charge.
-
In Neutral or Zwitterionic State (near Isoelectric Point): The sulfonic acid group deprotonates to form a sulfonate anion (-SO₃⁻), while the hydrazino group is protonated (-NH₂NH₃⁺). The molecule exists as a zwitterion with no net charge. Solubility is typically at its minimum in this state.
-
In Basic Conditions (High pH): The sulfonic acid group is deprotonated (-SO₃⁻), and the hydrazino group remains in its neutral form (-NHNH₂). The molecule carries a net negative charge.
The formation of these charged ionic species at low and high pH values leads to stronger ion-dipole interactions with water molecules, significantly increasing solubility compared to the zwitterionic form.[13]
Caption: Influence of pH on the ionization state and solubility of 4-HBSA.
Solubility in Organic Solvents
In contrast to its behavior in water, 4-HBSA exhibits limited solubility in most common organic solvents. This is explained by the "like dissolves like" principle; the high polarity and ionic character of 4-HBSA are incompatible with less polar or non-polar organic media.[14] The energy required to break the strong intermolecular forces (hydrogen bonding and ionic interactions) in the 4-HBSA crystal lattice is not sufficiently compensated by the weak interactions formed with non-polar solvent molecules.
| Solvent | Polarity | Qualitative Solubility | Source(s) |
| Ethanol | Polar Protic | Slightly Soluble | [1][9][10][11] |
| Diethyl Ether | Non-polar | Slightly Soluble | [1][9][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][10] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and formulation. Below are standardized protocols for both quantitative and qualitative assessment.
Quantitative Determination: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid 4-HBSA to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, airtight container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 15 minutes at >10,000 g) or filtration using a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the solute.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of 4-HBSA using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry against a standard curve.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for the quantitative shake-flask solubility determination.
Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative estimate of solubility, useful for solvent screening.[15][16]
Methodology:
-
Add approximately 25 mg of 4-HBSA to a small test tube.
-
Add 0.75 mL of the test solvent in three 0.25 mL portions.
-
After each addition, shake the tube vigorously for 30-60 seconds.
-
Observe and record whether the solid dissolves completely, partially, or not at all. Classify as "soluble," "partially soluble," or "insoluble."
Implications for Drug Development and Research
A thorough understanding of 4-HBSA's solubility is not merely academic; it has direct, practical consequences:
-
Chemical Synthesis: The choice of reaction solvent is paramount. The low solubility in many organic solvents may necessitate the use of polar aprotic solvents or aqueous media. Its high solubility in hot water is key for purification by recrystallization.[1][9]
-
Formulation Science: When developing formulations containing 4-HBSA derivatives, pH control is a critical tool to enhance and maintain solubility.[13] For poorly soluble drugs, 4-HBSA and other sulfonic acid derivatives can be investigated as potential co-formers to create stable, co-amorphous systems with significantly enhanced solubility.[17]
-
Analytical Method Development: Solubility data is essential for preparing stock solutions and selecting the appropriate mobile phase for chromatographic analysis.
Safety and Handling
This compound is classified as an irritant.[10] Standard laboratory safety practices should be employed during its handling.
-
Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.[10][18]
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[19]
-
Storage: Store in a tightly closed container in a dry, cool place. The compound is hygroscopic and should be protected from moisture.[2]
Conclusion
This compound is a compound of significant industrial and pharmaceutical interest. Its solubility is characterized by a complex interplay of its molecular structure and external conditions. It is sparingly soluble in cold water and most organic solvents but readily soluble in boiling water. Crucially, its amphoteric nature renders its aqueous solubility highly dependent on pH, with minimum solubility near its isoelectric point and significantly enhanced solubility in acidic and basic media. This detailed understanding of its solubility profile is indispensable for scientists and researchers, enabling optimized synthetic routes, rational formulation design, and the full realization of its potential in drug discovery and development.
References
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- 2. This compound hydrate, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound hydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
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- 8. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 98-71-5 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. This compound, hemihydrate, 98% | Fisher Scientific [fishersci.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www1.udel.edu [www1.udel.edu]
- 17. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. capotchem.com [capotchem.com]
- 19. fishersci.com [fishersci.com]
pKa value of 4-hydrazinobenzenesulfonic acid
An In-Depth Technical Guide to the Ionization Constants (pKa) of 4-Hydrazinobenzenesulfonic Acid
Abstract
This compound is a bifunctional organic compound of significant interest in the synthesis of pharmaceuticals and dyes.[1][2] Its utility is fundamentally governed by its physicochemical properties, particularly its acid-base dissociation constants (pKa). This guide provides a comprehensive analysis of the two distinct pKa values of this compound, corresponding to its sulfonic acid and hydrazinium moieties. We delve into the theoretical underpinnings of the acidity of these functional groups, present known and predicted pKa values, and offer a detailed, field-proven protocol for their experimental determination via potentiometric titration. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's ionization behavior to inform reaction design, analytical method development, and formulation strategies.
Introduction
Chemical Identity and Significance
This compound (CAS 98-71-5), also known as p-sulfophenylhydrazine, is a crystalline solid that features both a highly acidic sulfonic acid group and a weakly basic hydrazino group attached to a benzene ring.[1][3][4] This unique structure makes it a valuable intermediate in various synthetic applications, including the manufacturing of dyes, agrochemicals, and pharmaceuticals.[1][2] Its application often involves reactions of the nucleophilic hydrazino group, the success of which is critically dependent on the pH of the reaction medium.
The Critical Role of pKa in Research and Development
The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of a substance's acidity in a given solvent. For a molecule like this compound with multiple ionizable groups, the pKa values dictate the charge state of the molecule across a range of pH values. This property is paramount for:
-
Solubility and Formulation: The ionization state directly impacts aqueous solubility, a critical factor in drug formulation and reaction solvent selection.
-
Reactivity: The nucleophilicity of the hydrazino group is modulated by its protonation state. Precise pH control is necessary to ensure it is in its reactive, unprotonated form (-NHNH₂) rather than its unreactive, protonated hydrazinium form (-NHNH₃⁺).
-
Analytical Separations: In techniques like High-Performance Liquid Chromatography (HPLC), the pH of the mobile phase must be carefully controlled relative to the analyte's pKa to achieve consistent retention times and optimal separation.
-
Pharmacokinetics: For pharmaceutical applications, the pKa influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile by affecting its ability to cross biological membranes.
Theoretical Framework: Understanding Ionization Behavior
This compound possesses two ionizable centers with dramatically different acidities, leading to a complex ionization profile and a zwitterionic nature in aqueous solutions.
The Sulfonic Acid Moiety: A Strong Acid (pKa₁)
Arylsulfonic acids are among the strongest organic acids.[5] Their acidity, which is comparable to that of strong mineral acids like sulfuric acid, stems from the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻).[6] The negative charge is delocalized over three oxygen atoms and the sulfur atom. Consequently, the sulfonic acid group of this compound is expected to have a very low pKa value. While direct experimental values are scarce in the literature, computational predictions place the pKa of this group at approximately -0.66.[1][7] For practical purposes in aqueous media (pH 0-14), this group can be considered fully deprotonated, existing as the sulfonate anion (-SO₃⁻).
The Hydrazino Moiety: A Weak Base (pKa₂)
The hydrazino group (-NHNH₂) contains lone pairs of electrons on its nitrogen atoms and acts as a base, accepting a proton to form the hydrazinium cation (-NHNH₃⁺). The pKa value associated with this equilibrium is that of the conjugate acid, the hydrazinium ion. The pKa of the parent hydrazinium ion ([H₂N-NH₃]⁺) is approximately 7.9-8.1.[8][9]
In this compound, the presence of the strongly electron-withdrawing sulfonate group (-SO₃⁻) in the para position influences the basicity of the hydrazino group. This electron-withdrawing effect, transmitted through the aromatic ring, reduces the electron density on the hydrazino nitrogens, making them less basic. As a result, the conjugate acid (the hydrazinium group) becomes more acidic. Therefore, the pKa₂ of this compound is expected to be slightly lower than that of the unsubstituted hydrazinium ion.
Ionization Equilibria and Zwitterionic Form
The two ionization constants govern the equilibrium between the different species of the molecule in solution. Given the large difference between pKa₁ and pKa₂, the molecule exists predominantly as a zwitterion over a wide pH range.
References
- 1. This compound CAS#: 98-71-5 [m.chemicalbook.com]
- 2. This compound | 98-71-5 [chemicalbook.com]
- 3. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
- 8. Hydrazinium - Wikipedia [en.wikipedia.org]
- 9. brainly.com [brainly.com]
Navigating the Spectroscopic Landscape of 4-Hydrazinobenzenesulfonic Acid: A Technical Guide to ¹H and ¹³C NMR Spectral Interpretation
For Immediate Release
[CITY, State] – [Date] – This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-hydrazinobenzenesulfonic acid, a critical intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource for the structural elucidation and quality control of this important compound.
Introduction: The Significance of this compound and NMR Spectroscopy
This compound (also known as p-sulfophenylhydrazine) is a bifunctional organic compound featuring both a sulfonic acid and a hydrazine group attached to a benzene ring.[1] This unique structure makes it a versatile reagent in various chemical syntheses.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, offering a framework for its characterization.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
While direct, publicly accessible experimental spectra for this compound are limited, we can confidently predict the key features of its ¹H and ¹³C NMR spectra based on established principles of NMR theory and analysis of analogous compounds. These predictions serve as a robust guide for researchers acquiring and interpreting their own experimental data.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be characterized by signals arising from the aromatic protons and the protons of the hydrazine and sulfonic acid groups. The solvent used for analysis will significantly influence the chemical shifts of the labile protons (-NH, -NH₂, and -SO₃H). For the purpose of this guide, we will consider the spectrum in a common deuterated solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.7 | Doublet | 2H | H-3, H-5 | These protons are ortho to the electron-withdrawing sulfonic acid group, leading to a downfield shift. They will appear as a doublet due to coupling with H-2 and H-6. |
| ~ 6.8 - 7.0 | Doublet | 2H | H-2, H-6 | These protons are ortho to the electron-donating hydrazine group, causing an upfield shift. They will appear as a doublet due to coupling with H-3 and H-5. |
| Broad | Singlet | 1H | -NH- | The chemical shift of the secondary amine proton is variable and concentration-dependent. It will likely appear as a broad singlet. |
| Broad | Singlet | 2H | -NH₂ | The chemical shift of the primary amine protons is also variable and will likely appear as a broad singlet. |
| Very Broad | Singlet | 1H | -SO₃H | The sulfonic acid proton is highly acidic and its signal is often very broad and may exchange with residual water in the solvent. |
Molecular Structure of this compound
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display four signals for the aromatic carbons due to the molecule's symmetry, and no signals for the protons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 | C-4 | The carbon atom directly attached to the nitrogen of the hydrazine group (ipso-carbon) will be significantly shielded and appear upfield. |
| ~ 140 - 145 | C-1 | The ipso-carbon attached to the sulfonic acid group will be deshielded and appear downfield. |
| ~ 125 - 130 | C-3, C-5 | These carbon atoms, ortho to the sulfonic acid group, will be deshielded. |
| ~ 115 - 120 | C-2, C-6 | These carbon atoms, ortho to the hydrazine group, will be shielded. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Due to the presence of the polar sulfonic acid group, this compound has low solubility in many common NMR solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices. DMSO-d₆ is often preferred as it can solubilize a wider range of organic compounds and allows for the observation of exchangeable protons.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should encompass all expected proton signals.
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum and improve sensitivity.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.
Experimental Workflow for NMR Analysis
References
An In-depth Technical Guide to the Reaction Mechanism of 4-Hydrazinobenzenesulfonic Acid with Carbonyl Compounds
Introduction
4-Hydrazinobenzenesulfonic acid (HBSA) is a bifunctional aromatic compound featuring a nucleophilic hydrazine group (-NHNH₂) and a strongly acidic sulfonic acid group (-SO₃H). This unique combination imparts valuable properties, including high water solubility and distinct reactivity, making it a significant reagent in organic synthesis.[1] In the pharmaceutical industry, HBSA and its close analogs are pivotal intermediates in the synthesis of a range of therapeutic agents, including sulfonamide drugs, and serve as precursors for heterocyclic scaffolds found in anticancer and antitubercular agents.[2][3]
This guide provides a detailed examination of the core reaction mechanisms of HBSA with carbonyl compounds—aldehydes and ketones. We will explore the fundamental principles of hydrazone formation and the subsequent, powerful Fischer indole synthesis, offering field-proven insights into the causality behind experimental choices and reaction control.
Core Reaction Mechanism I: Hydrazone Formation
The initial reaction between this compound and a carbonyl compound is a condensation reaction that forms a hydrazone. This transformation is fundamental to the subsequent cyclization reactions and is characterized by the formation of a carbon-nitrogen double bond (C=N).
Mechanistic Pathway
The formation of a hydrazone from HBSA proceeds via a two-stage, acid-catalyzed nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The terminal nitrogen atom (NH₂) of the hydrazine group, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon.[4] This step forms a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolhydrazine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone.[5]
The Critical Role of pH
The rate of hydrazone formation is highly pH-dependent. The reaction requires acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity, and to facilitate the final dehydration step. However, at very low pH, the hydrazine nucleophile itself becomes protonated, rendering it unreactive.[6] Consequently, the reaction is typically fastest in a weakly acidic medium (pH ~4.5-5), which strikes a balance between activating the carbonyl group and maintaining a sufficient concentration of the free hydrazine nucleophile.[6][7]
Influence of the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) on the phenyl ring has two primary effects on the reaction:
-
Electronic Effect: As a strong electron-withdrawing group, the -SO₃H moiety decreases the electron density on the phenyl ring and, by extension, reduces the nucleophilicity of the attached hydrazine group compared to unsubstituted phenylhydrazine.[8] This can slow the initial nucleophilic attack.
-
Solubility and Potential Catalysis: The highly polar sulfonic acid group imparts excellent solubility in aqueous and polar protic solvents.[1] Furthermore, it can act as an intramolecular acid catalyst, protonating the carbonyl group or the hydroxyl of the tetrahedral intermediate, potentially accelerating the reaction under certain conditions.
Core Reaction Mechanism II: The Fischer Indole Synthesis
The hydrazones formed from HBSA and suitable aldehydes or ketones can undergo a powerful acid-catalyzed intramolecular cyclization to form indole derivatives. This transformation, known as the Fischer indole synthesis, is one of the most important methods for constructing the indole scaffold, a core structure in many pharmaceuticals, including the triptan class of antimigraine drugs.[6][9]
Mechanistic Pathway
The accepted mechanism, first proposed by Robinson, involves a sequence of tautomerization, rearrangement, and cyclization steps.[9]
-
Hydrazone-Enehydrazine Tautomerization: The initial phenylhydrazone tautomerizes to its enehydrazine isomer under acidic conditions.
-
[10][10]-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a concerted, thermally-allowed[10][10]-sigmatropic rearrangement. This is the key bond-forming step, breaking the N-N bond and forming a new C-C bond to create a di-imine intermediate.[6]
-
Aromatization: The di-imine intermediate rapidly rearomatizes through proton transfer.
-
Cyclization and Ammonia Elimination: The terminal amine attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring. Subsequent acid-catalyzed elimination of ammonia (NH₃) results in the formation of the final, energetically favorable aromatic indole ring.[6][9]
Catalysis and Reaction Conditions
The Fischer indole synthesis requires a strong acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[6][9] The use of solid-supported sulfonic acid resins, such as Amberlite IR 120, has also proven to be an efficient and recyclable catalytic system, highlighting the role of sulfonic acid groups in promoting this transformation.[11] The reaction often requires elevated temperatures, and the choice of solvent and catalyst is critical for achieving good yields.[12] Electron-withdrawing groups, such as the -SO₃H on HBSA, can make the cyclization more difficult, sometimes requiring harsher conditions compared to electron-rich phenylhydrazines.[12]
Application in Drug Synthesis: The Celecoxib Case Study
While HBSA itself is a key intermediate, its close analog, 4-hydrazinylbenzenesulfonamide, provides a clear and commercially significant example of this reactivity in drug development. The synthesis of Celecoxib, a selective COX-2 inhibitor, employs a cyclocondensation reaction that is mechanistically analogous to the initial steps of the Fischer indole synthesis.
In this synthesis, a β-diketone (4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) reacts with 4-hydrazinylbenzenesulfonamide hydrochloride.[10][13] The hydrazine undergoes a condensation reaction with one of the ketone groups to form a hydrazone intermediate, which then rapidly cyclizes by attacking the second carbonyl group to form the stable pyrazole ring of Celecoxib.[4][13]
This example powerfully illustrates how the fundamental reaction of a substituted hydrazine with a carbonyl compound is a cornerstone of modern pharmaceutical synthesis.
Experimental Protocols and Data
Representative Protocol: Fischer Indole Synthesis of Tetrahydrocarbazole-sulfonic acid
This protocol describes the synthesis of 6-sulfo-2,3,4,9-tetrahydro-1H-carbazole from this compound and cyclohexanone. The procedure is adapted from established methods for Fischer indole synthesis.[12][14]
Materials:
-
This compound (HBSA)
-
Cyclohexanone
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide Solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in glacial acetic acid.
-
Addition of Carbonyl: Add 1.1 equivalents of cyclohexanone to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the scale.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.
-
Neutralization & Extraction: Carefully pour the reaction mixture into a beaker of cold water. Neutralize the acidic solution with 1 M NaOH until the pH is ~7. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary
The yield of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the phenylhydrazine ring and the carbonyl partner.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |
| H (unsubstituted) | Cyclohexanone | Acetic Acid | 85-91 | [14] |
| 4-CH₃ (EDG) | Isopropyl methyl ketone | Acetic Acid | High | [12][15] |
| 4-NO₂ (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | 30 | [9][15] |
| 4-SO₃H (EWG) | Cyclohexanone | Acetic Acid | Moderate (expected) | N/A |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Yields are illustrative and can vary based on specific conditions.
Analytical Characterization
The products of these reactions are typically characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the hydrazone and the final indole product.[16][17][18]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.[16][19]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. The formation of a hydrazone is marked by the disappearance of the C=O stretch of the carbonyl and the appearance of a C=N stretch.
-
High-Performance Liquid Chromatography (HPLC): An essential tool for monitoring reaction progress, determining purity, and isolating the final product.
Conclusion
The reaction of this compound with carbonyl compounds is a versatile and powerful tool in synthetic organic chemistry. The initial, pH-sensitive formation of a hydrazone provides a stable intermediate that can be subsequently transformed via the Fischer indole synthesis into complex heterocyclic structures. The sulfonic acid group plays a crucial role in defining the reagent's solubility and modulating its reactivity. A thorough understanding of these mechanistic principles is essential for researchers in drug discovery and development, enabling the rational design of synthetic routes to novel therapeutic agents and the optimization of reaction conditions to achieve high efficiency and purity.
References
- 1. nbinno.com [nbinno.com]
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- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. akjournals.com [akjournals.com]
- 12. benchchem.com [benchchem.com]
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- 19. This compound(98-71-5) MS [m.chemicalbook.com]
A Technical Guide to the Hygroscopic Nature and Optimal Storage of 4-Hydrazinobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Hydrazinobenzenesulfonic acid (CAS 98-71-5) is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and other specialized organic compounds.[1][2] Its molecular structure, featuring both a hydrazino and a sulfonic acid group, imparts unique reactivity but also a significant sensitivity to atmospheric moisture. This compound is explicitly classified as hygroscopic, a property that can critically impact its physical integrity, chemical stability, and experimental utility if not properly managed.[3][4][5] The absorption of water can lead to caking, inaccuracies in weighing, and potential chemical degradation, thereby compromising research outcomes and product quality.
This guide provides a comprehensive technical overview of the hygroscopic nature of this compound. It elucidates the underlying chemical principles, details the consequences of improper storage, and presents rigorous, field-proven protocols for its handling and storage. Furthermore, it outlines standard methodologies for experimentally assessing its hygroscopicity, empowering researchers to maintain the compound's integrity and ensure the reliability of their work.
Physicochemical Profile
The propensity of this compound to absorb moisture is intrinsically linked to its molecular structure and physical properties. The presence of two highly polar functional groups—the sulfonic acid moiety (-SO₃H) and the hydrazino moiety (-NHNH₂)—makes the molecule an excellent candidate for hydrogen bonding with water.[6]
The sulfonic acid group, in particular, is strongly acidic and significantly enhances the compound's water solubility.[6] The hydrazino group acts as both a hydrogen bond donor and acceptor. This dual functionality is the primary driver for its hygroscopic behavior, where atmospheric water molecules are readily adsorbed onto the solid's surface and can be absorbed into its bulk structure. This tendency is so pronounced that the compound is also available as a hemihydrate, indicating water can be incorporated into its crystal lattice.[7][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 98-71-5 | [1][3][9] |
| Molecular Formula | C₆H₈N₂O₃S | [2][3][9] |
| Molecular Weight | 188.20 g/mol | [4][10] |
| Appearance | White to off-white or pale beige crystalline solid/powder | [1][3] |
| Melting Point | ~285-286 °C (with decomposition) | [3][4] |
| Solubility | Soluble in water (especially boiling water); slightly soluble in ethanol | [1][4][6][8] |
| Hygroscopicity | Classified as Hygroscopic | [3][4][5] |
Hygroscopicity: Mechanism and Implications
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[11] For active pharmaceutical ingredients (APIs) and key intermediates, this property is a critical parameter that influences stability, processing, and formulation.[12]
Mechanism of Moisture Uptake
The interaction of this compound with water vapor is a process driven by thermodynamics. The polar functional groups on the molecule's surface create sites for water adsorption. If the ambient relative humidity (RH) exceeds a critical threshold, the compound will continue to absorb water, which can lead to deliquescence (dissolving in the absorbed water) under high humidity conditions, or physical changes like caking and agglomeration at lower RH levels.
Consequences of Uncontrolled Moisture Absorption
Failure to control the exposure of this compound to moisture can have significant detrimental effects:
-
Physical Degradation: The uptake of water can disrupt the crystalline structure, leading to caking, which impairs flowability and makes handling difficult.
-
Chemical Instability: The presence of water can facilitate hydrolytic degradation or act as a medium for oxidative reactions, particularly given the reducing nature of the hydrazino group.[2][6] This can lead to the formation of impurities, reducing the compound's purity and potentially altering its reactivity.
-
Inaccurate Quantification: For a hygroscopic compound, the measured weight will include an unknown mass of absorbed water. This leads to significant errors in preparing solutions of a specific concentration and in calculating stoichiometric ratios for chemical reactions, ultimately affecting experimental reproducibility and yield.
Recommended Storage and Handling Protocols
To preserve the chemical and physical integrity of this compound, a multi-faceted approach to storage and handling is mandatory. The core principle is the strict exclusion of atmospheric moisture and oxygen.
Optimal Storage Conditions
-
Container: Store in a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure, lined cap).[7][13][14]
-
Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[15][16][17] This practice serves the dual purpose of displacing moisture-laden air and preventing potential oxidation of the sensitive hydrazino group.
-
Temperature: The compound should be stored in a cool, dry, and well-ventilated place.[13][14] Refrigeration is advisable for long-term storage to minimize any potential thermal degradation pathways.[3][17]
-
Desiccation: Store containers within a desiccator containing an active desiccant (e.g., silica gel, Drierite) to maintain a low-humidity environment, especially after the container has been opened.
Caption: Decision workflow for the proper storage of 4-HBS.
Safe Handling Procedures
-
Minimize Exposure: Only open containers in a controlled, low-humidity environment (e.g., a glove box or a room with controlled humidity) for the briefest time necessary.
-
Ventilation: Always handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[7][15]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][18]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, as these can react vigorously with the hydrazino group.[4][5][7]
Experimental Assessment of Hygroscopicity
Verifying the hygroscopic nature and understanding the moisture sorption-desorption behavior of a given batch is crucial for quality control and formulation development.[19]
Protocol 1: Hygroscopicity Classification (Method based on Ph. Eur.)
This method provides a straightforward classification of a material's hygroscopicity.[11][20]
-
Preparation: Place a watch glass in a 105 °C oven for 1 hour, then cool to room temperature in a desiccator.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the this compound onto the dried watch glass (this is the initial weight, W₁).
-
Exposure: Place the sample in a controlled humidity chamber maintained at 25 °C and 80% relative humidity.
-
Equilibration: Leave the sample for 24 hours.[20]
-
Final Weighing: Remove the sample and immediately weigh it to obtain the final weight (W₂).
-
Calculation: Calculate the percentage weight increase: [(W₂ - W₁) / W₁] * 100.
-
Classification:
-
Slightly hygroscopic: 0.2% to <2%
-
Hygroscopic: 2% to <15%
-
Very hygroscopic: ≥15%
-
Deliquescent: Absorbs sufficient water to form a liquid.
-
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
DVS is a more sophisticated method that provides a detailed moisture sorption isotherm, showing the amount of water absorbed at various RH levels.[11][20]
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) into the DVS instrument's microbalance.[11]
-
Drying: Subject the sample to a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry reference mass.
-
Sorption Cycle: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample weight equilibrates.
-
Desorption Cycle: Subsequently, decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The instrument software plots the percentage change in mass versus RH, generating sorption and desorption isotherms. The resulting graph reveals the extent of hygroscopicity, the presence of hysteresis (differences between sorption and desorption curves), and critical humidity points where phase changes may occur.
Caption: General workflow for DVS hygroscopicity assessment.
Stability and Safety Profile
Chemical Stability
Under the recommended storage conditions (cool, dry, inert atmosphere), this compound is stable.[4][7] However, its stability is compromised by exposure to moisture, high temperatures, and incompatible substances.
-
Incompatible Materials: Avoid strong oxidizing agents, which can lead to exothermic and potentially hazardous reactions.[7]
-
Thermal Decomposition: When heated to decomposition, the compound emits toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[7][16][21]
Safety Summary
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][14][15]
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[7][14]
-
Disclaimer: This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) for the specific product before use.[7][13][14]
Conclusion
The hygroscopic nature of this compound is a defining characteristic that must be at the forefront of any storage and handling strategy. The presence of polar sulfonic acid and hydrazino groups dictates its strong affinity for atmospheric water, which can compromise its physical and chemical integrity. Adherence to strict protocols—namely, storage in tightly sealed containers under a cool, dry, and inert atmosphere—is not merely a recommendation but a requirement for ensuring the compound's quality, stability, and the subsequent validity of experimental results. By understanding the principles outlined in this guide and implementing the described protocols, researchers can effectively mitigate the risks associated with moisture absorption and maintain the high purity of this valuable chemical intermediate.
References
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- 3. This compound CAS#: 98-71-5 [m.chemicalbook.com]
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- 6. nbinno.com [nbinno.com]
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- 8. This compound, hemihydrate, 98% | Fisher Scientific [fishersci.ca]
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- 10. scbt.com [scbt.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. tcichemicals.com [tcichemicals.com]
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- 17. 98-71-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 19. alfachemic.com [alfachemic.com]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to 4-Hydrazinobenzenesulfonic Acid: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinobenzenesulfonic acid is a versatile aromatic organic compound characterized by the presence of both a hydrazine and a sulfonic acid functional group attached to a benzene ring. This unique structure imparts a range of chemical properties that make it a valuable intermediate and reagent in various scientific and industrial applications, from the synthesis of dyes and pharmaceuticals to its use in analytical chemistry and materials science. This technical guide provides an in-depth overview of its nomenclature, chemical and physical properties, key applications, and synthetic methodologies, offering a critical resource for professionals in research and development.
Nomenclature and Identification: A Comprehensive List of Synonyms and Alternative Names
Accurate identification of chemical compounds is paramount in scientific research and development. This compound is known by a multitude of synonyms and alternative names across different chemical databases, suppliers, and publications. Understanding this varied nomenclature is crucial for effective literature searching and material sourcing.
The most widely recognized name is This compound . Its IUPAC name is 4-hydrazinylbenzenesulfonic acid [1][2]. The compound is also frequently referred to by names that reflect the substitution pattern on the benzene ring, such as p-Hydrazinobenzenesulfonic acid [1][3][4][5] and Phenylhydrazine-4-sulfonic acid [1][4][5][6].
A comprehensive list of its synonyms and identifiers is provided in the table below for easy reference.
| Type of Identifier | Identifier | Source(s) |
| CAS Number | 98-71-5 | [1][2][3][4][6] |
| IUPAC Name | 4-hydrazinylbenzenesulfonic acid | [1][2] |
| Molecular Formula | C6H8N2O3S | [1][2][3][6][7] |
| Molecular Weight | 188.21 g/mol | [1][7] |
| Common Synonyms | Phenylhydrazine-4-sulfonic acid, p-Hydrazinobenzenesulfonic acid, 4-Sulfophenylhydrazine, p-Sulfophenylhydrazine, Phenylhydrazine-p-sulfonic acid | [1][3][4][5][6][8][9] |
| Other Names | Benzenesulfonic acid, 4-hydrazino-, 4-Hydrazinylbenzenesulfonic acid, 4-Hydrazinobenzene-1-sulfonic acid, p-Hydrazinophenylsulfonic acid, Sulfanilic acid, N-amino- | [1][6][9] |
| Trade/Supplier Names | Ai3-09050, NSC 1608 | [1][6][8][9][10] |
| EINECS Number | 202-694-2 | [1][6] |
| PubChem CID | 66825 | [1][6] |
| InChI Key | IOMZCWUHFGMSEJ-UHFFFAOYSA-N | [1][2][6][7][10][11] |
| SMILES | C1=CC(=CC=C1NN)S(=O)(=O)O | [1][2][6][7] |
The compound also exists in a hydrated form, most commonly as a hemihydrate.
| Type of Identifier | Identifier | Source(s) |
| Name | This compound hemihydrate | [12][13] |
| CAS Number | 854689-07-9 | [12][13][14][15] |
| Molecular Formula | C12H18N4O7S2 | [12] |
| Synonyms | 4-hydrazinylbenzenesulfonic acid;hydrate, Phenylhydrazine-4-sulfonic acid hemihydrate | [12][13] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experiments, understanding its reactivity, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline powder | [5][6][10] |
| Melting Point | Approximately 285-286 °C (decomposes) | [5][9][10] |
| Solubility | Soluble in boiling water; sparingly soluble in cold water; slightly soluble in alcohol and ether. | [6][10][16] |
| Stability | Stable under normal temperatures and pressures. | [6] |
| Hygroscopicity | Hygroscopic; should be stored under an inert atmosphere. | [5][6][10] |
Chemical Structure
The chemical structure of this compound is fundamental to its reactivity. The presence of the electron-donating hydrazine group (-NHNH2) and the electron-withdrawing sulfonic acid group (-SO3H) at para positions on the benzene ring influences its chemical behavior.
Figure 1: Chemical structure of this compound.
Key Applications in Research and Industry
The bifunctional nature of this compound makes it a valuable building block and reagent in several fields.
Dye Synthesis
A primary application of this compound is as an intermediate in the manufacturing of acid dyes and azo dyes.[17] The hydrazine group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. Its sulfonic acid group enhances the water solubility of the resulting dyes, which is a critical property for their application in the textile industry.
Pharmaceutical Synthesis
In the pharmaceutical industry, this compound serves as a reagent in the synthesis of various active pharmaceutical ingredients (APIs).[17] It is notably used in the production of antitubercular agents and some anticancer drugs.[17] Its derivatives are also investigated for their potential as inhibitors of viral replication, such as for the coxsackievirus B3.[6][10] Furthermore, related compounds like 4-sulfonamidophenyl hydrazines are crucial intermediates in the synthesis of COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Analytical Chemistry
The reactive nature of the hydrazine group makes it a useful reagent in analytical chemistry. It is employed for the determination of trace components in mixtures, including the detection of nitrites and nitrates.[6][10][17]
Water Treatment
As a reducing agent, this compound can be used in water treatment processes.[6][17] It acts as an oxygen scavenger and can aid in the removal of heavy metal contaminants from water sources.[6][17]
Materials Science
Recent research has explored the use of this compound as both a reducing agent and a functionalizing agent in the synthesis of novel materials. For example, it has been used to reduce graphene oxide to produce hydrophilic graphene with enhanced stability and antioxidant properties.[19] The sulfonic acid groups impart hydrophilicity and dispersibility to the graphene sheets.[19]
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from sulfanilic acid or a related compound. A common synthetic route is the diazotization of sulfanilic acid, followed by reduction of the resulting diazonium salt.[20][21]
A general workflow for the synthesis is outlined below:
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on established synthetic methods[20]:
-
Diazotization of Sulfanilic Acid:
-
Dissolve sulfanilic acid in an aqueous solution of sodium carbonate.
-
Cool the solution and add concentrated sulfuric acid.
-
Add a solution of sodium nitrite dropwise while maintaining a low temperature (e.g., 0-5 °C) to form the 4-sulfobenzene-1-diazonium sulfate, which precipitates as fine crystals.
-
Filter the diazonium salt.
-
-
Reduction of the Diazonium Salt:
-
Prepare a solution of sodium bisulfite and adjust the pH with sodium hydroxide.
-
Add the filtered diazonium salt to the bisulfite solution while controlling the temperature. This converts the diazonium salt to 2-(4-sulfophenyl)hydrazine-1-sulfonic acid.
-
-
Hydrolysis and Isolation:
-
Heat the solution containing the intermediate to boiling.
-
Add hydrochloric acid to the boiling solution to hydrolyze the intermediate.
-
Cool the solution to allow the this compound to crystallize.
-
Filter the product and wash with a small amount of cold water.
-
Safety and Handling
This compound is harmful if swallowed and can cause skin and serious eye irritation.[1][9][22] It may also cause respiratory irritation.[9][22] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. It is also noted to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[5][6][10]
Conclusion
This compound is a chemical compound with a rich and diverse range of applications, underpinned by its unique bifunctional structure. Its importance as an intermediate in the synthesis of dyes and pharmaceuticals is well-established, and its utility in analytical chemistry, water treatment, and emerging materials science applications continues to be explored. A thorough understanding of its nomenclature, properties, and synthetic routes is essential for scientists and researchers working with this versatile molecule. This guide provides a foundational resource to support further innovation and application of this compound in various scientific disciplines.
References
- 1. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A13362.06 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 98-71-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 98-71-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pschemicals.com [pschemicals.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 98-71-5 [chemicalbook.com]
- 11. Phenylhydrazine-4-sulfonic acid | 98-71-5 [sigmaaldrich.com]
- 12. This compound hemihydrate | C12H18N4O7S2 | CID 2735055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, hemihydrate, 98% | Fisher Scientific [fishersci.ca]
- 14. This compound, hemihydrate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. This compound Hemihydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 16. chembk.com [chembk.com]
- 17. nbinno.com [nbinno.com]
- 18. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 19. Effects of phenylhydrazine-4-sulfonic acid on the reduction of GO and preparation of hydrophilic graphene with broad pH stability and antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. prepchem.com [prepchem.com]
- 21. CN101157642A - Method for preparing 4-sulfonate phenylhydrazine - Google Patents [patents.google.com]
- 22. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: A Robust HILIC-HPLC Method for the Separation and Analysis of 4-Hydrazinobenzenesulfonic Acid-Labeled Glycans
Abstract
Glycosylation is a critical quality attribute (CQA) of many biotherapeutic proteins, influencing their efficacy, stability, and immunogenicity.[1] Accurate characterization of glycan profiles is therefore essential during drug development and for quality control. This application note presents a detailed methodology for the derivatization of N-glycans with 4-hydrazinobenzenesulfonic acid (4-HBSA) and their subsequent separation and analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV and Mass Spectrometry (MS) detection. The 4-HBSA label provides both a UV-active chromophore for quantification and a strongly ionizable sulfonic acid group, which significantly enhances detection sensitivity in negative-ion mode mass spectrometry. We provide a comprehensive, step-by-step protocol covering glycan release, labeling, sample cleanup, and the systematic development of a robust HILIC-HPLC method.
Introduction: The Rationale for Glycan Labeling
The analysis of glycans released from glycoproteins presents an analytical challenge due to their high polarity, structural diversity, and lack of a strong native chromophore.[2] Chemical derivatization at the reducing end of the glycan is a common strategy to overcome these limitations.[3] While fluorescent labels like 2-aminobenzamide (2-AB) are widely used, alternative labels can offer distinct advantages for specific analytical goals.[4]
This compound (4-HBSA) is a derivatizing agent that reacts with the reducing end of an oligosaccharide to form a stable hydrazone. This process imparts two key analytical features:
-
UV-Active Moiety: The benzene ring in 4-HBSA serves as a chromophore, allowing for straightforward detection and quantification by UV-Vis spectrophotometry.
-
Permanent Negative Charge: The sulfonic acid group (pKa < 1) is strongly acidic and remains deprotonated over a wide pH range. This permanent negative charge is highly advantageous for enhancing ionization efficiency and signal intensity in negative-ion mode electrospray mass spectrometry (ESI-MS).[5]
This guide provides the scientific principles and practical steps for developing a reliable HILIC-HPLC method tailored for 4-HBSA-labeled glycans.
The Chemistry of 4-HBSA Derivatization
The labeling reaction involves the condensation of the hydrazine functional group of 4-HBSA with the open-ring aldehyde form of the glycan's reducing terminus. This reaction forms a hydrazone linkage, covalently attaching the 4-HBSA tag to the glycan.
The reaction is typically performed in an acidic environment, which catalyzes the condensation, and at an elevated temperature to ensure efficient conversion.[6]
Caption: Chemical derivatization of a glycan with 4-HBSA.
HILIC-HPLC Method Development: A Systematic Approach
HILIC is the preferred chromatographic mode for separating polar analytes like glycans.[7] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a more polar aqueous solvent. Water forms a hydrophilic layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. Elution is typically achieved by increasing the proportion of the aqueous solvent.[7]
Stationary Phase (Column) Selection
The choice of HILIC column is critical for achieving optimal separation.[8] Amide-functionalized stationary phases are widely recognized for providing excellent selectivity and peak shape for a broad range of labeled N-glycans.[9][10]
-
Expert Insight: Amide-based columns, such as those with ethylene bridged hybrid (BEH) particles, offer a good balance of hydrophilicity and stability, providing robust and reproducible separations.[9] The particle size (e.g., sub-2 µm for UHPLC or 2.5-3.5 µm for HPLC) should be chosen based on the available instrumentation to balance resolution, analysis time, and backpressure.[11]
Mobile Phase Optimization
Mobile Phase A (Aqueous):
-
Buffer: A volatile buffer system is essential for MS compatibility. Ammonium formate is an excellent choice.[12]
-
Concentration: A buffer concentration of 50-100 mM is typically sufficient to control pH and ensure reproducible retention times.
-
pH: The mobile phase pH is a crucial parameter, especially for analyzing sialylated glycans. A pH of 4.4 is commonly used as it keeps the carboxylic acid groups of sialic acids in a consistent protonation state without causing their hydrolysis.[12]
Mobile Phase B (Organic):
-
Acetonitrile is the most common and effective organic solvent for HILIC separations of glycans.
Gradient Elution Strategy
A linear gradient is typically employed, starting with a high concentration of organic solvent and gradually increasing the aqueous component. The gradient slope is a powerful tool for optimizing resolution.
-
Shallow Gradient: A slower, more gradual increase in the aqueous mobile phase (a shallow gradient) will increase the separation window and improve the resolution between closely eluting glycan species.
-
Initial Hold: An initial isocratic hold can be beneficial to ensure that all analytes are properly focused at the head of the column before the gradient begins.
An example of a starting gradient for method development is presented below.
| Parameter | Recommended Setting | Rationale |
| Column | Amide-HILIC, 1.7-2.5 µm, 2.1 x 150 mm | Proven selectivity for glycans; particle size depends on HPLC/UHPLC system.[9] |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.4 | Volatile buffer for MS compatibility; pH control for sialylated glycans.[12] |
| Mobile Phase B | Acetonitrile | Standard organic phase for HILIC. |
| Gradient | 75% to 55% B over 40 minutes | Gradual change in polarity to elute glycans by size and composition. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID) | Balances analysis time with system pressure and efficiency. |
| Column Temp. | 50 - 60 °C | Reduces viscosity and can improve peak shape and resolution. |
| UV Detection | 245 - 255 nm | Wavelength for detecting the aromatic ring of the 4-HBSA label. |
| MS Detection | ESI Negative Ion Mode | The sulfonic acid group ensures strong signal in negative mode.[5] |
Detailed Experimental Protocols
This section provides a self-validating workflow, from protein sample to analytical result.
Caption: Overall workflow for analysis of 4-HBSA-labeled glycans.
Protocol 1: N-Glycan Release from Glycoprotein
This protocol uses PNGase F to cleave N-linked glycans from a typical monoclonal antibody (mAb).
-
Denaturation: In a microcentrifuge tube, combine 50 µg of glycoprotein, 1 µL of a suitable denaturation agent (e.g., RapiGest SF), and add water to a final volume of 20 µL. Vortex briefly and incubate at 95 °C for 3 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Enzymatic Digestion: Add 1-2 µL of PNGase F enzyme. Mix gently by flicking the tube.
-
Incubation: Incubate the reaction at 37 °C for 15-30 minutes to ensure complete release of N-glycans.
Protocol 2: Derivatization with 4-HBSA
-
Prepare Labeling Reagent: Prepare a solution of 50 mg/mL 4-HBSA in a mixture of 30% acetic acid and 70% dimethyl sulfoxide (DMSO). This solution should be prepared fresh.
-
Labeling Reaction: To the 20 µL glycan solution from Protocol 1, add 30 µL of the 4-HBSA labeling reagent. Vortex to mix.
-
Incubation: Incubate the mixture at 65 °C for 2 hours. This step facilitates the formation of the hydrazone bond.[3]
-
Cooling: Allow the sample to cool to room temperature before cleanup.
Protocol 3: HILIC Solid-Phase Extraction (SPE) Cleanup
Excess labeling reagent can interfere with chromatography and must be removed. HILIC SPE is an effective method for this purification.
-
Conditioning: Condition a HILIC SPE micro-elution plate or cartridge by washing with 200 µL of water, followed by 200 µL of 85% acetonitrile.
-
Sample Loading: Add 400 µL of 100% acetonitrile to the ~50 µL labeled glycan sample. Mix thoroughly. Load the entire volume onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 200 µL of 85% acetonitrile/1% formic acid to remove the excess 4-HBSA reagent. Repeat this wash step two more times.
-
Elution: Elute the purified, labeled glycans from the SPE plate using 50-100 µL of water or a low-organic aqueous buffer (e.g., 50 mM ammonium formate).
-
Final Sample: The eluted sample is now ready for HILIC-HPLC analysis.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Labeling | Incomplete denaturation; inactive PNGase F; degraded labeling reagent. | Ensure proper heating during denaturation. Use fresh enzyme and labeling reagent. |
| Broad or Tailing Peaks | Column degradation; inappropriate mobile phase pH; extra-column dispersion. | Use a guard column. Verify mobile phase pH. For UHPLC, ensure low-dispersion tubing and connections are used. |
| Inconsistent Retention Times | Poor temperature control; mobile phase composition drift; column equilibration issue. | Use a column thermostat (60 °C is recommended). Prepare fresh mobile phases daily. Ensure the column is fully equilibrated before each run (10-15 column volumes). |
| Low MS Signal | Non-volatile salts in mobile phase; incorrect ion mode. | Use volatile buffers only (e.g., ammonium formate). Ensure MS is operating in negative ion mode. |
| Carryover | Insufficient needle wash in autosampler. | Implement a strong needle wash using a high percentage of organic solvent between injections. |
Conclusion
The method described provides a comprehensive framework for the reliable analysis of 4-HBSA-labeled glycans. By combining the inherent selectivity of HILIC with the specific advantages of the 4-HBSA label, researchers can achieve robust separation with sensitive detection by both UV and mass spectrometry. The systematic approach to method development, from column selection to gradient optimization, ensures that the protocol can be adapted to a wide variety of glycoprotein samples. This methodology is a valuable tool for detailed glycan characterization in the biopharmaceutical industry and academic research.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of N-glycan Analysis Using HILIC-UHPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chromacademy.com [chromacademy.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Enhancing N-glycan Analysis through 4-Hydrazinobenzenesulfonic Acid (4-HBSA) Labeling for Mass Spectrometry
Introduction: The Critical Role of N-glycan Analysis and the Need for Sensitive Detection
Protein glycosylation is a pivotal post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1][2] N-linked glycans (N-glycans), attached to asparagine residues of proteins, are particularly implicated in a vast array of biological processes, from immune responses to cell-cell communication.[2] Consequently, detailed structural analysis of N-glycans is a critical quality attribute (CQA) in the development of biotherapeutics and a key area of investigation for biomarker discovery in various diseases.[2][3]
Mass spectrometry (MS) has emerged as an indispensable tool for glycan analysis due to its sensitivity and ability to provide detailed structural information.[4][5] However, native N-glycans are notoriously challenging to analyze directly by MS. Their high hydrophilicity leads to poor ionization efficiency, particularly in electrospray ionization (ESI), and they lack a chromophore or fluorophore for sensitive detection in liquid chromatography (LC).[6] To overcome these limitations, derivatization of the reducing end of the glycan is a standard and essential step in most analytical workflows.[7]
This application note details a robust and sensitive method for the analysis of N-glycans using 4-hydrazinobenzenesulfonic acid (4-HBSA) as a labeling reagent. The sulfonic acid group provides a permanent negative charge, significantly enhancing ionization efficiency in negative-mode mass spectrometry. This guide provides the scientific rationale, a detailed step-by-step protocol, and expert insights for researchers, scientists, and drug development professionals seeking to implement this powerful technique.
The Chemistry of 4-HBSA Labeling: A Two-Fold Advantage
The labeling strategy with 4-HBSA leverages a well-established chemical reaction: the condensation of a hydrazine with the aldehyde group of the open-ring form of a reducing sugar. This reaction forms a stable hydrazone linkage.
The choice of 4-HBSA is deliberate and offers two key advantages for mass spectrometry:
-
Stable Derivatization: The hydrazone bond formed is stable under the conditions used for sample cleanup and MS analysis, ensuring that the label remains attached to the glycan.
-
Enhanced Ionization: The sulfonic acid moiety (-SO₃H) is a strong acid, meaning it is readily deprotonated to form a sulfonate anion (-SO₃⁻). This provides a fixed negative charge on the glycan, which dramatically improves ionization efficiency in negative-ion mode ESI-MS. This leads to significantly enhanced signal intensity and lower limits of detection.
Workflow Overview: From Glycoprotein to Labeled N-glycan
The overall workflow for preparing N-glycans for MS analysis using 4-HBSA labeling is a multi-step process that requires careful execution. Each stage is critical for obtaining high-quality, reproducible data.
Figure 1. Overall workflow for 4-HBSA labeling of N-glycans for MS analysis.
Detailed Protocols
Part 1: Enzymatic Release of N-glycans from Glycoproteins
The first critical step is the efficient and complete release of N-glycans from the protein backbone. Peptide-N-Glycosidase F (PNGase F) is the most widely used enzyme for this purpose as it cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the polypeptide chain, releasing the entire N-glycan.[8]
Materials:
-
Glycoprotein sample (10-100 µg)
-
Denaturing Buffer (e.g., 5% SDS, 400 mM DTT)
-
PNGase F (Glycerol-free recommended for MS applications)
-
Reaction Buffer (e.g., 500 mM Sodium Phosphate, pH 7.5)
-
NP-40 (10% solution)
-
Ultrapure water
Protocol:
-
Denaturation (Critical for efficient release):
-
In a microcentrifuge tube, combine your glycoprotein sample with the denaturing buffer to a final volume of 10 µL.
-
Heat the sample at 100°C for 10 minutes to fully denature the protein.[9] This step is crucial as it unfolds the protein, making the glycosylation sites accessible to PNGase F.
-
Briefly centrifuge the tube to collect the condensate.
-
-
Enzymatic Deglycosylation:
-
To the denatured protein, add 2 µL of 10X Reaction Buffer and 2 µL of 10% NP-40. The NP-40 is essential to counteract the inhibitory effect of SDS on PNGase F activity.[9]
-
Add ultrapure water to bring the total volume to 19 µL.
-
Add 1 µL of PNGase F (typically 500 units/µL).
-
Incubate the reaction at 37°C for a minimum of 1 hour. For heavily glycosylated or complex proteins, an overnight incubation may be necessary to ensure complete release.[9]
-
Part 2: Labeling of Released N-glycans with 4-HBSA
This step involves the chemical attachment of the 4-HBSA label to the reducing end of the released N-glycans.
Materials:
-
Released N-glycan sample from Part 1
-
This compound (4-HBSA)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaCNBH₃) - Caution: Toxic! Handle with appropriate safety precautions.
Protocol:
-
Prepare Labeling Solution:
-
Prepare a fresh labeling solution by dissolving 4-HBSA in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v) to a final concentration of approximately 0.1 M.
-
Add sodium cyanoborohydride to the labeling solution to a final concentration of approximately 0.4 M. The reducing agent, NaCNBH₃, is necessary to reduce the initially formed hydrazone to a more stable secondary amine.[7]
-
-
Labeling Reaction:
-
To the 20 µL N-glycan release reaction, add 25-30 µL of the freshly prepared labeling solution.
-
Mix thoroughly by vortexing.
-
Incubate the reaction at 65°C for 2-3 hours in a sealed tube to prevent evaporation.
-
Part 3: Purification of 4-HBSA Labeled N-glycans
After the labeling reaction, it is imperative to remove excess labeling reagents, salts, and denatured protein, as these can interfere with downstream LC-MS analysis.[7][10] Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) is the method of choice for this purification.[3][10]
Materials:
-
HILIC SPE cartridge or 96-well plate (e.g., aminopropyl silica)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Protocol:
-
Conditioning the HILIC SPE Cartridge:
-
Condition the cartridge by passing 1 mL of ultrapure water, followed by 1 mL of 85% ACN / 0.1% TFA.
-
-
Sample Loading:
-
Acidify the labeling reaction mixture with a small amount of formic acid.
-
Add approximately 700 µL of ACN to the sample to bring the final ACN concentration to >80%. This high organic concentration is essential for the hydrophilic glycans to bind to the stationary phase.
-
Load the entire sample onto the conditioned HILIC SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 volumes of 85% ACN / 0.1% TFA to remove excess 4-HBSA, reducing agent, and other hydrophobic and ionic impurities.
-
-
Elution:
-
Elute the labeled N-glycans with 1-2 mL of an aqueous solution with a lower organic content, for example, 50% ACN / 0.1% FA or an aqueous buffer like 50 mM ammonium formate.
-
Collect the eluate.
-
-
Drying and Reconstitution:
-
Dry the eluted sample completely using a vacuum centrifuge.
-
Reconstitute the dried, labeled N-glycans in a suitable volume (e.g., 50-100 µL) of ultrapure water or mobile phase for LC-MS analysis.
-
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system is recommended for this analysis.
LC Separation:
-
Column: A HILIC column is typically used for the separation of labeled glycans.[11]
-
Mobile Phases:
-
A: 100 mM ammonium formate, pH 4.4
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 80-90%) and gradually decrease to elute the more hydrophilic glycans.
MS Detection:
-
Mode: Negative ion mode.
-
Scan Range: A mass range of m/z 500-2500 is generally sufficient to cover the majority of N-glycans.
-
Fragmentation: Tandem MS (MS/MS) should be performed to obtain structural information. Collision-induced dissociation (CID) will yield characteristic fragment ions that can be used to determine the glycan sequence and branching.
Data Interpretation and Expected Results
The use of 4-HBSA will result in singly charged precursor ions in the negative mode, simplifying the mass spectra. The high sensitivity afforded by the sulfonic acid tag allows for the detection of low-abundance glycan species. MS/MS fragmentation will produce a series of B, Y, and cross-ring fragment ions that can be interpreted to elucidate the glycan structure.
| Parameter | Expected Outcome with 4-HBSA Labeling | Rationale |
| Ionization Mode | Negative | The sulfonic acid group is readily deprotonated. |
| Charge State | Predominantly singly charged [M-H]⁻ | Simplifies spectra and data interpretation. |
| Sensitivity | High | The permanent negative charge enhances ionization efficiency. |
| MS/MS Fragmentation | Rich fragmentation spectra | Enables detailed structural elucidation. |
Troubleshooting and Expert Insights
-
Incomplete N-glycan Release: If you observe residual glycosylation on your protein (e.g., by SDS-PAGE mobility shift analysis), ensure complete denaturation and consider increasing the incubation time or the amount of PNGase F.
-
Low Labeling Efficiency: Ensure the labeling solution is freshly prepared, as the reducing agent can degrade over time. The reaction is also sensitive to pH, and the acidic conditions provided by the acetic acid are optimal.
-
Sialic Acid Loss: Sialic acids are notoriously labile and can be lost during sample preparation and MS analysis.[4][12] The acidic conditions of the labeling reaction can contribute to this. While 4-HBSA labeling itself does not specifically stabilize sialic acids, minimizing exposure to high temperatures and harsh acidic conditions is recommended. For quantitative analysis of sialylated glycans, consider specialized sialic acid stabilization protocols.[12]
-
Poor Recovery from SPE: Ensure the ACN concentration is sufficiently high during sample loading and washing steps. Incomplete binding will lead to loss of hydrophilic glycans.
Conclusion
Labeling of N-glycans with this compound is a powerful strategy for enhancing the sensitivity of mass spectrometric analysis. The introduction of a permanent negative charge via the sulfonic acid group overcomes the inherent challenge of poor ionization of native glycans. By following the detailed protocols and understanding the chemical principles outlined in this application note, researchers can achieve high-quality, reproducible data for the in-depth characterization of N-glycan structures, a critical aspect of biopharmaceutical development and fundamental biological research.
References
- 1. Recent Advances in Sialic Acid-Focused Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-linked Glycan Release Efficiency: A Quantitative Comparison between NaOCl and PNGase F Release Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chromacademy.com [chromacademy.com]
- 12. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of ketones in biological fluids with 4-hydrazinobenzenesulfonic acid
Application Note & Protocol
Topic: Derivatization of Ketones in Biological Fluids with 4-Hydrazinobenzenesulfonic Acid for Enhanced LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Enhanced Quantification of Ketones in Biological Matrices: A Derivatization Strategy Using this compound
Introduction: The Challenge of Ketone Analysis
Ketone bodies, such as acetone and acetoacetate, are critical indicators of metabolic status, playing pivotal roles in energy homeostasis and signaling pathways.[1] Their accurate quantification in biological fluids like plasma, serum, and urine is essential for diagnosing and monitoring metabolic disorders, including diabetic ketoacidosis, and for advancing research in areas such as ketogenic diets and metabolic therapies.[1] However, the direct analysis of small, polar, and often volatile ketones by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is fraught with challenges. These include poor retention on standard C18 columns, low ionization efficiency in electrospray ionization (ESI), and the inherent instability of certain ketones like acetoacetate, which can spontaneously decarboxylate.[2][3][4]
To overcome these analytical hurdles, chemical derivatization presents a robust solution.[4][5][6] By reacting the carbonyl group of a ketone with a carefully selected derivatizing agent, we can transform the analyte into a molecule with significantly improved analytical characteristics. A suitable derivatization agent can enhance chromatographic retention, increase ionization efficiency, and improve the stability of the analyte.[5][6]
This application note details a comprehensive protocol for the derivatization of ketones in biological fluids using this compound (HBSA). The hydrazine moiety of HBSA reacts with the ketone's carbonyl group to form a stable hydrazone, while the sulfonic acid group imparts a permanent negative charge, drastically improving ionization efficiency in negative-ion mode ESI-MS. The addition of the benzene ring increases the hydrophobicity and size of the molecule, leading to better retention on reversed-phase columns.
The Chemistry: Hydrazone Formation with HBSA
The core of this method is the nucleophilic addition of the hydrazine group of HBSA to the electrophilic carbonyl carbon of the ketone.[5][7] This reaction, which is typically acid-catalyzed, proceeds via a carbinolamine intermediate followed by dehydration to form a stable carbon-nitrogen double bond, yielding a sulfophenylhydrazone derivative.[7] The sulfonic acid group of HBSA is strongly acidic, ensuring it remains deprotonated under typical LC-MS mobile phase conditions, which is ideal for sensitive negative-ion mode detection.[8]
Reaction Mechanism: Ketone Derivatization with HBSA
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
4-hydrazinobenzenesulfonic acid derivatization for capillary electrophoresis analysis
An In-Depth Guide to Derivatization with 4-Hydrazinobenzenesulfonic Acid for Enhanced Capillary Electrophoresis Analysis
Introduction: Overcoming the Challenges of Capillary Electrophoresis
Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, minimal sample consumption, and rapid analysis times.[1][2] However, its application can be limited when analyzing molecules that are neutral or lack a suitable chromophore for UV detection.[3][4] Many biologically significant analytes, such as monosaccharides, oligosaccharides, and certain aldehydes, fall into this category, making their direct analysis by CE challenging.[3][4]
To overcome these limitations, a pre-capillary derivatization strategy is often employed. This involves chemically modifying the analyte to introduce properties favorable for CE separation and detection.[5] Derivatization can impart an electrical charge onto neutral molecules, enabling their migration in an electric field, and can attach a UV-absorbing or fluorescent tag for sensitive detection. This application note provides a detailed guide to the use of this compound (HBSA), also known as p-hydrazinobenzenesulfonic acid, as a highly effective derivatizing agent for the analysis of carbonyl-containing compounds (aldehydes and ketones) by Capillary Electrophoresis.
The Principle: Reductive Amination with 4-HBSA
The derivatization of analytes with 4-HBSA is achieved through a reductive amination reaction. This well-established chemical transformation involves two key steps:
-
Hydrazone Formation: The nucleophilic hydrazine group (-NHNH₂) of HBSA reacts with the electrophilic carbonyl group (C=O) of an aldehyde or ketone. This condensation reaction forms a Schiff base intermediate known as a hydrazone, creating a new carbon-nitrogen double bond (C=N).[6][7]
-
Reduction: The newly formed hydrazone is then selectively reduced to a stable hydrazine linkage. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is crucial for this step.[8][9] Stronger reducing agents like sodium borohydride (NaBH₄) are generally avoided as they can prematurely reduce the target carbonyl group on the analyte before it has a chance to react with HBSA.[9][10]
The elegance of using 4-HBSA lies in the bifunctional nature of the tag it attaches to the analyte. The sulfonic acid group (-SO₃H) is strongly acidic and carries a negative charge in typical CE running buffers, imparting electrophoretic mobility to the derivatized analyte.[11][12][13] Simultaneously, the benzene ring serves as a robust chromophore, enabling highly sensitive detection by UV absorbance.[11][12]
Caption: Figure 1: Reductive Amination with 4-HBSA.
Field-Proven Advantages of 4-HBSA Derivatization
While various derivatizing agents exist for CE analysis, 4-HBSA offers a unique combination of features that make it a superior choice for many applications. Its performance stands out when compared to other common reagents like 2,4-dinitrophenylhydrazine (DNPH).
| Feature | Advantage of this compound (HBSA) | Scientific Rationale |
| Dual Functionality | A single, small molecule introduces both a permanent negative charge and a UV chromophore.[11][12] | Simplifies the derivatization process and minimizes changes to the analyte's hydrodynamic radius, preserving separation efficiency. |
| Rapid Reaction Kinetics | Derivatization is typically complete in under 10 minutes at moderate temperatures.[11][12] | The high reactivity of the hydrazine group allows for fast sample preparation, increasing throughput. |
| Aqueous Solubility | The sulfonic acid group confers excellent solubility in water and common CE buffers.[13][14] | This is a significant advantage over reagents like DNPH, which have poor aqueous solubility and often require organic solvents.[14] |
| Derivative Stability | The resulting hydrazone derivatives are chemically stable, ensuring reproducible and accurate quantification.[6][14] | Stable derivatives can be prepared in batches and stored, providing flexibility in analytical workflows. |
| High Purity | The reagent is available in high purity, leading to cleaner reaction profiles and reduced background interference.[6][14] | Reduces the need for complex post-derivatization cleanup steps that can lead to sample loss. |
Detailed Application Protocols
This section provides a self-validating, step-by-step protocol for the derivatization of a model carbohydrate sample (e.g., a mixture of monosaccharides) with 4-HBSA and subsequent analysis by Capillary Zone Electrophoresis (CZE).
Part A: Reagent and Buffer Preparation
1. Materials and Reagents:
-
This compound (HBSA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Analyte standards (e.g., glucose, galactose, mannose)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Reagent Solutions (Prepare Fresh Daily):
-
Derivatization Reagent (100 mM HBSA): Dissolve an appropriate amount of HBSA in deionized water to achieve a final concentration of 100 mM. Causality: This concentration provides a sufficient molar excess to drive the reaction to completion for typical analyte concentrations.
-
Reducing Agent (1 M NaBH₃CN): Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood. Dissolve sodium cyanoborohydride in deionized water to a final concentration of 1 M. Causality: A concentrated stock allows for small-volume additions, minimizing sample dilution.
3. Capillary Electrophoresis Running Buffer:
-
100 mM Borate Buffer (pH 10.2): Prepare a 100 mM boric acid solution. Adjust the pH to 10.2 using 1 M NaOH. Filter through a 0.22 µm filter before use. Causality: At this high pH, the borate ions form complexes with the cis-diols of carbohydrates, imparting additional charge and improving separation selectivity between isomers. The high pH also ensures the sulfonic acid group of the HBSA tag is fully deprotonated and negatively charged.[11]
Part B: Step-by-Step Derivatization Protocol
-
Sample Preparation: Prepare a 10 mM solution of your carbohydrate standard mixture or sample in deionized water.
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, combine the following:
-
10 µL of the 10 mM sample/standard solution.
-
10 µL of the 100 mM HBSA derivatization reagent.
-
10 µL of the 1 M NaBH₃CN reducing agent.
-
-
Incubation: Vortex the mixture gently for 10 seconds. Incubate the reaction at 65°C for 10 minutes. Causality: Elevated temperature accelerates the reaction, ensuring complete derivatization in a short time frame.[11]
-
Reaction Quench & Dilution: After incubation, cool the tube to room temperature. Dilute the reaction mixture 1:10 with deionized water prior to CE analysis. This reduces the concentration of salts and excess reagents injected into the capillary.
Caption: Figure 2: Experimental Workflow.
Part C: Capillary Zone Electrophoresis (CZE) Protocol
-
Instrument Setup:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 365 µm O.D., 50 cm total length, 40 cm effective length).
-
Capillary Conditioning (for a new capillary): Rinse sequentially with 1 M HCl (10 min), deionized water (10 min), 1 M NaOH (10 min), deionized water (10 min), and finally with running buffer (20 min).
-
Pre-run Rinse: Before each injection, rinse the capillary with running buffer for 2 minutes.
-
-
Separation Conditions:
-
Running Buffer: 100 mM Borate Buffer (pH 10.24).[11]
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Polarity: Reversed (Cathode at the inlet, Anode at the outlet). Causality: The HBSA-derivatives are negatively charged and will migrate towards the positive anode. The electroosmotic flow (EOF) in a bare silica capillary at high pH is strong and directed towards the cathode. By reversing the polarity, the analytes migrate against the EOF, which significantly increases the separation path length and resolution.[15]
-
Temperature: 25°C.
-
Detection: UV absorbance at 200 nm.[11] Causality: This wavelength provides high sensitivity for the benzene ring chromophore of the HBSA tag.
-
Method Validation and Performance
For the protocol to be trustworthy, it must be validated. Researchers should establish key performance metrics to ensure the method is reliable for quantitative analysis.
| Validation Parameter | Description & Procedure | Example Performance Data |
| Linearity | Analyze a series of HBSA-derivatized standards at different concentrations (e.g., 0.1-10.0 mmol/L). Plot peak area vs. concentration and determine the coefficient of determination (R²). | Linear coefficients higher than 0.992 have been reported for HBSA-derivatized mono- and disaccharides.[11] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from the background noise (typically Signal-to-Noise ratio of 3:1). | Mass detection limits as low as 17.6 fmol have been achieved for HBSA-derivatized glucose.[11] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1). | Concentration limits of 3.6 µmol/L have been reported.[11] |
| Precision (Repeatability) | Assess the relative standard deviation (RSD) of migration times and peak areas for replicate injections of the same sample. | RSD values are typically expected to be <2% for migration time and <5% for peak area. |
| Selectivity | Analyze a blank (unspiked) matrix to ensure no endogenous components co-elute with the analytes of interest. | Baseline separation of 9 mono- and disaccharides can be achieved in under 11 minutes.[11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Incomplete derivatization reaction; Low sample concentration; Injection failure; Detector issue. | Verify reagent preparation and reaction conditions (time, temp). Concentrate sample if possible. Check injection parameters and vial liquid levels. Ensure detector lamp is on and functioning. |
| Broad, Tailing Peaks | Sample overload (concentration too high); Adsorption of analyte to the capillary wall; Mismatch between sample matrix and running buffer. | Dilute the sample further before injection. Increase the ionic strength of the running buffer. Perform a capillary wash cycle with NaOH. Ensure the sample is diluted in water or running buffer. |
| Drifting Migration Times | Inconsistent capillary temperature; Buffer depletion or change in pH; Fluctuating voltage or current; Capillary surface modification. | Ensure robust temperature control of the capillary cassette. Replace inlet and outlet buffer vials frequently. Check for current stability during the run. Perform a capillary conditioning cycle. |
| Poor Resolution | Separation voltage is too high/low; Buffer concentration or pH is not optimal; Capillary is too short. | Optimize the separation voltage (lower voltage often increases resolution at the cost of analysis time). Experiment with buffer concentration and pH. Use a longer capillary. |
Conclusion
Derivatization with this compound is a rapid, robust, and highly effective strategy for the analysis of carbonyl-containing compounds by capillary electrophoresis. This method successfully addresses the inherent challenges of analyzing neutral and non-UV-absorbing molecules by introducing both a negative charge for electrophoretic mobility and a strong chromophore for sensitive UV detection in a single step. The superior aqueous solubility of HBSA and the stability of its derivatives make it a convenient and reliable choice for researchers in drug development, food science, and glycobiology. The protocols and validation guidelines presented here provide a comprehensive framework for the successful implementation of this powerful analytical technique.
References
- 1. hugendubel.info [hugendubel.info]
- 2. usp.org [usp.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydrazinobenzenesulfonic Acid in Pharmaceutical Intermediate Synthesis
Introduction
4-Hydrazinobenzenesulfonic acid (4-HBSA), a bifunctional organic compound featuring both a hydrazine (-NHNH₂) and a sulfonic acid (-SO₃H) group, stands as a cornerstone intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2][3] Its unique chemical architecture makes it an invaluable precursor for constructing complex heterocyclic scaffolds, most notably the indole ring system, which is a privileged structure in medicinal chemistry. This guide provides an in-depth exploration of 4-HBSA's applications, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for its use in the synthesis of key pharmaceutical intermediates. We will delve into its central role in the Fischer indole synthesis and showcase its application in the generation of blockbuster drugs such as the anti-inflammatory agent Celecoxib and triptan-class antimigraine medications.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe handling and effective use in synthesis. This compound is typically a white to light yellow crystalline powder.[2]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 98-71-5 | [4][5] |
| Molecular Formula | C₆H₈N₂O₃S | [5][6] |
| Molecular Weight | 188.21 g/mol | [5] |
| Melting Point | ~285-287 °C (decomposes) | [2][7] |
| Solubility | Sparingly soluble in cold water; soluble in boiling water; slightly soluble in ethanol. | [2][8] |
| Appearance | Off-white to pale beige solid | [8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [9] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [9][10] |
Safety & Handling: As a hydrazine derivative and irritant, 4-HBSA must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[11] In case of accidental contact, refer to the material's Safety Data Sheet (SDS) for detailed first-aid measures.[9][11]
Core Application: The Fischer Indole Synthesis
The most prominent application of 4-HBSA and its derivatives in pharmaceutical synthesis is the Fischer indole synthesis.[12] This powerful acid-catalyzed reaction constructs the indole ring from an arylhydrazine and a suitable aldehyde or ketone.[13][14] The reaction's robustness and tolerance for a wide range of functional groups have cemented its role in the production of numerous drugs.[12]
Mechanism Insight: The reaction proceeds through a well-established mechanism. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.[15]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is often facilitated by the acidic catalyst.[12][15]
-
[16][16]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.[12][13]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amine on the imine carbon forms a five-membered ring (an aminal).[12]
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, which is the thermodynamic driving force of the reaction, to yield the stable, aromatic indole ring.[12][15]
Diagram 1: Generalized Mechanism of the Fischer Indole Synthesis
Caption: Key steps of the Fischer indole synthesis workflow.
Case Study: Synthesis of Celecoxib Precursors
Celecoxib (Celebrex®) is a selective COX-2 inhibitor used to treat arthritis.[17] Its synthesis relies on the formation of a pyrazole ring, a reaction analogous to indole synthesis, using a hydrazine derivative.[16] While 4-HBSA itself can be used to create precursors, the direct reagent is often 4-hydrazinylbenzenesulfonamide.[18][19]
Protocol 1: Synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonic acid
This protocol describes the reaction of a key diketone intermediate with 4-HBSA, forming the core pyrazole structure which can be later converted to Celecoxib.[20]
Diagram 2: Workflow for Celecoxib Precursor Synthesis
Caption: Step-by-step workflow for pyrazole synthesis.
Materials:
| Reagent | M.W. | Amount | Moles |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 230.19 | 51.4 g | 0.223 |
| This compound | 188.21 | 42.0 g | 0.220 |
| Ethanol | - | 450 mL | - |
| 6 N Hydrochloric Acid | - | 74 mL | 0.446 |
| Ethyl Acetate | - | As needed | - |
| Diisopropyl Ether | - | ~300 mL | - |
Procedure:
-
To a stirred solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (51.4 g) in ethanol (450 mL), add this compound (42.0 g).[20]
-
Add 6 N HCl (74 mL) to the mixture. The addition of a strong Brønsted acid is critical to catalyze both the initial hydrazone formation and the subsequent cyclization.
-
Heat the mixture to reflux and maintain stirring for 8 hours. The elevated temperature provides the necessary activation energy for the[16][16]-sigmatropic rearrangement.
-
After cooling to ambient temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.[20]
-
Take up the resulting residue in ethyl acetate and wash sequentially with water (100 mL) and brine (100 mL). This workup removes inorganic salts and water-soluble impurities.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Crystallize the resulting crude solid from diisopropyl ether to yield the pure pyrazole product.[20]
Case Study: Synthesis of Triptan-Class Antimigraine Drugs
Triptans, such as Sumatriptan and Rizatriptan, are 5-HT receptor agonists used to treat migraines.[21] Their core indole structure is frequently prepared via a Fischer indole synthesis using a functionalized phenylhydrazine derived from 4-HBSA.[12][22][23]
Protocol 2: General Procedure for Sumatriptan Synthesis via Fischer Indolization
This protocol outlines the synthesis of Sumatriptan from 4-hydrazino-N-methyl-benzenemethanesulfonamide (the sulfonamide derivative of 4-HBSA) and a protected aldehyde equivalent.[22][24]
Diagram 3: Workflow for Sumatriptan Synthesis
Caption: One-pot synthesis of Sumatriptan via Fischer Indolization.
Materials:
| Reagent | Role | Rationale |
| 4-hydrazino-N-methyl-benzenemethanesulfonamide HCl | Hydrazine precursor | Provides the substituted benzene ring and N1 of the indole. |
| 4,4-dimethoxy-N,N-dimethylbutanamine | Aldehyde equivalent | The acetal protects the aldehyde, which is liberated in situ by the acid catalyst. |
| Aqueous Sulfuric Acid or Acetonitrile | Solvent/Catalyst | Provides the acidic medium required for the reaction. Acetonitrile can also be used.[22] |
| Polyphosphate Ester (PPE) | Cyclizing Agent | A strong dehydrating agent and Lewis acid that powerfully promotes the cyclization step.[22] |
Procedure:
-
Charge a reaction vessel with 4-hydrazino-N-methyl-benzenemethanesulfonamide hydrochloride and 4,4-dimethoxy-N,N-dimethylbutanamine in a suitable solvent such as an aqueous sulfuric acid solution or acetonitrile.[22][24]
-
The acid serves to hydrolyze the dimethyl acetal in situ, generating the reactive aldehyde needed for hydrazone formation.
-
Add a cyclizing agent like polyphosphate ester (PPE). This is a crucial step; PPE is highly effective at promoting the rearrangement and subsequent dehydration to form the indole.[22]
-
Heat the reaction mixture for several hours. The specific temperature and time depend on the solvent and catalyst system but typically range from 35-85°C.[23]
-
Upon reaction completion, cool the mixture and perform an aqueous workup. This often involves quenching with water and neutralizing the acid with a base (e.g., NaOH solution).
-
Extract the Sumatriptan base into a suitable organic solvent.
-
The crude product can then be purified, often by conversion to a salt (e.g., succinate) and recrystallization to achieve pharmaceutical-grade purity.[25]
Laboratory Synthesis of this compound
For research purposes, it is often necessary to synthesize 4-HBSA. The most common route begins with the readily available sodium 4-aminobenzenesulfonate (sodium sulfanilate).[2][3] The process involves a classical diazotization followed by reduction.
Diagram 4: Synthesis of 4-HBSA from Sodium Sulfanilate
Caption: A two-stage process for 4-HBSA synthesis.
Protocol 3: Synthesis of this compound
Materials:
| Reagent | M.W. | Amount | Moles |
| Sodium 4-aminobenzenesulfonate | 195.17 | 17.3 g | 0.089 |
| 30% Hydrochloric Acid | - | ~50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g | 0.101 |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 22.0 g | 0.116 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
Diazotization: Dissolve sodium 4-aminobenzenesulfonate (17.3 g) in water and add 30% hydrochloric acid. Cool the mixture to 0–5 °C in an ice-salt bath.[2]
-
Slowly add a solution of sodium nitrite (7.0 g in water) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is essential to prevent its decomposition.[3][7]
-
Reduction: In a separate flask, prepare a solution of sodium metabisulfite (22 g) and sodium hydroxide in water. Heat this solution to 80-85 °C.[2][7]
-
Slowly add the cold diazonium salt solution to the hot sulfite solution. The sulfite acts as the reducing agent, converting the diazonium group to a hydrazine. Maintain the pH between 6.2 and 6.7 during the addition.[2]
-
After the addition is complete, stir the mixture for an additional 1.5 hours.[2]
-
Isolation: Cool the reaction mixture and filter. Carefully acidify the filtrate with concentrated hydrochloric acid. The desired this compound will precipitate upon cooling.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry. The product can be recrystallized from boiling water for higher purity.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 98-71-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. This compound CAS#: 98-71-5 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. testbook.com [testbook.com]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. zenodo.org [zenodo.org]
- 18. nbinno.com [nbinno.com]
- 19. innospk.com [innospk.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ias.ac.in [ias.ac.in]
- 22. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]
- 23. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
- 24. KR20080062276A - Manufacturing method of sumatriptan - Google Patents [patents.google.com]
- 25. CN101092387A - Method for preparing Sumatriptan Succinate - Google Patents [patents.google.com]
Application Note: A Protocol for the Simultaneous Reduction and Functionalization of Graphene Oxide using 4-Hydrazinobenzenesulfonic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
The transformation of electrically insulating graphene oxide (GO) into conductive reduced graphene oxide (rGO) is a critical step for its application in electronics, composites, and energy storage. However, the reduction process often leads to irreversible agglomeration of the rGO sheets due to strong van der Waals forces, which diminishes their processability and performance. This application note presents a detailed, one-step protocol for the simultaneous reduction and functionalization of GO using 4-hydrazinobenzenesulfonic acid (HBS). The hydrazine moiety of HBS effectively reduces the oxygen-containing functional groups on GO, while the sulfonic acid group covalently bonds to the graphene surface, imparting excellent aqueous dispersibility to the final product. This method provides an environmentally friendly and scalable approach to producing high-quality, aggregation-resistant rGO suitable for advanced material applications.
Scientific Principles & Mechanism
The efficacy of this compound (HBS) as a reagent for treating graphene oxide stems from its bifunctional nature. It combines a potent reducing agent (hydrazine group) and a highly effective stabilizing/functionalizing group (sulfonic acid) within a single molecule. This allows for a streamlined, one-pot synthesis that addresses both the chemical conversion and the colloidal stability of the resulting graphene sheets.
Causality of Experimental Design:
-
Reduction by the Hydrazine Moiety: The core of the reduction process is the nucleophilic hydrazine group (-NHNH₂). Graphene oxide is decorated with various oxygen-containing functional groups, primarily epoxides and hydroxyls on the basal plane, and carbonyl and carboxyl groups at the sheet edges.[1][2] The hydrazine group readily reacts with and eliminates these oxygen functionalities, particularly the epoxide and carbonyl groups, thereby restoring the sp²-hybridized carbon network essential for electrical conductivity.[2][3]
-
Functionalization via Epoxy Ring-Opening: Concurrently with the reduction, the HBS molecule is grafted onto the graphene surface. The primary mechanism for this covalent attachment is the ring-opening of epoxide groups on the GO surface by the amine of the HBS molecule.[4] This reaction forms a stable C-N bond, tethering the benzenesulfonic acid group to the graphene sheet. This functionalization is critical, as the hydrophilic sulfonic acid groups (-SO₃H) create electrostatic and steric repulsion between the graphene sheets, preventing them from restacking and ensuring high dispersibility in aqueous media.[4][5]
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Hydrazinobenzenesulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-hydrazinobenzenesulfonic acid as a key intermediate in the synthesis of azo dyes. This document offers in-depth technical protocols, mechanistic insights, and practical guidance to facilitate the successful and safe execution of these synthetic procedures in a research and development setting.
Introduction: The Role of this compound in Azo Dye Chemistry
This compound (HBSA), also known as phenylhydrazine-4-sulfonic acid, is a versatile bifunctional molecule of significant interest in organic synthesis.[1][2] Its structure, incorporating both a nucleophilic hydrazino group and a water-solubilizing sulfonic acid group, makes it a valuable precursor in the synthesis of various organic compounds, most notably azo dyes.[1][3][4][5]
The sulfonic acid moiety imparts aqueous solubility to the molecule and its derivatives, a critical property for many applications of azo dyes, particularly in the food and pharmaceutical industries.[1] The hydrazino group is a potent nucleophile and a precursor to the diazonium ion, the electrophilic species essential for the azo coupling reaction that forms the characteristic -N=N- chromophore of azo dyes.[1][6]
A prominent example of an azo dye synthesized from a derivative of HBSA is Tartrazine (FD&C Yellow No. 5), a widely used colorant in foods, pharmaceuticals, and cosmetics.[7][8][9] The synthesis of Tartrazine serves as an excellent case study for the application of HBSA-related chemistry.
Mechanistic Principles: The Diazo Coupling Reaction
The synthesis of azo dyes from aromatic amines like 4-aminobenzenesulfonic acid (a precursor to HBSA) proceeds via a two-step mechanism: diazotization followed by azo coupling.
Step 1: Diazotization
In this step, a primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[2][10][11]
Step 2: Azo Coupling
The resulting diazonium salt is a weak electrophile that reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction.[6][12] The coupling position on the aromatic ring of the coupling component is directed by the activating group. For phenols, the coupling generally occurs at the para position to the hydroxyl group under slightly alkaline conditions, which enhances the nucleophilicity of the phenol by converting it to the more reactive phenoxide ion.[6]
Visualizing the Synthesis Pathway: From Precursor to Azo Dye
The following diagram illustrates the general workflow for the synthesis of an azo dye, starting from the diazotization of an aromatic amine to the final coupling step.
Caption: General workflow for azo dye synthesis.
Synthesis Protocols
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory from 4-aminobenzenesulfonic acid (sulfanilic acid).[2][4][5][10][13] The process involves the diazotization of sulfanilic acid followed by reduction of the resulting diazonium salt.
Materials:
-
4-Aminobenzenesulfonic acid (sulfanilic acid)
-
Sodium carbonate
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Sodium bisulfite solution
-
30% Hydrochloric acid
-
Zinc dust (optional)
Protocol:
-
Diazotization of Sulfanilic Acid:
-
Dissolve 51 g of sulfanilic acid in 200 mL of water containing 16 g of sodium carbonate.[13]
-
Filter the solution and cool it in an ice bath.
-
Slowly add 35 g of concentrated sulfuric acid and cool the mixture to 12 °C.[13]
-
With continuous stirring, add a solution of 21 g of sodium nitrite in 50 mL of water over 30 minutes, maintaining the temperature between 12-14 °C.[13]
-
The 4-sulfobenzene-1-diazonium sulfate will precipitate as fine crystals. Filter the solid.[13]
-
-
Reduction to this compound:
-
Prepare a mixture of 130 g of sodium bisulfite solution and just enough 35% sodium hydroxide solution to give a distinct reaction with phenolphthalein paper.[13]
-
Add the filtered 4-sulfobenzene-1-diazonium sulfate to this mixture while keeping the temperature below 50 °C with an ice bath and vigorous stirring.[13]
-
Allow the resulting solution of 2-(4-sulfophenyl)hydrazine-1-sulfonic acid to stand for one hour.[13]
-
Transfer the yellow solution to a porcelain dish and heat to boiling.
-
Over 30 minutes, add 250 g of 30% hydrochloric acid to the boiling solution.[13] If the solution does not decolorize, a small amount of zinc dust can be carefully added.[13]
-
Cool the solution and allow it to stand for 12 hours to crystallize the this compound.[13]
-
Filter the product and wash with a small amount of cold water.[13]
-
Synthesis of Tartrazine: A Case Study
Tartrazine is synthesized via a diazo-coupling reaction between a derivative of 4-aminobenzenesulfonic acid and 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (pyrazolone T).[7][8]
Materials:
-
4-Aminobenzenesulfonic acid (sulfanilic acid)
-
Sodium nitrite
-
Hydrochloric acid
-
4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (or its ester/salt)
-
Sodium hydroxide
Protocol:
-
Preparation of the Diazonium Salt:
-
In a beaker, dissolve a molar equivalent of 4-aminobenzenesulfonic acid in a dilute sodium carbonate solution.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
In a larger beaker, place crushed ice and concentrated hydrochloric acid.
-
Slowly add the 4-aminobenzenesulfonic acid solution to the ice/acid mixture with constant stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the sodium nitrite solution to the cooled amine suspension. Stir for 10-15 minutes to ensure complete diazotization.
-
-
Preparation of the Coupling Component Solution:
-
Dissolve a molar equivalent of 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid in a dilute sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A brightly colored precipitate of Tartrazine will form.
-
Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Filter the Tartrazine precipitate using vacuum filtration.
-
Wash the solid with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
The resulting dye can be further purified by recrystallization.
-
Visualizing the Tartrazine Synthesis
The following diagram outlines the key steps in the synthesis of Tartrazine.
Caption: Key stages in the synthesis of Tartrazine.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[14][15][16]
| Compound | CAS Number | Key Hazards | Recommended PPE |
| This compound | 98-71-5 | Harmful if swallowed, causes skin and eye irritation.[17][18] | Safety goggles, gloves, lab coat.[14][15] |
| 4-Aminobenzenesulfonic acid | 121-57-3 | Skin and eye irritant. | Safety goggles, gloves, lab coat. |
| Sodium nitrite | 7632-00-0 | Oxidizer, toxic if swallowed, eye irritant. | Safety goggles, gloves, lab coat. |
| Hydrochloric acid | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. | Safety goggles, gloves, lab coat, face shield. |
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[14][15]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[14][15]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[15]
Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety information.[14][15][16][18]
Conclusion
This compound is a valuable and versatile reagent in the synthesis of azo dyes. A thorough understanding of the underlying reaction mechanisms, coupled with adherence to detailed and safety-conscious protocols, will enable researchers to successfully synthesize a wide range of azo compounds for various applications in research and development. The synthesis of Tartrazine serves as a prime example of the practical application of these principles.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 98-71-5 [chemicalbook.com]
- 5. This compound CAS#: 98-71-5 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tartrazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]
- 9. Tartrazine - Sciencemadness Wiki [sciencemadness.org]
- 10. Page loading... [wap.guidechem.com]
- 11. journalijar.com [journalijar.com]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. prepchem.com [prepchem.com]
- 14. capotchem.com [capotchem.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for 4-Hydrazinobenzenesulfonic Acid Derivatization Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the critical parameter of pH in your 4-hydrazinobenzenesulfonic acid (HBSA) derivatization reactions. Our goal is to empower you with the scientific rationale behind the protocols, ensuring reproducible and accurate results.
Understanding the “Why”: The Critical Role of pH in HBSA Derivatization
This compound is a versatile reagent used to derivatize aldehydes and ketones, converting them into stable hydrazone products that are readily analyzable by techniques like HPLC-UV.[1] The success of this reaction hinges on a finely tuned pH. The reaction proceeds via a nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by a dehydration step to form the C=N double bond of the hydrazone.[2] pH governs this delicate balance through a two-fold effect:
-
Activation of the Carbonyl Group: Acidic conditions catalyze the reaction by protonating the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[3]
-
Maintaining the Nucleophilicity of HBSA: The hydrazine group of HBSA is the nucleophile in this reaction. However, under highly acidic conditions, the lone pair of electrons on the terminal nitrogen of the hydrazine group can become protonated.[4] This protonated form is no longer nucleophilic, effectively halting the derivatization reaction.[3]
Therefore, the optimal pH for HBSA derivatization is a compromise: acidic enough to facilitate the protonation of the carbonyl group but not so acidic that it deactivates the HBSA nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for my HBSA derivatization reaction?
A1: For most applications involving the derivatization of aldehydes and ketones with HBSA, a weakly acidic pH range of 4.5 to 6.0 is the recommended starting point. The predicted pKa of the hydrazino group in HBSA is influenced by the electron-withdrawing sulfonic acid group, making it a weaker base than simple hydrazine.[5][6] A pH around 4.75 has been cited as optimal for similar hydrazone formation reactions.[3] However, the ideal pH can be substrate-dependent, so empirical optimization is always recommended.
Q2: My reaction yield is very low. Could the pH be the issue?
A2: Yes, suboptimal pH is a very common cause of low product yield in HBSA derivatization.[1]
-
If your pH is too low (e.g., < 4.0): You are likely protonating the hydrazine group of your HBSA, rendering it non-nucleophilic and stopping the reaction.
-
If your pH is too high (e.g., > 7.0): The carbonyl group of your analyte will not be sufficiently activated by protonation, leading to a very slow reaction rate. Additionally, side reactions may become more prevalent in neutral to basic conditions.
Q3: I'm seeing inconsistent results between experiments. Can pH be the culprit?
A3: Absolutely. Inconsistent pH control is a major source of variability in derivatization reactions.[1] Small fluctuations in the pH of your reaction mixture can lead to significant differences in reaction rates and yields. It is crucial to use a reliable buffer system and to verify the pH of your reaction mixture for each experiment.
Q4: How does the structure of my aldehyde or ketone analyte affect the optimal pH?
A4: The electronic properties of your analyte can influence the optimal pH. Electron-rich aldehydes and ketones may require a slightly more acidic environment to enhance the electrophilicity of the carbonyl carbon. Conversely, electron-deficient carbonyls may react efficiently at a slightly higher pH.
Q5: What is the stability of the resulting hydrazone at different pH values?
A5: Hydrazones are generally most stable at a neutral pH. They are susceptible to acid-catalyzed hydrolysis, meaning that at low pH, the formed hydrazone can revert to the starting aldehyde/ketone and HBSA. This is an important consideration for sample storage and analysis. If your analytical method involves an acidic mobile phase, you should assess the on-column stability of your derivative.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Suboptimal pH: The reaction pH is too high or too low. 2. Degraded Reagents: HBSA or the analyte has degraded. 3. Insufficient Reaction Time/Temperature: The reaction has not gone to completion. | 1. Optimize pH: Perform a pH titration experiment, testing a range of pH values from 4.0 to 6.5. Analyze the product yield at each pH to determine the optimum. 2. Use Fresh Reagents: Prepare fresh solutions of HBSA and your analyte. 3. Increase Reaction Time/Temperature: Incubate the reaction for a longer period or at a moderately elevated temperature (e.g., 50-60°C). Monitor the reaction progress over time to find the optimal conditions.[1] |
| Inconsistent or Non-Reproducible Results | 1. Poor pH Control: Inconsistent buffering of the reaction mixture. 2. Variability in Reagent Concentration: Inaccurate measurement of HBSA or analyte. 3. Light Exposure: The hydrazone product may be light-sensitive. | 1. Use a Reliable Buffer: Employ a suitable buffer system (e.g., acetate buffer) and verify the final pH of the reaction mixture with a calibrated pH meter. 2. Precise Measurements: Use calibrated pipettes and analytical balances to ensure accurate concentrations. 3. Protect from Light: Conduct the reaction in amber vials or cover the reaction vessels with aluminum foil.[1] |
| Formation of Side Products | 1. Presence of Other Reactive Functional Groups: The analyte may have other functional groups that react with HBSA. 2. Harsh Reaction Conditions: High temperatures or excessively long reaction times can lead to side reactions. | 1. Purify Starting Materials: Ensure the purity of your analyte to remove reactive impurities. 2. Milder Conditions: Use a lower reaction temperature or a shorter reaction time. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for HBSA Derivatization
This protocol provides a framework for systematically identifying the optimal pH for your specific analyte.
Materials:
-
This compound (HBSA)
-
Aldehyde or ketone analyte
-
A series of buffers with pH values ranging from 4.0 to 6.5 (e.g., 0.1 M acetate buffers)
-
Suitable solvent (e.g., acetonitrile or ethanol)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of your analyte in a suitable solvent.
-
Prepare a stock solution of HBSA in the same solvent.
-
Set up a series of reactions in separate vials. In each vial, combine a fixed amount of your analyte stock solution and HBSA stock solution.
-
Add a different pH buffer to each vial to initiate the reaction. Ensure the final volume and reactant concentrations are the same across all vials.
-
Incubate the reactions at a constant temperature (e.g., 50°C) for a predetermined amount of time (e.g., 60 minutes).
-
Quench the reactions by adding a suitable quenching agent or by rapid cooling.
-
Analyze the product yield in each vial using a validated HPLC method.
-
Plot the product yield as a function of pH to determine the optimal pH for your derivatization reaction.
Visualizing the Mechanism and Workflow
References
How to improve low yield in 4-hydrazinobenzenesulfonic acid labeling of sugars
Welcome to the technical support resource for 4-hydrazinobenzenesulfonic acid (4-HBSA) labeling of sugars. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during this derivatization procedure. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind 4-HBSA labeling of sugars?
A1: The labeling process is a classic example of reductive amination . The reducing end of a sugar exists in a dynamic equilibrium between its cyclic (hemiacetal) form and a reactive open-chain aldehyde form.[1] The hydrazine group (-NHNH₂) of 4-HBSA, a primary amine, nucleophilically attacks the aldehyde carbon to form an unstable intermediate. This intermediate then dehydrates to form a stable hydrazone (a type of Schiff base). To prevent this reaction from reversing, a reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added to reduce the carbon-nitrogen double bond (C=N) of the hydrazone to a stable secondary amine linkage.[2][3]
Q2: Why is sodium cyanoborohydride (NaBH₃CN) the preferred reducing agent over sodium borohydride (NaBH₄)?
A2: The choice of reducing agent is critical for success. Sodium cyanoborohydride is a milder and more selective reducing agent than sodium borohydride.[4][5] Crucially, NaBH₃CN is stable in the mildly acidic conditions (pH 4-6) required for efficient hydrazone formation.[3] It selectively reduces the protonated Schiff base (iminium ion) much faster than it reduces the starting sugar's aldehyde group.[1][3] In contrast, the more powerful sodium borohydride would indiscriminately reduce the sugar's aldehyde to an alcohol, preventing the labeling reaction from occurring.[6]
Q3: What is the optimal pH for the 4-HBSA labeling reaction?
A3: The reaction is highly pH-dependent. Optimal hydrazone formation occurs in weakly acidic conditions, typically between pH 4 and 6.[7] This pH range represents a compromise:
-
Below pH 4: The hydrazine group of 4-HBSA becomes excessively protonated (forming -NHNH₃⁺), which neutralizes its nucleophilicity and stops the initial attack on the aldehyde.[3]
-
Above pH 6: The rate of hydrazone formation slows down, and the efficiency of the reduction step can be compromised.
Q4: My final product needs to be purified. What are the recommended methods?
A4: Post-labeling purification is essential to remove excess 4-HBSA, reducing agent, and salts, which can interfere with downstream analysis like mass spectrometry or HPLC.[2] Common and effective strategies include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Solid-phase extraction (SPE) using HILIC cartridges is a widely used and effective method for separating the polar-labeled glycans from the more hydrophobic excess reagents.[2][8]
-
Graphitized Carbon Cartridges: These are also effective for capturing glycans while allowing salts and other impurities to be washed away.[8]
-
Porous Graphitic Carbon (PGC): This material is useful for purification, though excess label may not always be fully removed, depending on its properties.[2]
Troubleshooting Guide: Low Labeling Yield
Low yield is the most common issue reported with 4-HBSA labeling. This guide breaks down the problem into its most likely causes and provides targeted solutions based on chemical principles.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A flowchart to diagnose causes of low 4-HBSA labeling yield.
Issue 1: Reagent Integrity and Compatibility
-
Problem: The reaction fails or proceeds with very low efficiency despite following the protocol.
-
Possible Cause A: Degradation of Sodium Cyanoborohydride (NaBH₃CN). NaBH₃CN is highly hygroscopic (absorbs moisture from the air) and will degrade over time, losing its reductive power. It is the most sensitive component of the reaction.
-
Solution: Purchase high-quality NaBH₃CN and store it in a desiccator immediately upon receipt. Use a fresh bottle if degradation is suspected. Always prepare the NaBH₃CN solution immediately before adding it to the reaction mixture; do not store it in solution.[9]
-
-
Possible Cause B: Impurities in Sodium Cyanoborohydride. Commercial NaBH₃CN can contain residual free cyanide (NaCN), which can participate in side reactions, such as forming cyanohydrins with the sugar aldehyde, consuming starting material.[10]
-
Solution: If persistent issues arise, consider sourcing NaBH₃CN from a different, high-purity vendor. While direct measurement of cyanide is complex, switching suppliers is a practical troubleshooting step.[10]
-
-
Possible Cause C: Use of Incompatible Buffers. Buffers containing primary amines, such as Tris or glycine, are chemically incompatible with reductive amination. These buffer molecules will compete with the 4-HBSA label to react with the sugar's aldehyde, drastically reducing the yield of the desired product.
-
Solution: Ensure all buffers used for sample preparation and the labeling reaction itself are free of primary amines. Recommended buffers include phosphate, acetate, or borate buffers, which are non-reactive.[1]
-
Issue 2: Suboptimal Reaction Parameters
-
Problem: Consistently low but detectable product formation.
-
Possible Cause A: Incorrect Reaction pH. As detailed in the FAQs, pH is the most critical parameter. Even if you use a buffer of the correct pH, the addition of reagents (which may be acidic or basic) or the sample itself can shift the final pH of the reaction mixture outside the optimal 4-6 range.
-
Solution: Do not assume the final pH is correct. After adding the sugar sample, 4-HBSA, and solvent (but before adding the NaBH₃CN), measure the pH of a small aliquot of the reaction mixture. Adjust carefully with dilute acetic acid or sodium hydroxide to bring it into the target range.
-
-
Possible Cause B: Insufficient Reaction Time or Temperature. Reductive amination of sugars is often a slow reaction. This is because the concentration of the reactive open-chain aldehyde form of the sugar is very low at any given moment, with the equilibrium heavily favoring the unreactive cyclic form.[1]
-
Solution: Increase the reaction time (e.g., from 1 hour to 2-4 hours) or the temperature (e.g., from 50°C to 65°C).[2] An optimization experiment (see protocol below) can help determine the ideal conditions for your specific sugar. Typical conditions often involve heating at 60-80°C for 1-2 hours.[11][12]
-
-
Possible Cause C: Reaction Equilibrium Disfavors Product. The initial condensation step to form the hydrazone releases a molecule of water. According to Le Châtelier's principle, performing the reaction in a highly aqueous environment can inhibit this forward reaction.[1][13]
-
Solution: While some water is necessary, consider using a solvent system that is not purely aqueous. A common practice is to use dimethyl sulfoxide (DMSO) containing a percentage of acetic acid, which acts as both a solvent and a catalyst.[2] This reduces the water activity and helps drive the reaction forward.
-
Issue 3: Loss of Product During Workflow
-
Problem: Good product formation is suspected (e.g., based on a color change), but the final recovered yield is low.
-
Possible Cause: Inefficient Purification and Sample Handling. The labeled glycan can be lost during the post-reaction cleanup step if the purification protocol is not optimized. For example, using the wrong wash or elution solvents with an SPE cartridge can lead to premature elution or irreversible binding of the product.
-
Solution:
-
Validate Your SPE Method: Analyze the flow-through and wash fractions in addition to your elution fraction. If you detect your product in the wash, your wash solvent is too strong. If recovery is still low, your elution solvent may be too weak.
-
Run a Positive Control: Use a known quantity of a commercially available labeled standard to quantify the recovery of your purification method independently of the reaction efficiency.
-
Prevent Desialylation: For sialylated glycans, avoid overly acidic conditions (pH < 4) or prolonged exposure to high temperatures, as this can cause the loss of sialic acid residues.[2]
-
-
Optimized Protocols and Data
Table 1: Recommended Reaction Parameter Ranges
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 4.5 – 6.0 | Balances hydrazone formation and reagent stability. The single most critical parameter.[3][7] |
| Temperature | 60 – 80 °C | Accelerates the reaction to overcome the low concentration of the open-chain aldehyde.[2][11] |
| Time | 1 – 4 hours | Longer times may be needed for complex or low-concentration samples. |
| 4-HBSA Conc. | > 0.25 M | A large molar excess is used to drive the reaction forward.[2] |
| NaBH₃CN Conc. | > 1 M | A significant excess is required to ensure complete reduction of the hydrazone intermediate.[2] |
| Solvent | DMSO/Acetic Acid, THF, Methanol | Using organic solvents or co-solvents can reduce water activity and improve yield.[2] |
Diagram: 4-HBSA Reductive Amination Workflow
Caption: The chemical workflow for labeling a sugar with 4-HBSA.
Protocol 1: Standard 4-HBSA Labeling of Glycans
This protocol is a starting point and should be optimized for your specific application.
-
Sample Preparation: Lyophilize 1-10 µg of purified, released glycans in a microcentrifuge tube.
-
Labeling Reagent Preparation: Prepare the labeling solution immediately before use. For a standard reaction, dissolve 4-HBSA and Sodium Cyanoborohydride in a mixture of DMSO and acetic acid. A typical formulation is 0.35 M 4-HBSA and 1.0 M NaBH₃CN in DMSO containing 30% (v/v) glacial acetic acid.[2]
-
Reaction Incubation: Add 10-20 µL of the freshly prepared labeling reagent to the dried glycan sample. Vortex briefly to dissolve the pellet.
-
Incubate the reaction at 65°C for 2 hours .
-
Reaction Quenching: After incubation, cool the sample to room temperature. The reaction can be stopped by dilution prior to purification.
-
Purification: Purify the labeled glycans from excess reagents using a HILIC SPE cartridge according to the manufacturer's instructions.
-
Conditioning: Wash the cartridge with water, followed by the high organic binding buffer (e.g., 85% acetonitrile).
-
Loading: Dilute the reaction mixture in the high organic binding buffer and load it onto the cartridge.
-
Washing: Wash the cartridge extensively with the binding buffer to remove all excess 4-HBSA and NaBH₃CN.
-
Elution: Elute the labeled glycans with a low organic, aqueous buffer (e.g., 50 mM ammonium formate or pure water).[2]
-
-
Analysis: Lyophilize the eluted sample and reconstitute it in the appropriate solvent for downstream analysis (e.g., LC-MS).
Protocol 2: Small-Scale Reaction Optimization
Use this workflow to determine the optimal temperature and time for your sugar of interest.
-
Set up Parallel Reactions: Prepare a master mix of your sugar sample and labeling reagent sufficient for 6 reactions.
-
Aliquot: Dispense the master mix into 6 separate tubes.
-
Incubate under Different Conditions:
-
Tubes 1 & 2: 65°C for 1 hour
-
Tubes 3 & 4: 65°C for 3 hours
-
Tubes 5 & 6: 80°C for 1 hour
-
-
Process and Analyze: Purify all samples identically and analyze the relative yield in each condition using your standard analytical method (e.g., HPLC-FLD, LC-MS).
-
Evaluate: Compare the results to identify the condition that provides the best balance of yield and sample integrity (i.e., minimal degradation).
References
- 1. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. interchim.fr [interchim.fr]
- 5. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Solid-phase glycan isolation for glycomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing side product formation in 4-hydrazinobenzenesulfonic acid reactions
Technical Support Center: 4-Hydrazinobenzenesulfonic Acid Reactions
Welcome to the technical support center for this compound (4-HBSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common challenges in preventing side product formation, offering troubleshooting advice and detailed protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product of 4-HBSA is yellow or discolored, not the expected white or off-white crystals. What is the likely cause and how can I fix it?
A discolored final product, often appearing yellow or even darker, is a common issue. This typically points to the presence of oxidized impurities or residual diazonium salts.[1] The primary cause is often the instability of the intermediate diazonium salt, which can decompose, especially at elevated temperatures or upon exposure to air and light.[1][2]
Troubleshooting and Prevention:
-
Strict Temperature Control: The diazotization of sulfanilic acid is highly exothermic. It is crucial to maintain the reaction temperature between 0-5°C to prevent the decomposition of the diazonium salt.[1][3] Use of an ice-salt bath is recommended for efficient cooling.
-
Rapid Subsequent Steps: The unstable nature of the diazonium salt necessitates that the subsequent reduction step be carried out promptly.[1] A "one-pot" synthesis, where the diazonium salt is not isolated, can minimize decomposition.[1]
-
Inert Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation of the hydrazine product.[4]
-
Purification: If discoloration persists, recrystallization of the final product from boiling water can be effective.[5][6] Activated carbon can be used during recrystallization to remove colored impurities.[3]
Q2: The yield of my 4-HBSA synthesis is consistently low. What are the key factors affecting the yield?
Low yields can be attributed to several factors throughout the synthesis process, from incomplete diazotization to product loss during isolation.
Key Factors and Optimization:
-
pH Control During Reduction: The pH of the reduction step is critical. When using a reducing agent like sodium bisulfite, the pH should be carefully adjusted to around 6 to ensure efficient conversion to the intermediate hydrazine-sulfonic acid.[1]
-
Choice and Amount of Reducing Agent: Common reducing agents include sodium sulfite, sodium bisulfite, and zinc dust.[1] The stoichiometry of the reducing agent is crucial; an insufficient amount will lead to incomplete reduction, while a large excess can sometimes lead to other side products.
-
Acidification for Precipitation: After the reduction is complete, the product is typically precipitated by adding a strong acid, like hydrochloric or sulfuric acid.[1][3] The amount of acid and the final pH will influence the extent of precipitation.
-
Solubility: 4-HBSA has limited solubility in cold water but is more soluble in boiling water.[5][6] Ensure the solution is sufficiently cooled before filtration to minimize product loss in the filtrate.
Q3: I am observing the formation of an azo dye as a side product. How can I prevent this coupling reaction?
The formation of azo dyes is a classic side reaction in diazonium salt chemistry.[7][8] This occurs when the electrophilic diazonium salt couples with a nucleophilic aromatic compound.
Prevention of Azo Coupling:
-
Avoid Excess Starting Material: Ensure that the diazotization reaction goes to completion. Unreacted sulfanilic acid can couple with the diazonium salt.
-
Control of pH: Azo coupling reactions are highly pH-dependent. Coupling with phenols is typically faster in mildly alkaline conditions, while coupling with anilines is favored in weakly acidic solutions.[7][8] Maintaining the appropriate pH for the desired reduction reaction is key to suppressing these side reactions.
-
Immediate Reduction: As the diazonium salt is the precursor to both the desired hydrazine and the undesired azo dye, its immediate conversion to the hydrazine is the most effective way to prevent coupling.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based troubleshooting guide.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Foaming or rapid gas evolution during diazotization. | 1. Reaction temperature is too high, causing decomposition of the diazonium salt and release of nitrogen gas.[1] 2. Localized high concentration of sodium nitrite. | 1. Improve cooling immediately. Ensure the reaction vessel is well-submerged in an ice-salt bath. 2. Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized heating. |
| Product fails to precipitate upon acidification. | 1. Insufficient acidification. 2. Product is too soluble at the current temperature. 3. Incomplete reaction, leading to low product concentration. | 1. Check the pH of the solution and add more acid if necessary. 2. Thoroughly cool the mixture in an ice bath for an extended period to maximize precipitation.[9] 3. Review the reaction stoichiometry and conditions of the preceding steps. |
| Final product has a broad melting point range. | Presence of impurities. | Recrystallize the product from boiling water.[5] The sharp melting point of pure 4-HBSA is around 286°C.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a synthesized example based on common laboratory procedures.[1][3]
Step 1: Diazotization of Sulfanilic Acid
-
In a beaker, dissolve 17.3 g of sulfanilic acid in 100 mL of water containing 4 g of sodium hydroxide.
-
In a separate flask, prepare a solution of 7 g of sodium nitrite in 50 mL of water.
-
In a larger reaction vessel, place 100 mL of water and 20 mL of concentrated hydrochloric acid. Cool this mixture to 0-5°C in an ice-salt bath.
-
Slowly add the sulfanilic acid solution to the acidic mixture while maintaining the temperature below 5°C.
-
With vigorous stirring, add the sodium nitrite solution dropwise, ensuring the temperature does not exceed 5°C. The diazonium salt may precipitate as a white solid.[7]
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of 25 g of sodium bisulfite in 125 mL of water and cool it to 0-5°C.
-
Slowly add the cold diazonium salt suspension to the sodium bisulfite solution. The temperature should be maintained below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
Step 3: Hydrolysis and Isolation
-
Add 20 mL of concentrated hydrochloric acid to the reaction mixture.
-
Heat the solution to boiling and maintain it for 30 minutes. The solution should become decolorized.[9]
-
Cool the solution to room temperature and then in an ice bath to precipitate the this compound.
-
Collect the white to off-white crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the product in an oven at a moderate temperature.
Visualizing the Reaction Pathways
Diagram 1: Desired Synthesis Pathway
This diagram illustrates the main steps in the synthesis of this compound.
Caption: Key steps in the synthesis of 4-HBSA.
Diagram 2: Common Side Reaction Pathway
This diagram shows the formation of an undesirable azo dye side product.
Caption: Formation of an azo dye side product.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 305-80-6: Diazotized sulfanilic acid | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 98-71-5 [chemicalbook.com]
- 6. This compound CAS#: 98-71-5 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [letstalkacademy.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Post-Derivatization Cleanup for 4-Hydrazinobenzenesulfonic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-hydrazinobenzenesulfonic acid (4-HBSA) as a derivatizing agent. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of removing excess 4-HBSA after your derivatization reaction is complete. Our goal is to equip you with the knowledge to develop a robust and efficient purification strategy, ensuring the integrity of your downstream analysis.
Understanding the Challenge: The Properties of 4-HBSA
This compound is a highly effective derivatizing agent, often used to enhance the detectability of aldehydes and ketones in analytical methods.[1] However, its inherent chemical properties can make its removal from a reaction mixture a non-trivial task. The key to successful purification lies in understanding the dual nature of the 4-HBSA molecule.
-
Aromatic Sulfonic Acid: The sulfonic acid group (-SO₃H) is strongly acidic and renders the molecule highly polar and water-soluble. This is a critical factor to consider when designing your separation strategy.
-
Hydrazino Group: The hydrazino group (-NHNH₂) is basic and nucleophilic, which is the reactive moiety in derivatization reactions.
The successful removal of excess 4-HBSA, therefore, depends on exploiting the differences in properties between the highly polar, unreacted reagent and your potentially less polar derivatized product.
Troubleshooting and Method Selection Guide
This section is designed to guide you through the process of selecting and optimizing a purification method tailored to your specific derivatized molecule.
FAQ 1: My chromatogram shows a large, early-eluting peak that I suspect is excess 4-HBSA. How can I confirm this?
Answer:
Your suspicion is likely correct, especially in reversed-phase chromatography where highly polar compounds elute early. To confirm, you can run a standard of 4-HBSA under the same chromatographic conditions. If the retention times match, you have confirmed the identity of the peak. The presence of a large excess of this polar reagent can lead to issues such as ion suppression in mass spectrometry and poor peak shape for your analyte of interest.[2]
FAQ 2: What are the primary methods for removing excess 4-HBSA?
Answer:
There are three main strategies for removing excess 4-HBSA, each with its own advantages and considerations:
-
Solid-Phase Extraction (SPE): A highly selective method that can be tailored to retain either your derivatized product or the excess 4-HBSA.[3][4]
-
Liquid-Liquid Extraction (LLE): A classic technique that leverages the differential solubility of your product and the reagent in immiscible solvents, often manipulated by pH.[2][5]
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): A high-resolution technique suitable for isolating your derivatized product with high purity.[6]
The choice of method will depend on the properties of your derivatized analyte, the scale of your reaction, and the required purity for your downstream application.
Method 1: Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup and is often the first choice for removing polar impurities like 4-HBSA.[3][4] The general workflow for SPE is illustrated below:
Figure 1: General Solid-Phase Extraction Workflow.
Troubleshooting SPE for 4-HBSA Removal
Question: What type of SPE cartridge should I use to remove the highly polar 4-HBSA?
Answer:
Given the sulfonic acid group on 4-HBSA, it will be ionized under most pH conditions. This makes mixed-mode or ion-exchange SPE cartridges particularly effective.
-
Mixed-Mode Cation Exchange (MCX): These cartridges have both reversed-phase (e.g., C18) and strong cation exchange functionalities. This is often the most effective choice. The unreacted 4-HBSA, with its acidic sulfonic acid group, will have a net negative charge and will not be retained by the cation exchange mechanism. If your derivatized product has a basic functional group, it can be retained on the cation exchange sorbent while the 4-HBSA is washed away.
-
Strong Anion Exchange (SAX): These cartridges contain positively charged functional groups that will strongly retain the negatively charged sulfonic acid of 4-HBSA. If your derivatized product is neutral or basic, it will not be retained and can be collected in the load and wash fractions.
Table 1: SPE Sorbent Selection Guide for 4-HBSA Removal
| Sorbent Type | Retention Mechanism for 4-HBSA | Ideal for Derivatized Product That Is... | Elution Strategy |
| Mixed-Mode Cation Exchange (MCX) | Minimal retention (ionic repulsion) | Basic | 1. Load sample at acidic pH. 2. Wash with acidic organic solvent. 3. Elute product with a basic organic solvent. |
| Strong Anion Exchange (SAX) | Strong ionic retention | Neutral or Basic | 1. Load sample at neutral to slightly basic pH. 2. Collect product in the load and wash steps. 3. 4-HBSA remains on the cartridge. |
| Polymeric Reversed-Phase (e.g., HLB) | Hydrophilic/Ion-Exclusion | Significantly less polar than 4-HBSA | 1. Load aqueous sample. 2. Wash with a high percentage of aqueous solvent to elute 4-HBSA. 3. Elute product with a higher percentage of organic solvent. |
Experimental Protocol: SPE using a Mixed-Mode Cation Exchange Cartridge
This protocol is a starting point and should be optimized for your specific analyte.
-
Condition: Pass 1 mL of methanol through the MCX cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Acidify your reaction mixture with formic acid to a pH of ~3. Load the sample onto the cartridge. Collect the eluate if you suspect your product might not be retained.
-
Wash:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove highly polar impurities.
-
Wash 2: Pass 1 mL of methanol to remove less polar impurities.
-
-
Elute: Elute your retained basic derivatized product with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute in your desired solvent for analysis.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a fundamental and cost-effective technique that can be highly effective for separating compounds with different acid-base properties and polarities.[2][5] The strategy for removing 4-HBSA relies on manipulating its ionization state to control its solubility in aqueous and organic phases.
Figure 2: LLE Workflow for Removing Acidic 4-HBSA.
Troubleshooting LLE for 4-HBSA Removal
Question: How do I choose the right pH and organic solvent for my LLE?
Answer:
The key is to deprotonate the sulfonic acid group of 4-HBSA to make it highly water-soluble, while your derivatized product remains in a less polar, organic-soluble form.
-
pH Adjustment: A weak base like sodium bicarbonate (NaHCO₃) solution is often sufficient to deprotonate the strong sulfonic acid of 4-HBSA, forming the highly polar sulfonate salt. This will drive the unreacted reagent into the aqueous phase.[2]
-
Solvent Selection: The organic solvent should be immiscible with water and should readily dissolve your derivatized product. Common choices include ethyl acetate, dichloromethane, and diethyl ether. The polarity of your derivatized product will guide this choice.
Table 2: LLE Parameter Selection
| pH of Aqueous Phase | State of 4-HBSA | Expected Location | Suitable for Derivatized Product That Is... |
| Basic (e.g., pH 8-9) | Deprotonated (Anionic) | Aqueous Phase | Neutral or Basic (in its neutral form) |
| Acidic (e.g., pH < 2) | Protonated (Neutral) | Potentially higher solubility in polar organic solvents | Not recommended for separation from 4-HBSA |
Experimental Protocol: LLE using a Weak Base
This protocol assumes your derivatized product is significantly less polar than 4-HBSA and is soluble in an organic solvent like ethyl acetate.
-
Dissolve: If your reaction was performed in a polar solvent, first remove it under reduced pressure. Dissolve the residue in a suitable volume of ethyl acetate.
-
First Extraction: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Shake gently and vent frequently. Allow the layers to separate.
-
Separate: Drain the lower aqueous layer.
-
Repeat Extraction: Add a fresh portion of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Shake and separate as before. Repeat this step 2-3 times to ensure complete removal of the 4-HBSA.
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolate: Filter off the drying agent and evaporate the solvent to obtain your purified, derivatized product.
Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
For challenging separations or when very high purity is required, preparative HPLC is the method of choice.[6] This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect your compound of interest.
Troubleshooting Prep HPLC for 4-HBSA Purification
Question: How do I develop a preparative HPLC method to separate my product from 4-HBSA?
Answer:
The goal is to find conditions where your derivatized product has a significantly longer retention time than the highly polar 4-HBSA on a reversed-phase column.
-
Analytical Method Development: First, develop an analytical scale reversed-phase HPLC method that shows good separation between 4-HBSA and your product.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: Use a gradient of water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The acid will suppress the ionization of any carboxylic acid groups and improve peak shape.
-
-
Scale-Up: Once you have a good analytical separation, you can scale up to a preparative column with the same stationary phase. The flow rate and injection volume will be increased proportionally to the column dimensions.[6]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Solid Phase Extraction Explained [scioninstruments.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
Technical Support Center: Stability of 4-Hydrazinobenzenesulfonic Acid Derivatives in HPLC Analysis
Welcome to the technical support center for the analysis of 4-hydrazinobenzenesulfonic acid (4-HBSA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the quantification and characterization of these compounds. As a molecule possessing both a reactive hydrazino group and a strongly acidic sulfonic acid group, 4-HBSA derivatives present unique stability challenges under typical HPLC conditions.[1] This resource provides in-depth, experience-driven answers to common issues, ensuring the integrity and accuracy of your analytical results.
Section 1: Understanding the Inherent Instability of this compound Derivatives
The unique chemical structure of 4-HBSA, with its nucleophilic and reducing hydrazino group alongside a water-solubilizing sulfonic acid moiety, dictates its reactivity and potential for degradation during HPLC analysis.[1] The hydrazino group is particularly susceptible to oxidation, which can lead to the formation of various nitrogen-containing compounds, including azo derivatives.[1] This inherent reactivity necessitates careful consideration of analytical conditions to prevent on-column degradation or sample alteration.
FAQ 1: Why am I seeing multiple unexpected peaks or a drifting baseline when analyzing my 4-HBSA derivative?
Answer: The presence of unexpected peaks or baseline instability often points to the degradation of your analyte. The primary culprit is typically the oxidation of the hydrazine moiety.[1] This can be exacerbated by several factors within your HPLC system:
-
Dissolved Oxygen in the Mobile Phase: Oxygen dissolved in your mobile phase can readily oxidize the hydrazine group. It is crucial to thoroughly degas your mobile phase before and during your analytical run.
-
Metal Ion Contamination: Trace metal ions, particularly in the mobile phase or from stainless steel components of the HPLC system (e.g., frits, tubing), can catalyze the oxidation of hydrazines.
-
Mobile Phase pH: The stability of 4-HBSA derivatives can be pH-dependent. While the sulfonic acid group is a strong acid, the hydrazino group can act as a weak base.[1] Extremes in pH can promote hydrolysis or other degradation pathways.
-
High Temperatures: Elevated column or autosampler temperatures can accelerate degradation reactions.
To address this, begin by ensuring your mobile phase is freshly prepared and thoroughly degassed. Consider using an in-line degasser for continuous removal of dissolved gases. If metal-catalyzed oxidation is suspected, incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) into your mobile phase can be effective.
Diagram: Potential Degradation Pathways of 4-HBSA Derivatives
Caption: Potential degradation routes for 4-HBSA derivatives under HPLC conditions.
Section 2: Troubleshooting Common HPLC Issues
This section provides a structured approach to diagnosing and resolving specific problems encountered during the HPLC analysis of 4-HBSA derivatives.
FAQ 2: My peak area is not reproducible, and I'm observing decreasing peak size over a sequence of injections. What's happening?
Answer: This is a classic symptom of analyte instability in the sample vial or on-column degradation. The decreasing peak area suggests that your 4-HBSA derivative is degrading over time in the autosampler.
Troubleshooting Workflow:
-
Assess Autosampler Stability: Prepare a fresh standard and inject it multiple times over a prolonged period (e.g., every hour for 8-12 hours) while it remains in the autosampler. A progressive decrease in peak area confirms instability in the sample solution.
-
Control Autosampler Temperature: If not already in use, cool the autosampler to a lower temperature (e.g., 4-10 °C) to slow down potential degradation reactions.
-
Investigate Sample Diluent: The composition of your sample diluent is critical. Ensure it is compatible with your analyte and mobile phase. For instance, if your mobile phase is acidic, your diluent should also be acidic to prevent pH-induced degradation upon injection.
-
Consider On-Column Degradation: If the peak area is still not reproducible with a cooled autosampler and appropriate diluent, on-column degradation may be the issue. This can occur due to interactions with the stationary phase or prolonged exposure to the mobile phase under analytical conditions.[2]
Diagram: Troubleshooting Workflow for Poor Reproducibility
Caption: A systematic approach to diagnosing poor peak area reproducibility.
FAQ 3: I'm observing poor peak shape (tailing or fronting) for my 4-HBSA derivative. How can I improve it?
Answer: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Peak Tailing: This is frequently caused by the interaction of the basic hydrazino group with residual acidic silanols on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanols, reducing their interaction with the analyte.
-
Solution 2: Use a Base-Deactivated Column: Employing a column with end-capping or a polar-embedded stationary phase can shield the residual silanols and improve peak shape.
-
Solution 3: Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), in the mobile phase can saturate the active sites on the stationary phase.
-
-
Peak Fronting: This is often a sign of column overload.
-
Solution: Reduce the concentration of the injected sample.
-
FAQ 4: My 4-HBSA derivative is not retained on a standard C18 column. What are my options?
Answer: Due to the highly polar sulfonic acid group, 4-HBSA and its derivatives can exhibit low retention on traditional reversed-phase columns.[1][3]
Strategies for Improving Retention:
| Strategy | Description | Considerations |
| Ion-Pair Chromatography | Add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. This reagent forms a neutral ion pair with the sulfonic acid group, increasing its hydrophobicity and retention on the reversed-phase column.[4] | Can lead to long column equilibration times and may not be compatible with mass spectrometry. |
| Mixed-Mode Chromatography | Utilize a column with both reversed-phase and ion-exchange characteristics. A mixed-mode cation-exchange column can provide retention through an ion-exchange mechanism.[3] | Offers an alternative retention mechanism for highly polar compounds. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. It is well-suited for the retention of highly polar compounds. | Requires careful method development and equilibration. |
| Derivatization | Chemically modify the 4-HBSA derivative to increase its hydrophobicity.[5][6] This is often done by reacting the hydrazine group with an aldehyde or ketone.[5][6] | Adds an extra step to the sample preparation process but can significantly improve chromatographic performance and detection sensitivity.[5] |
Section 3: Proactive Stability Assessment
To ensure the development of a robust and reliable HPLC method, it is essential to proactively assess the stability of your 4-HBSA derivative. This is often achieved through forced degradation studies.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and understand the stability of the 4-HBSA derivative under various stress conditions, as recommended by ICH guidelines.[7][8]
Materials:
-
4-HBSA derivative
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the analyte in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.[9][10]
-
Thermal Degradation: Expose the solid analyte to dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (as per ICH Q1B guidelines).
Analysis: Analyze the stressed samples at various time points using your HPLC method. Compare the chromatograms to that of an unstressed standard to identify degradation products.
Diagram: Forced Degradation Workflow
Caption: A systematic workflow for conducting forced degradation studies.
By understanding the inherent chemical properties of this compound derivatives and proactively addressing potential stability issues, you can develop robust and reliable HPLC methods for their analysis. This guide serves as a starting point for troubleshooting and method development, ensuring the generation of high-quality, reproducible data in your research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Splitting of 4-Hydrazinobenzenesulfonic Acid-Labeled Compounds in HPLC
Welcome to the technical support center for troubleshooting challenging peak shapes in the HPLC analysis of compounds labeled with 4-hydrazinobenzenesulfonic acid (HBSA). This guide is designed for researchers, scientists, and drug development professionals who utilize HBSA derivatization for the analysis of carbonyl-containing molecules, such as N-glycans from therapeutic proteins.
Peak splitting is a common and frustrating issue in HPLC that can compromise the accuracy and reliability of your quantitative analysis.[1][2][3] This guide provides a structured, question-and-answer approach to diagnosing and resolving peak splitting issues specific to HBSA-labeled compounds, moving from general chromatographic problems to compound-specific chemical phenomena.
Part 1: Foundational HPLC Troubleshooting
Before delving into the specific chemistry of HBSA derivatives, it's crucial to rule out common instrumental and methodological issues that can cause peak splitting for any analyte.
Q1: Could my HPLC system or column be the cause of the peak splitting?
A1: Absolutely. Physical and mechanical issues within the HPLC system are often the culprits behind distorted peaks, including splitting.[2][3] If you observe that all or most of the peaks in your chromatogram are split, the problem is likely systemic.
Troubleshooting Steps:
-
Check for Voids and Blockages: A void at the head of the column or a partially blocked frit can disrupt the sample flow path, leading to peak splitting.[3]
-
Action: Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.[3] Using a guard column and in-line filters can help protect your analytical column from particulate matter.
-
-
Inspect Fittings and Tubing: Improperly connected fittings can create dead volume, where the sample can get trapped and re-introduced into the mobile phase, causing distorted peaks.
-
Action: Ensure all fittings are properly tightened and that the tubing is seated correctly. Pay special attention to the connections between the injector, column, and detector.[4]
-
-
Evaluate Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion, including splitting.[5]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
Part 2: Chemical and Method-Specific Troubleshooting for HBSA-Labeled Compounds
If you've ruled out general system issues and peak splitting persists, particularly for your HBSA-labeled analyte, the cause is likely related to the chemical properties of the derivative or its interaction with the chromatographic environment.
Q2: My peak splitting is analyte-specific. Could it be due to the presence of isomers?
A2: Yes, this is a strong possibility. The derivatization of a carbonyl group with HBSA creates a hydrazone linkage. This linkage can exist as geometric isomers (cis/trans or E/Z), which may have different retention times under certain HPLC conditions, leading to split or broadened peaks.[6] Additionally, if you are analyzing reducing sugars like N-glycans, they can exist as anomers (α and β forms at the reducing end), which can also be separated under specific chromatographic conditions.[4][7]
Diagram of Potential Isomeric Forms:
Caption: Potential isomeric forms of HBSA-labeled compounds leading to peak splitting.
Troubleshooting Steps:
-
Vary the Column Temperature: Temperature can significantly affect the separation of isomers.[8]
-
Action: Try increasing the column temperature (e.g., to 40-60°C). Higher temperatures can sometimes coalesce the peaks of rapidly interconverting isomers. Conversely, lowering the temperature might improve the resolution between stable isomers, confirming their presence.
-
-
Adjust Mobile Phase Composition: The choice of organic modifier and additives can influence isomer separation.
-
Action: If using acetonitrile, try switching to methanol or a combination of the two. Sometimes, changing the solvent can alter the selectivity for isomers.[9]
-
-
Consider the Derivatization Protocol: Ensure your derivatization reaction goes to completion and that conditions are not promoting the formation of stable side products.
Q3: Could the stability of the HBSA-glycan linkage be a factor in peak splitting?
A3: Yes, the stability of the hydrazone bond is pH-dependent and can be susceptible to hydrolysis, especially under strongly acidic conditions.[1][10][11][12][13] If the hydrazone bond breaks on-column, you will see the emergence of peaks corresponding to the original HBSA and the unlabeled analyte, which can be mistaken for peak splitting.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The sulfonic acid group of HBSA is strongly acidic, and its charge state is influenced by the mobile phase pH. This, in turn, can affect the stability of the nearby hydrazone linkage.
-
Analyze Standards:
-
Action: Inject standards of HBSA and the unlabeled analyte to see if their retention times correspond to the split peaks. This can help confirm if hydrolysis is occurring.
-
Q4: How do secondary interactions with the column's stationary phase contribute to peak splitting?
A4: Secondary interactions, particularly between the negatively charged sulfonic acid group of HBSA and residual silanol groups on the silica-based stationary phase, can lead to peak tailing and, in severe cases, peak splitting.[14][15][16]
Diagram of Secondary Interactions:
Caption: Secondary interactions causing peak distortion.
Troubleshooting Steps:
-
Optimize Mobile Phase pH and Ionic Strength:
-
Use a Modern, High-Purity Silica Column:
-
Consider Mobile Phase Additives:
-
Action: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites, though this is less common with modern columns and may not be suitable for MS detection.[17]
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| All Peaks Split | Column void/blockage, dead volume | Back-flush or replace the column, check fittings. |
| Injection solvent too strong | Dissolve sample in the initial mobile phase. | |
| Analyte-Specific Splitting | Isomer formation (cis/trans, anomers) | Increase column temperature, change organic modifier. |
| On-column hydrolysis of hydrazone | Buffer mobile phase to pH 4-7, check standards. | |
| Secondary silanol interactions | Lower mobile phase pH, increase buffer strength, use a modern end-capped column. |
Frequently Asked Questions (FAQs)
Q: Can the derivatization reaction itself cause extra peaks? A: Yes. An incomplete reaction can leave unreacted HBSA or your original analyte, which will appear as separate peaks. Ensure you are using an appropriate molar excess of the HBSA reagent and optimizing reaction conditions (pH, temperature, time) to drive the reaction to completion.[18]
Q: I see peak splitting when analyzing HBSA-labeled N-glycans. Could this be related to the glycans themselves? A: Yes. As mentioned, N-glycans can exist as α and β anomers at the reducing end, which can sometimes be separated, especially on certain types of columns like porous graphitized carbon (PGC) or under specific HILIC conditions.[7][19] Additionally, complex glycan profiles can contain numerous structural isomers that may co-elute or be partially resolved, appearing as split peaks or shoulders.[19][20]
Q: Would switching to a different labeling reagent solve my peak splitting problem? A: It might, but it would also require complete re-development and validation of your method. Other labeling reagents like 2-aminobenzamide (2-AB) or procainamide are also used for glycan analysis and may exhibit different chromatographic behavior.[21] However, it is generally more efficient to first optimize the method with HBSA.
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the root cause of peak splitting in your HPLC analysis of HBSA-labeled compounds, leading to more accurate and reliable results.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. uhplcs.com [uhplcs.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation, interconversion, and insecticidal activity of the cis- and trans-isomers of novel hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural identification of N-glycan isomers using logically derived sequence tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. [PDF] Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Quantitative isomer-specific N-glycan fingerprinting using isotope coded labeling and high performance liquid chromatography-electrospray ionization-mass spectrometry with graphitic carbon stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-selectivity profiling of released and labeled N-glycans via polar-embedded reversed-phase chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 4-Hydrazinobenzenesulfonic Acid for Derivatization Reactions
This technical guide is designed for researchers, chemists, and drug development professionals who utilize 4-hydrazinobenzenesulfonic acid in their experimental workflows. The unique bifunctional nature of this compound, containing both a strongly acidic sulfonic acid group and a nucleophilic hydrazino group, makes it a valuable reagent, particularly for the derivatization of carbonyl compounds.[1][2] However, its practical application is often hampered by its limited solubility in common solvents at ambient temperatures.
This document provides a comprehensive, experience-driven approach to overcoming these solubility challenges. We will delve into the chemical principles governing its solubility, offer robust troubleshooting strategies for common experimental hurdles, and present detailed, validated protocols to ensure successful and reproducible derivatization reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is typically a white to pale yellow crystalline powder with a high melting point of approximately 285-286°C.[3][4] It is known to be hygroscopic and is often supplied as a hemihydrate.[3][5] While the sulfonic acid group suggests good water solubility, it is only sparingly soluble in cold water and slightly soluble in ethanol and DMSO.[3][4][6] However, its solubility increases significantly in boiling water.[3][4]
Q2: Why is this compound poorly soluble in room-temperature water despite possessing a sulfonic acid group?
The limited solubility is a direct result of its molecular structure. The molecule contains a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic hydrazino group (-NHNH₂).[1] In its solid state and in neutral aqueous solutions, it exists predominantly as a zwitterion, or inner salt. In this form, the sulfonic acid group is deprotonated (-SO₃⁻) and the terminal nitrogen of the hydrazine is protonated (-NHNH₃⁺). The strong electrostatic interactions within this zwitterionic crystal lattice require significant energy to overcome, leading to low solubility in cold water.
Q3: What is the primary application of this reagent in organic synthesis?
Its most common application is as a derivatizing agent for aldehydes and ketones.[7] The nucleophilic hydrazino group reacts with the carbonyl carbon to form a stable hydrazone derivative.[8] These derivatives are often more crystalline, have sharp melting points, and can be more easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC), making this reagent valuable in analytical chemistry.[7][8] It also serves as a key intermediate in the synthesis of various pharmaceuticals and dyes.[2][9]
Q4: How does pH critically influence both the solubility and reactivity of this compound?
The pH of the reaction medium is the most critical parameter to control.
-
For Solubility: In alkaline conditions (pH > 7), a base will neutralize the acidic proton of the sulfonic acid group (or the protonated hydrazino group of the zwitterion), forming an anionic salt (e.g., sodium 4-hydrazinobenzenesulfonate). This salt form is significantly more polar and exhibits much higher aqueous solubility compared to the zwitterionic form.[10][11]
-
For Reactivity: For derivatization reactions, the hydrazino group must be in its free, non-protonated state to act as an effective nucleophile. In highly acidic conditions (low pH), the hydrazine nitrogen is protonated, rendering it non-nucleophilic and halting the reaction. Therefore, the reaction pH must be carefully optimized to be high enough to ensure sufficient solubility and a free nucleophile, but not so high as to cause unwanted side reactions of the target carbonyl compound.[8][12]
Section 2: Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Reagent will not dissolve in the reaction solvent. | 1. Zwitterionic Form: The reagent is in its poorly soluble zwitterionic state in neutral water or organic solvents. 2. Low Temperature: Thermal energy is insufficient to break the crystal lattice energy. | 1. pH Adjustment: Add a base (e.g., 1M NaOH, Na₂CO₃) dropwise to the aqueous suspension until the solid dissolves. This converts the molecule to its highly soluble anionic salt form.[11] 2. Increase Temperature: The reagent is readily soluble in boiling water.[4] Dissolve the reagent in a minimal amount of hot water before adding it to the main reaction mixture (ensure thermal stability of other reactants). 3. Use a Co-solvent: For non-aqueous reactions, consider dissolving the reagent in a small amount of DMSO first, then adding it to the primary solvent.[13] |
| Reagent precipitates out of solution during the reaction. | 1. Temperature Drop: The reaction mixture has cooled, causing the reagent to crystallize out. 2. pH Shift: The reaction has generated acidic byproducts, lowering the pH and causing the soluble salt to revert to its zwitterionic form. 3. Solvent Polarity Change: Addition of a less polar co-solvent has reduced the overall solvent polarity, causing the reagent to crash out. | 1. Maintain Temperature: Perform the reaction at a moderately elevated temperature (e.g., 50-60°C) to maintain solubility.[12] 2. Buffer the System: Use a suitable buffer (e.g., phosphate or acetate buffer) to maintain the optimal pH throughout the reaction. 3. Slow Addition: When using co-solvents, add the reagent solution dropwise to the vigorously stirred reaction mixture to avoid localized concentration gradients and precipitation.[14] |
| Derivatization reaction is slow, incomplete, or yields are low. | 1. Poor Solubility: The reagent is not fully dissolved, leading to a heterogeneous reaction mixture and slow reaction rates. 2. Suboptimal pH: The pH may be too low, protonating the hydrazine and inhibiting its nucleophilicity.[8] 3. Reactant Degradation: One of the starting materials may have degraded. | 1. Ensure Complete Dissolution: Before adding the carbonyl compound, ensure the this compound is completely dissolved using the methods described above. A clear, homogeneous solution is required for efficient reaction kinetics. 2. Optimize pH: Empirically determine the optimal pH for your specific substrate. A weakly acidic to neutral pH (typically 4-7) is often a good starting point for hydrazone formation.[12] 3. Use Fresh Reagents: Confirm the purity of your starting materials and use fresh reagents if degradation is suspected. |
Section 3: Data & Visualizations
Solubility Profile
The following table summarizes the known solubility characteristics of this compound.
| Solvent | Temperature | Solubility | Citation(s) |
| Water | Room Temperature | Sparingly / Slightly Soluble | [3][6][15] |
| Water | Boiling (100°C) | Readily Soluble | [3][4][6] |
| Ethanol | Room Temperature | Slightly Soluble | [3][4][15] |
| Diethyl Ether | Room Temperature | Slightly Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Slightly Soluble | [3] |
Visual Workflow and Chemical Logic
The following diagrams illustrate the decision-making process for solubilization and the chemical principle behind pH adjustment.
Caption: Decision workflow for selecting the appropriate solubilization method.
Caption: Effect of pH on the ionic state and solubility of the molecule.
Section 4: Experimental Protocols
Protocol 1: Step-by-Step Guide to Solubilizing this compound
-
Method A: Thermal Dissolution (for thermally stable, aqueous reactions)
-
To a beaker, add the required mass of this compound.
-
Add a minimal volume of deionized water (e.g., 5-10 mL per gram of reagent).
-
Heat the suspension on a hot plate with stirring until it reaches a gentle boil.
-
Continue heating until all solid material has completely dissolved, resulting in a clear solution.[4]
-
Remove from heat and allow the solution to cool to the desired reaction temperature before use. Be prepared to use it promptly as it may crystallize upon significant cooling.
-
-
Method B: pH-Mediated Dissolution (for aqueous reactions at ambient temperature)
-
Suspend the required mass of this compound in the aqueous reaction buffer or deionized water at room temperature.
-
While stirring vigorously, add a 1M solution of a suitable base (e.g., NaOH or KOH) dropwise.
-
Continue adding the base and monitor the suspension. The solid will gradually dissolve as it is converted to its soluble salt form.
-
Stop adding base once the solution becomes completely clear and homogeneous.
-
If necessary, adjust the final pH of the solution to the optimal range for your reaction using a dilute acid (e.g., 1M HCl).
-
Protocol 2: General Procedure for Derivatization of a Model Aldehyde (e.g., Benzaldehyde)
This protocol outlines a general method. The specific pH, temperature, and reaction time should be optimized for each substrate.[12]
-
Prepare Reagent Solution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0) using Method B (pH-mediated dissolution) to ensure complete solubility.
-
Add Carbonyl Compound: To the clear, stirred solution, add 1.0-1.1 equivalents of the aldehyde (e.g., benzaldehyde), either neat or as a solution in a minimal amount of a water-miscible co-solvent like ethanol.
-
Reaction: Stir the reaction mixture at room temperature or with gentle warming (e.g., 40-50°C) to increase the reaction rate.
-
Monitor Progress: Monitor the reaction by an appropriate method (e.g., TLC or LC-MS). The formation of the hydrazone product is often accompanied by the precipitation of a solid or a color change.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the hydrazone derivative.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of a cold non-polar solvent (e.g., hexane) to remove any unreacted aldehyde. Dry the product under vacuum.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 98-71-5 [m.chemicalbook.com]
- 4. This compound | 98-71-5 [chemicalbook.com]
- 5. This compound, hemihydrate, 98% | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. nbinno.com [nbinno.com]
- 10. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound [drugfuture.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for Quantifying 4-Hydrazinobenzenesulfonic Acid Derivatives
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. 4-Hydrazinobenzenesulfonic acid and its derivatives are important intermediates and potential impurities in the synthesis of various pharmaceuticals. Ensuring their concentration is accurately monitored is crucial for product safety and efficacy. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of these compounds. We will explore the "why" behind the experimental choices, present illustrative data, and compare this robust method against viable alternatives.
The Rationale for HPLC-UV: A Blend of Specificity and Accessibility
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, making it ideal for separating components in a complex mixture.[1] When coupled with a UV detector, it becomes a powerful quantitative tool.[1][2] The choice of HPLC-UV for analyzing this compound derivatives is underpinned by several key factors:
-
Chromophoric Nature: The aromatic ring and the hydrazine group in these molecules contain chromophores that absorb UV light, enabling sensitive detection.[3]
-
Versatility of Reversed-Phase Chromatography: The polarity of these sulfonic acid derivatives makes them well-suited for separation on common reversed-phase columns (like C18 or C8), offering excellent selectivity.
-
Widespread Availability: HPLC-UV systems are standard equipment in most analytical laboratories, making this method highly accessible and cost-effective for routine quality control.
This guide will focus on the validation of an HPLC-UV method for a representative compound: This compound . The principles and protocols described herein are readily adaptable to its various derivatives.
Caption: Chemical structure of this compound.
Method Validation: A Systematic Approach to Trustworthiness
The validation process ensures that the analytical method is suitable for its intended purpose.[4][5] We will adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[6][7][8]
Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).
Illustrative Chromatographic Conditions
The following conditions are a representative starting point for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5] A crucial part of demonstrating specificity for a stability-indicating method is through forced degradation studies.[9][10][11]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for 7 days.
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector to assess peak purity.
Illustrative Results:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation peak at RRT 0.8 |
| Base Hydrolysis | ~20% | Two major degradation peaks at RRT 0.7 and 1.4 |
| Oxidative Degradation | ~10% | A minor degradation peak at RRT 1.2 |
| Thermal Degradation | < 5% | No significant degradation |
| Photolytic Degradation | ~8% | A minor degradation peak at RRT 1.6 |
The main analyte peak should remain spectrally pure in all conditions, and all degradation product peaks should be well-resolved from the main peak (Resolution > 2.0).
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, a typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Illustrative Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 912,000 |
| 100 | 1,015,000 |
| 110 | 1,118,000 |
| 120 | 1,221,000 |
-
Linear Regression Equation: y = 10150x - 500
-
Correlation Coefficient (r²): 0.9995
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies.[12]
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Illustrative Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.8 | 100.8% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Illustrative Data:
| Precision Level | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Repeatability | 100.2 | 99.8 | 100.5 | 99.5 | 100.1 | 99.9 | 100.0 | 0.35% |
| Intermediate Precision | 100.8 | 99.2 | 101.1 | 99.5 | 100.6 | 100.9 | 100.4 | 0.72% |
-
Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the analyte.
-
Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Illustrative Results:
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Acetonitrile composition (± 2%)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.
Illustrative Results:
| Parameter Varied | Impact on System Suitability |
| Flow Rate (0.9 mL/min) | Retention time shifted, but resolution and tailing factor within limits. |
| Flow Rate (1.1 mL/min) | Retention time shifted, but resolution and tailing factor within limits. |
| Temperature (32 °C) | Minor shift in retention time, system suitability passes. |
| pH (3.2) | No significant impact on system suitability. |
-
Acceptance Criterion: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) remain within acceptable limits for all variations.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely applicable technique, other methods can also be employed for the quantification of sulfonic acid derivatives. The choice of method often depends on the specific analytical challenge, available instrumentation, and required sensitivity.
Caption: Comparison of analytical methods for sulfonic acid derivatives.
Ion Chromatography (IC)
Ion chromatography is an excellent alternative for the analysis of ionic species like sulfonic acids.[10][11] It typically employs a conductivity detector.
-
Advantages over HPLC-UV:
-
No Chromophore Required: IC with conductivity detection can analyze compounds that do not absorb UV light.
-
High Sensitivity for Ions: It is often more sensitive for highly polar and ionic compounds.
-
-
Disadvantages:
-
Instrumentation: Dedicated IC systems are less common in standard pharmaceutical QC labs compared to HPLC systems.
-
Matrix Effects: High concentrations of other ions in the sample can interfere with the analysis.
-
Gas Chromatography (GC)
Gas chromatography offers very high separation efficiency but is generally used for volatile and thermally stable compounds.[6][9]
-
Advantages over HPLC-UV:
-
Superior Resolution: Can be advantageous for separating complex mixtures of isomers.
-
-
Disadvantages:
-
Non-Volatile Analyte: this compound is a salt and is not volatile. Therefore, a cumbersome and potentially variable derivatization step is required to convert it into a volatile derivative before GC analysis.[6][9] This adds complexity and potential for error.
-
Thermal Stability: The derivatives must be thermally stable, which is not always guaranteed.
-
Conclusion
The validated HPLC-UV method presented here offers a reliable, robust, and specific approach for the quantification of this compound and its derivatives. The method's adherence to ICH Q2(R1) guidelines ensures its suitability for use in a regulated environment for quality control and stability testing. While alternative techniques like Ion Chromatography and Gas Chromatography have their specific strengths, the HPLC-UV method provides the optimal balance of performance, accessibility, and ease of use for this class of compounds, making it the preferred choice for routine pharmaceutical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
- 6. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 4-Hydrazinobenzenesulfonic Acid vs. Dansyl Hydrazine for Carbonyl Derivatization
For researchers, analytical scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical task. These molecules are pivotal as metabolic intermediates, environmental contaminants, and indicators of oxidative stress and product stability. However, their direct analysis is often hampered by poor chromatographic retention, low ionization efficiency in mass spectrometry, and lack of a strong chromophore for UV detection.
Chemical derivatization addresses these challenges by converting the target carbonyl into a more readily detectable molecule. Among the plethora of reagents available, hydrazine-based compounds are workhorses of the analytical laboratory. This guide provides an in-depth, objective comparison of two prominent hydrazine reagents: 4-hydrazinobenzenesulfonic acid (HBSA) and dansyl hydrazine . We will delve into their reaction mechanisms, comparative performance, and optimal use cases, supported by experimental protocols and data to guide your selection process.
The Core Chemistry: Hydrazone Formation
Both HBSA and dansyl hydrazine react with carbonyls through the same fundamental mechanism: a nucleophilic addition-elimination reaction to form a stable hydrazone derivative.[1][2][3][4][5][6][7] This is a type of condensation reaction where two molecules join with the loss of a small molecule—in this case, water.[2]
The process unfolds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate called a carbinolamine.
-
Elimination (Dehydration): The carbinolamine is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product. This step is typically acid-catalyzed.
Figure 1. General Mechanism of Hydrazone Formation.
The key difference between HBSA and dansyl hydrazine lies in the R'' group, which dictates the physicochemical properties of the final derivative and, consequently, the optimal analytical strategy.
Reagent Profiles: A Head-to-Head Comparison
This compound (HBSA)
HBSA, sometimes referred to as 4-hydrazinobenzoic acid (HBA) in literature depending on the specific structure, is a highly effective derivatizing agent prized for its simplicity and compatibility with aqueous systems.[3][8][9]
-
Detection Principle: The benzene ring in the HBSA molecule provides a strong chromophore, making the resulting hydrazone derivatives easily detectable by UV-Vis spectrophotometry . This makes it an ideal choice for routine analysis using standard HPLC-UV systems.[3][8] While not its primary feature, the derivatives can also be analyzed by LC-MS.[8][9]
-
Key Advantages:
-
High Water Solubility: The sulfonic acid group renders HBSA and its derivatives highly soluble in water. This is a significant advantage when analyzing aqueous samples like beverages, environmental water, or biological fluids, as it simplifies sample preparation.[3][8]
-
Stability and Purity: HBSA is noted for being a stable reagent with reduced impurities, leading to cleaner chromatograms and more reliable quantification.[1][3][8]
-
Simplicity: The workflow is straightforward, and the reagent is less hazardous and easier to handle than many alternatives.[3]
-
Dansyl Hydrazine
Dansyl hydrazine is a classic, widely used reagent renowned for its ability to impart strong fluorescence to otherwise non-fluorescent carbonyl molecules.[10][11]
-
Detection Principle: The derivatization tag is the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), a powerful fluorophore. This allows for highly sensitive detection using HPLC with fluorescence detection (HPLC-FLD) or capillary electrophoresis with laser-induced fluorescence (CE-LIF).[12]
-
Key Advantages:
-
Exceptional Sensitivity: Fluorescence is an inherently more sensitive detection method than UV absorption, allowing for the detection of carbonyls at trace or ultra-trace levels.[10][12] This is crucial for applications in metabolomics or clinical diagnostics where sample volume is limited and analyte concentrations are low.
-
Enhanced MS Ionization: The dimethylamino group on the dansyl moiety is a tertiary amine that is readily protonated under acidic conditions typical for reversed-phase chromatography.[13] This provides a "charge tag" that significantly enhances ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS), improving MS sensitivity.[13]
-
Comparative Performance and Application Data
The choice between HBSA and dansyl hydrazine is dictated by the specific requirements of the analysis. The following table summarizes their key performance characteristics based on experimental evidence.
| Feature | This compound (HBSA) | Dansyl Hydrazine |
| Primary Detection Method | HPLC with UV-Vis Detection[3][8] | HPLC with Fluorescence Detection (FLD)[11][12] |
| Sensitivity | Moderate to good (mg L⁻¹ to µg L⁻¹) | Very high (pmol to amol detection limits)[12] |
| Mass Spectrometry | Compatible with LC-MS[8][9] | Excellent for LC-MS due to ionization enhancement[13] |
| Solubility | High solubility in water and polar solvents[3][8] | Soluble in organic solvents; lower aqueous solubility |
| Derivative Stability | Forms stable hydrazone derivatives[1][3][8] | Forms stable hydrazone derivatives[11] |
| Typical Applications | Food and beverage analysis (e.g., aldehydes in wine), environmental water monitoring[3][8][9] | Metabolomics, clinical diagnostics (e.g., neurosteroids, sugars), proteomics, lipid peroxidation studies[11][12] |
| Key Advantage | Simplicity, cost-effectiveness, ideal for aqueous matrices | Ultimate sensitivity, superior performance for LC-MS |
Experimental Protocols and Workflows
To ensure trustworthy and reproducible results, a well-defined protocol is essential. Below are representative step-by-step methodologies for derivatization using each reagent.
Workflow 1: Carbonyl Analysis with HBSA and HPLC-UV
This workflow is optimized for the quantification of aldehydes in aqueous samples, such as alcoholic beverages.
Figure 2. HBSA Derivatization Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare a 10 mM solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Sample Preparation: For a beverage sample, dilute it if necessary to bring the expected carbonyl concentration into the linear range of the method. Filter the sample through a 0.45 µm filter.
-
Derivatization Reaction:
-
In a sealed vial, mix 1 mL of the prepared sample with 1 mL of the HBSA reagent solution.
-
Add a small volume of acid (e.g., 50 µL of 1 M HCl) to catalyze the reaction. The hydrazine-carbonyl condensation is most efficient under weakly acidic conditions.
-
Incubate the mixture in a water bath or heating block at 60°C for 30 minutes.
-
-
Analysis:
-
After incubation, cool the vial to room temperature.
-
Directly inject an aliquot (e.g., 10-20 µL) into the HPLC-UV system.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detection: UV detector set to the absorbance maximum of the expected hydrazone derivatives (typically in the 300-360 nm range).
-
-
Workflow 2: Trace Carbonyl Analysis with Dansyl Hydrazine and HPLC-FLD
This workflow is designed for high-sensitivity analysis of carbonyls in complex biological matrices.
Figure 3. Dansyl Hydrazine Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare a 1 mg/mL solution of dansyl hydrazine in HPLC-grade acetonitrile. Store this solution in an amber vial to protect it from light.
-
Sample Preparation: For a plasma sample, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the proteins. Collect the supernatant.
-
Derivatization Reaction:
-
In a light-protected vial, mix 200 µL of the sample supernatant with 100 µL of the dansyl hydrazine solution.
-
Add 50 µL of a 10% trichloroacetic acid solution in acetonitrile to act as a catalyst.
-
Incubate the mixture at 40-50°C for 60 minutes. It is critical to perform this step in the dark to prevent photodegradation of the dansyl tag.
-
-
Analysis:
-
After incubation, cool the vial to room temperature.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-FLD system.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile.
-
Detection: Fluorescence detector set to excitation and emission wavelengths appropriate for the dansyl hydrazones (typically Ex: ~340 nm, Em: ~525 nm).[14]
-
-
Senior Application Scientist's Perspective: Making the Right Choice
The theoretical advantages of each reagent are clear, but practical application requires nuanced decision-making.
-
Choose this compound (HBSA) when:
-
Your primary matrix is aqueous , and you want to minimize sample preparation steps.[3][8] Its high water solubility is a distinct operational advantage.
-
UV detection provides sufficient sensitivity for your application, and you are working in a routine QC/QA environment where robustness and cost-effectiveness are paramount.
-
You value reagent stability and a straightforward, uncomplicated workflow.[1][3][8]
-
-
Choose Dansyl Hydrazine when:
-
Maximum sensitivity is non-negotiable. For trace-level quantification in biological fluids, environmental samples, or metabolomics research, the fluorescence of the dansyl tag is unmatched.[12][13]
-
Your primary analytical platform is LC-MS . The charge-tagging effect of the dansyl group provides a significant boost in ESI-MS signal, which is often more critical than the fluorescence itself.[13]
-
You are analyzing a wide range of carbonyls in a complex matrix and need the high selectivity afforded by fluorescence detection.
-
A final consideration is the stability of the formed derivatives. While both reagents form relatively stable hydrazones, those derived from aldehydes can be less hydrolytically stable than those from ketones.[10] Furthermore, all hydrazone formations can potentially create E/Z stereoisomers around the C=N bond, which may appear as split or broadened peaks in chromatography.[15] This is a general consideration for the chemistry and should be addressed during method development through optimization of mobile phase and temperature.
Conclusion
Both this compound and dansyl hydrazine are powerful tools for the analysis of carbonyl compounds. They are not direct competitors but rather complementary reagents suited for different analytical challenges. HBSA excels in applications demanding simplicity, robustness, and compatibility with aqueous systems, making it a reliable choice for routine analysis with HPLC-UV. Dansyl hydrazine is the reagent of choice for high-stakes, trace-level analysis, offering superior sensitivity through fluorescence and enhanced performance in mass spectrometry. By understanding the fundamental properties and performance characteristics outlined in this guide, researchers can confidently select the optimal derivatization strategy to achieve accurate, reliable, and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. fiveable.me [fiveable.me]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. researchgate.net [researchgate.net]
- 10. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Dansylhydrazine [myskinrecipes.com]
- 12. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dansyl Hydrazine | 33008-06-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Monosaccharide Analysis: A Sensitivity Comparison of Derivatizing Agents
For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is a critical step in characterizing glycoproteins, analyzing food composition, and ensuring the quality of biopharmaceuticals. However, monosaccharides natively lack strong chromophores or fluorophores and often exhibit poor ionization efficiency, making their direct detection at low concentrations a significant analytical challenge.[1][2] Chemical derivatization is a fundamental strategy employed to overcome these limitations by attaching a tag to the monosaccharide that enhances its detectability by ultraviolet (UV), fluorescence (FLD), or mass spectrometry (MS) detectors.[1]
This guide provides an in-depth comparison of the most common pre-column derivatization agents, focusing on the critical performance metric of sensitivity. We will explore the chemistry behind each agent, present supporting experimental data, and offer field-proven insights to help you select the optimal strategy for your analytical needs.
The Principle of Derivatization in Monosaccharide Analysis
The core objective of derivatization is to covalently modify the analyte to improve its analytical properties without altering its quantitative integrity. For monosaccharides, this typically involves a reaction at the reducing end of the sugar.[3] The ideal derivatizing agent should offer:
-
High Reaction Yield: The reaction should be stoichiometric and proceed to completion under mild conditions to ensure accurate quantification.
-
Stable Derivatives: The resulting product must be stable throughout the sample preparation and chromatographic analysis workflow.
-
Enhanced Detector Response: The tag should possess properties that significantly amplify the signal for the chosen detector (e.g., high molar absorptivity for UV, high quantum yield for fluorescence, or high proton affinity for MS).
-
Improved Chromatographic Behavior: Derivatization can alter the polarity of the monosaccharides, often improving their retention and separation on common stationary phases like C18.[4]
Comparative Analysis of Key Derivatizing Agents
We will focus on three industry-standard agents: 1-phenyl-3-methyl-5-pyrazolone (PMP), 2-aminobenzamide (2-AB), and Procainamide (ProA). Each offers distinct advantages depending on the available instrumentation and required sensitivity.
1-phenyl-3-methyl-5-pyrazolone (PMP): The UV-Vis Workhorse
PMP is arguably one of the most widely used derivatizing agents for monosaccharide analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]
-
Mechanism of Action: The reaction proceeds in an alkaline medium where PMP reacts with the aldehyde group at the reducing end of the monosaccharide. In a stepwise mechanism, two molecules of PMP typically react with one aldehyde group.[3] The resulting derivative is significantly more hydrophobic than the parent sugar and possesses a strong UV chromophore, with a maximum absorbance around 245-250 nm.[3][5]
-
Detection Method: Primarily HPLC with UV or Diode Array Detection (DAD). It is also compatible with MS detection.[6]
-
Sensitivity & Performance: PMP derivatization provides robust and reliable quantification. For HPLC-DAD systems, Limits of Detection (LOD) are typically in the low µg/mL range. For instance, a validated method for 10 sugar derivatives reported LODs between 1.17 µg/mL and 4.83 µg/mL.[3] When coupled with mass spectrometry, particularly a triple quadrupole instrument (QqQ-MS), the sensitivity is dramatically enhanced, with reported LODs in the femtomole (0.056-5.6 fmol) range.[4][7] This demonstrates that the ultimate sensitivity is highly dependent on the detector.
-
Advantages:
-
The derivatization procedure is well-established and robust.[8]
-
It provides excellent UV sensitivity, making it suitable for labs equipped with standard HPLC-UV systems.
-
The increased hydrophobicity of the derivatives allows for excellent separation on ubiquitous and highly efficient C18 reversed-phase columns.[4]
-
-
Disadvantages:
-
The reaction requires an alkaline environment and elevated temperatures (e.g., 70°C).[8]
-
Traditional protocols using sodium hydroxide (NaOH) require a neutralization step and desalting before MS analysis, as salts can cause ion suppression.[9] An improved method using volatile liquid ammonia instead of NaOH can circumvent this issue, making the derivatives directly amenable to MS analysis.[9][10]
-
2-aminobenzamide (2-AB): The Classic Fluorescent Tag
2-AB is a fluorescent label that has been a gold standard in glycan analysis for decades, particularly for methods utilizing fluorescence detection.[11]
-
Mechanism of Action: 2-AB labeling is a reductive amination reaction. The primary amine of 2-AB reacts with the open-ring aldehyde form of the monosaccharide to form a Schiff base. This intermediate is then reduced by an agent like sodium cyanoborohydride (NaCNBH₃) or the less toxic 2-picoline borane to form a stable secondary amine.[12][13]
-
Detection Method: HPLC or UPLC with Fluorescence Detection (FLD). It is also compatible with MS, but its ionization efficiency is poor.[14]
-
Sensitivity & Performance: As a fluorophore, 2-AB offers a significant sensitivity advantage over UV absorbance for labs equipped with a fluorescence detector. A method for quantifying plant cell wall monosaccharides using 2-AB derivatization reported a detection limit of approximately 0.1 picomole.[12]
-
Advantages:
-
Disadvantages:
Procainamide (ProA): The High-Sensitivity FLD and MS Agent
Procainamide is another fluorescent tag that works via reductive amination, but with a key structural difference that makes it superior for mass spectrometry applications.
-
Mechanism of Action: The reaction chemistry is identical to that of 2-AB (reductive amination).[14] However, the procainamide molecule contains a tertiary amine group in its structure.
-
Detection Method: HPLC/UPLC-FLD and, most notably, LC-MS.
-
Sensitivity & Performance: Procainamide offers the best of both worlds. It provides a strong fluorescence response, often greater than that of 2-AB.[16] Critically, the tertiary amine has a high proton affinity, leading to a dramatic enhancement of the ionization efficiency in positive-ion ESI-MS.[15] Direct comparisons have shown that ProA-labeled glycans can yield an MS signal that is up to 30-fold higher than their 2-AB labeled counterparts.[16] This allows for the confident identification of low-abundance species that might be undetectable with 2-AB.[15]
-
Advantages:
-
Disadvantages:
-
May be a more costly reagent compared to PMP or 2-AB.
-
Like other reductive amination methods, the protocol involves multiple steps and requires careful optimization.
-
Quantitative Sensitivity Comparison
The table below summarizes the reported limits of detection for the discussed derivatizing agents. It is critical to note that LOD and LOQ are method-dependent and vary with the specific monosaccharide, instrumentation, and experimental conditions.
| Derivatizing Agent | Common Detection Method | Reported Limit of Detection (LOD) | Key Strengths |
| PMP | HPLC-UV/DAD | 1.17 - 4.83 µg/mL[3] | Robust, cost-effective, ideal for standard HPLC-UV setups. |
| UPLC-QqQ-MS | 0.056 - 5.6 fmol[4][7] | ||
| 2-Aminobenzamide (2-AB) | HPLC-FLD | ~0.1 pmol[12] | Established standard for fluorescence-based quantification. |
| Procainamide (ProA) | UPLC-FLD-MS | Not explicitly stated in pmol, but MS signal is up to 30x higher than 2-AB.[16] | Superior sensitivity for both FLD and MS, ideal for low-abundance analytes. |
| Anthranilic Acid (AA) | HPLC-FLD | 65 fmol[18][19] | High fluorescence sensitivity, comparable to other fluorescent tags. |
Experimental Workflows and Protocols
Understanding the practical steps and the rationale behind them is key to successful implementation.
General Monosaccharide Analysis Workflow
Caption: General workflow for monosaccharide analysis.
Protocol 1: PMP Derivatization for HPLC-UV/MS Analysis
This protocol is adapted from established methods and optimized for robust performance.[3][4][18]
Methodology:
-
Sample Preparation: Place the dried monosaccharide standards or sample hydrolysate (containing 1-10 nmol of total sugar) into a 1.5 mL microcentrifuge tube.
-
Reagent Preparation: Prepare a 0.5 M solution of PMP in methanol and a 0.3 M solution of sodium hydroxide (NaOH).
-
Derivatization Reaction:
-
Add 50 µL of 0.5 M PMP solution to the dried sample.
-
Add 50 µL of 0.3 M NaOH solution.
-
Vortex thoroughly to ensure complete dissolution and mixing.
-
Incubate the mixture in a water bath or heating block at 70°C for 60 minutes.
-
Scientist's Note: The alkaline conditions and heat facilitate the reaction between PMP and the sugar's reducing end. The molar excess of PMP ensures the reaction proceeds to completion for quantitative analysis.
-
-
Neutralization:
-
Cool the reaction mixture to room temperature.
-
Add 50 µL of 0.3 M hydrochloric acid (HCl) to neutralize the excess NaOH.
-
Scientist's Note: Neutralization is critical to stop the reaction and prevent degradation of the derivatives. It also prepares the sample for the subsequent extraction.
-
-
Extraction of Excess Reagent:
-
Add 200 µL of chloroform to the tube. Vortex vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully remove the upper aqueous layer containing the PMP-labeled monosaccharides and transfer to a clean tube. The excess PMP will partition into the lower chloroform layer.
-
Repeat the extraction two more times to ensure complete removal of unreacted PMP.
-
Scientist's Note: Removing excess PMP is crucial as it has a strong UV absorbance and can interfere with the chromatographic analysis, obscuring the peaks of interest.
-
-
Final Preparation: Filter the final aqueous solution through a 0.22 µm syringe filter into an HPLC vial for analysis by reversed-phase HPLC.
Protocol 2: Procainamide (ProA) Derivatization for UPLC-FLD/MS
This protocol for reductive amination is adapted from methods developed for high-sensitivity glycan analysis.[14][20]
Methodology:
-
Sample Preparation: Place the dried monosaccharide standards or sample hydrolysate into a 1.5 mL microcentrifuge tube.
-
Labeling Solution Preparation: Prepare the labeling solution immediately before use. For a typical reaction, dissolve 11 mg of procainamide hydrochloride and 6 mg of sodium cyanoborohydride in 100 µL of a solution comprised of 70% dimethyl sulfoxide (DMSO) and 30% glacial acetic acid.
-
Scientist's Note: Acetic acid acts as a catalyst for the formation of the Schiff base intermediate. DMSO is an excellent solvent for both the polar sugars and the less polar labeling reagent. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine of the Schiff base without reducing the sugar's carbonyl group.
-
-
Derivatization Reaction:
-
Add the freshly prepared labeling solution to the dried monosaccharide sample.
-
Vortex to dissolve the sample completely.
-
Incubate the mixture in a heating block at 65°C for 2-4 hours.
-
Scientist's Note: The elevated temperature accelerates both the Schiff base formation and its subsequent reduction. The reaction time should be optimized to ensure maximum yield without degradation.
-
-
Clean-up (Post-Labeling):
-
After incubation, cool the sample to room temperature.
-
Clean-up is typically performed using a HILIC-based solid-phase extraction (SPE) cartridge. This step is essential to remove the large excess of procainamide, reducing agent, and salts, which would otherwise interfere with the analysis.
-
Condition the HILIC SPE cartridge with water, followed by equilibration with a high percentage of acetonitrile (e.g., 85% acetonitrile in water).
-
Load the reaction mixture (diluted in high acetonitrile) onto the cartridge.
-
Wash the cartridge with the high acetonitrile equilibration buffer to remove excess hydrophobic reagents.
-
Elute the labeled, polar monosaccharides with a low-acetonitrile, aqueous buffer (e.g., 50 mM ammonium formate).
-
-
Final Preparation: Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial mobile phase for analysis by HILIC-UPLC.
Derivatization Chemistry Comparison
References
- 1. The Pre- and Post-Column Derivatization on Monosaccharide Composition Analysis, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 11. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of plant cell wall monosaccharides by reversed-phase liquid chromatography with 2-aminobenzamide pre-column derivatization and a non-toxic reducing reagent 2-picoline borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 15. ludger.com [ludger.com]
- 16. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. daneshyari.com [daneshyari.com]
- 20. waters.com [waters.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 4-Hydrazinobenzenesulfonic Acid (4-HBSA) with Biological Molecules
Introduction: 4-Hydrazinobenzenesulfonic acid (4-HBSA), a water-soluble organic compound, serves as a crucial intermediate and reagent in various industries, including pharmaceuticals and dyes.[1][2] Its utility often stems from the reactive hydrazine moiety attached to a sulfonated benzene ring.[3][4] In biological research and drug development, particularly in the context of bio-conjugation, derivatization, and analytical assays, the specificity of such a reactive molecule is paramount. Unintended reactions, or cross-reactivity, with endogenous biological molecules can compromise the integrity of experimental results, leading to false positives in screening assays or the formation of unintended adducts in pharmaceutical formulations.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of 4-HBSA. We will move beyond theoretical discussions to provide detailed experimental protocols, comparative data analysis, and the causal logic behind our methodological choices, ensuring a robust and self-validating approach to specificity assessment.
Part 1: The Chemical Rationale for Potential Cross-Reactivity
The primary driver of 4-HBSA's reactivity is its hydrazine group (-NHNH₂). Hydrazines are well-established nucleophiles that readily react with electrophilic carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This reaction is the cornerstone of many planned derivatization strategies but is also the most probable pathway for off-target cross-reactivity.
Biological systems are replete with molecules containing carbonyl groups or moieties that can be readily oxidized to carbonyls. Therefore, our investigation must focus on a representative panel of such molecules.
References
A Researcher's Guide to High-Performance Glycan Labeling: Evaluating Alternatives to 4-Hydrazinobenzenesulfonic Acid
In the fields of biopharmaceutical development and fundamental biological research, the accurate characterization of protein glycosylation is a critical quality attribute (CQA) that profoundly impacts drug efficacy, safety, and function.[1][2][3] The journey from a complex biological sample to actionable glycan data hinges on a crucial step: derivatization. Because free glycans lack a native chromophore or fluorophore and often exhibit poor ionization in mass spectrometry, chemical labeling is essential for sensitive detection and quantification.[1][4][5]
For decades, various reagents have been developed for this purpose, each with its own set of advantages and limitations. While historical reagents like 4-hydrazinobenzenesulfonic acid (4-HBSA) served a purpose, the demands of modern high-throughput, high-sensitivity analytics have spurred the adoption of superior alternatives. This guide provides an in-depth comparison of the leading glycan labeling agents, moving beyond 4-HBSA to equip researchers with the knowledge to select the optimal reagent for their analytical platform and objectives. We will explore the chemistry, performance, and proven applications of today's gold-standard and next-generation labels.
The Foundational Chemistry: Reductive Amination
The most common and robust strategy for attaching labels to the reducing end of a glycan is reductive amination .[4][6][7] This two-step reaction provides a stable, covalent bond and ensures a 1:1 stoichiometric ratio between the label and the glycan, which is fundamental for accurate relative quantification.[1][8]
The process begins with the reaction between the primary amine of the labeling reagent and the aldehyde group of the glycan's open-ring form. This forms a Schiff base (or imine), which is an unstable intermediate. In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane (2-PB), is introduced to reduce the imine to a stable secondary amine, permanently affixing the label to the glycan.[1][6]
Caption: General workflow of the reductive amination process for glycan labeling.
The Workhorse Labels: A Comparative Analysis
The limitations of older reagents like 4-HBSA, primarily related to lower sensitivity and specificity, have led to their displacement by more advanced molecules. The modern glycan analyst's toolkit is dominated by a few key players, each optimized for different analytical endpoints.
2-Aminobenzamide (2-AB): The HPLC/UPLC Gold Standard
For many years, 2-AB has been the most widely used fluorescent label for hydrophilic interaction liquid chromatography (HILIC) profiling.[1][8] Its popularity stems from its reliable chemistry, high labeling efficiency, and the stability of the resulting labeled glycans.[8] An extensive historical database exists for 2-AB-labeled glycans, aiding in peak identification based on retention times.[6]
-
Primary Application: UPLC/HPLC with Fluorescence Detection (FLD).
-
Advantages:
-
Limitations: The major drawback of 2-AB is its poor ionization efficiency, which significantly hinders its sensitivity in mass spectrometry (MS) applications.[1][8][11] This makes it difficult to characterize low-abundance glycan species by MS.
Procainamide (ProcA): The Mass Spectrometry Enhancer
To overcome the MS limitations of 2-AB, procainamide was introduced. While it is also a fluorescent label that utilizes the same reductive amination chemistry, its key feature is a basic tertiary amine tail.[1][12] This group has a high proton affinity, leading to a dramatic enhancement in ionization efficiency in positive-mode electrospray ionization (ESI)-MS.
-
Primary Application: UPLC-FLD-MS, particularly when MS sensitivity is paramount.
-
Advantages:
-
Limitations: While excellent for MS, the labeling protocol is still a multi-hour process typical of traditional reductive amination.
8-Aminopyrene-1,3,6-trisulfonic acid (APTS): The Capillary Electrophoresis Champion
Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio. For glycan analysis by CE, APTS is the undisputed label of choice.[6] Its three sulfonate groups impart a strong negative charge to the otherwise neutral glycans, enabling efficient and high-resolution separation in an electric field.
-
Primary Application: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).
-
Advantages:
-
Limitations: The permanent charge and high polarity of the APTS tag make it less suitable for traditional HILIC-MS workflows.
RapiFluor-MS (RFMS): The Modern All-in-One Solution
Developed to address the need for both speed and sensitivity across platforms, RapiFluor-MS is a novel labeling reagent with unique chemical properties. It features an N-hydroxysuccinimidyl (NHS)-carbamate group for rapid labeling, an efficient quinoline fluorophore for fluorescence detection, and a basic tertiary amine for high ionization efficiency in MS.[19]
-
Primary Application: High-throughput UPLC-FLD-MS analysis.
-
Advantages:
-
Speed: The labeling reaction is complete in under 5 minutes, a dramatic improvement over the hours-long incubations for traditional reductive amination.[20]
-
High Sensitivity: Provides excellent fluorescence signal and exceptional MS signal enhancement, often surpassing both 2-AB and Procainamide in MS intensity.[11][12][21]
-
Streamlined Workflow: Often supplied in kits that integrate rapid deglycosylation, labeling, and cleanup, reducing total sample preparation time to about 30 minutes.[19]
-
-
Limitations: As a proprietary reagent, it is typically more expensive than traditional labels. Some studies have noted slight differences in glycan profiles compared to 2-AB and ProcA, particularly in the relative abundances of sialylated species.[11]
Quantitative Performance Comparison
To facilitate an objective choice, the performance characteristics of these key alternatives are summarized below.
| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) | 8-Aminopyrene-1,3,6-trisulfonate (APTS) | RapiFluor-MS (RFMS) |
| Primary Chemistry | Reductive Amination | Reductive Amination | Reductive Amination | NHS-Carbamate |
| Primary Analysis | HPLC/UPLC-FLD | UPLC-FLD-MS | CE-LIF | UPLC-FLD-MS |
| Fluorescence Signal | Good | Very Good[8][11] | Excellent | Excellent |
| MS Signal (ESI+) | Poor[1][11] | Excellent[8][22] | Poor | Exceptional[11][21] |
| Labeling Time | 2-4 hours | 2-4 hours | 2-16 hours[6] | < 5 minutes[20] |
| Key Advantage | Established HILIC standard | High MS sensitivity | Gold standard for CE | Speed & all-around sensitivity |
| Key Disadvantage | Poor MS signal | Longer prep time vs. RFMS | Not ideal for LC-MS | Cost; proprietary |
Decision-Making Workflow
Choosing the right label is dictated by the primary analytical instrument and the goals of the study.
Caption: A decision guide for selecting a glycan label based on the primary analytical method.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. Below is a representative protocol for Procainamide labeling, chosen for its balance of fluorescence and superior MS performance.
Protocol: Procainamide Labeling of N-Glycans
This protocol is adapted from standard methodologies and assumes N-glycans have already been released from the glycoprotein via PNGase F digestion and purified.
Materials:
-
Dried, purified N-glycan sample (25 pmol to 25 nmol)
-
Procainamide Labeling Solution: 171.2 mg/mL procainamide hydrochloride in a solution of Methanol:Acetic Acid:Water (45:10:45 v/v/v).[13]
-
Reducing Agent Solution: 6-10 mg Sodium Cyanoborohydride (NaBH₃CN) or 2-picoline borane (2-PB) dissolved in the Procainamide Labeling Solution. Prepare fresh. Caution: NaBH₃CN is toxic and should be handled in a fume hood.[22][23]
-
Dimethyl sulfoxide (DMSO)
-
Glacial Acetic Acid
-
HILIC Solid-Phase Extraction (SPE) cleanup cartridges/plates
-
Acetonitrile (ACN) and Water (LC-MS grade)
Procedure:
-
Reagent Preparation:
-
Prepare the labeling reagent by dissolving procainamide hydrochloride and the reducing agent (e.g., sodium cyanoborohydride) in a solution of DMSO and glacial acetic acid. A common formulation is a solution containing ~0.25 M procainamide and >1 M reducing agent in 30% acetic acid in DMSO.[6]
-
Causality: Acetic acid catalyzes the formation of the Schiff base intermediate. The high concentration of the label and reducing agent drives the reaction to completion, ensuring stoichiometric labeling.[6]
-
-
Labeling Reaction:
-
Reconstitute the dried glycan sample in 10 µL of water.
-
Add 20 µL of the freshly prepared Procainamide/Reducing Agent solution to the glycan sample.
-
Vortex briefly to mix and centrifuge to collect the solution at the bottom of the vial.
-
Incubate the reaction vial in a heat block at 65°C for 2 hours.[6][23]
-
Causality: The elevated temperature (65°C) accelerates the reaction kinetics, allowing the labeling to complete within a 2-hour timeframe while minimizing potential glycan degradation like desialylation.[6]
-
-
Post-Labeling Cleanup (HILIC SPE):
-
Equilibrate a HILIC SPE cartridge according to the manufacturer's protocol (typically with water followed by high organic solvent, e.g., 85% ACN).
-
Dilute the labeling reaction mixture with a high concentration of ACN (e.g., add 270 µL of ACN to the 30 µL reaction) to ensure the labeled glycans bind to the SPE sorbent.
-
Load the diluted sample onto the equilibrated SPE cartridge.
-
Wash the cartridge with a high-organic solvent (e.g., 85-95% ACN) to remove excess procainamide label and reducing agent. The labeled glycans, being hydrophilic, will be retained.
-
Causality: This is a critical step. Excess label can suppress the signal of the glycans, create ion competition in the MS source, and interfere with chromatography. HILIC SPE effectively separates the hydrophilic glycans from the more hydrophobic excess label.
-
Elute the purified, labeled glycans from the cartridge using an aqueous solvent (e.g., water or low-concentration ammonium formate).
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis.
-
Conclusion and Future Outlook
The field of glycan analysis has moved decisively beyond the capabilities of reagents like this compound. The modern toolkit, featuring 2-AB , Procainamide , APTS , and RapiFluor-MS , provides researchers with powerful and specialized options tailored to their specific analytical platforms.
-
For routine, high-quality HPLC-FLD profiling where MS sensitivity is not the primary concern, 2-AB remains a reliable and cost-effective choice.
-
When high-resolution separation is required and the platform of choice is capillary electrophoresis, APTS is the unequivocal gold standard.
-
For analyses demanding high MS sensitivity to characterize low-abundance species, Procainamide offers a robust solution that significantly enhances ionization without compromising chromatographic integrity.
-
For high-throughput environments where speed and all-around sensitivity for both FLD and MS are critical, RapiFluor-MS and similar "instant" labels represent the cutting edge, streamlining workflows from days or hours to under an hour.
The choice of labeling agent is a foundational decision in the design of any glycan analysis experiment. By understanding the underlying chemistry and performance characteristics of each alternative, researchers can ensure their data is not only accurate and reproducible but also of the highest possible quality, accelerating insights in both basic science and biopharmaceutical development.
References
- 1. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 2. Glycan Analysis for Therapeutic Proteins Explained | Technology Networks [technologynetworks.com]
- 3. Biopharmaceutical Glycan Profiling | Lab Manager [labmanager.com]
- 4. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 8. ludger.com [ludger.com]
- 9. agilent.com [agilent.com]
- 10. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. s-bio.com [s-bio.com]
- 14. waters.com [waters.com]
- 15. d-nb.info [d-nb.info]
- 16. A Rapid Protocol for Preparing 8-Aminopyrene-1,3,6-Trisulfonate-Labeled Glycans for Capillary Electrophoresis-Based Enzyme Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Rapid Procedure for the Purification of 8-Aminopyrene Trisulfonate (APTS)-Labeled Glycans for Capillary Electrophoresis (CE)-Based Enzyme Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Rapid Procedure for the Purification of 8-Aminopyrene Trisulfonate (APTS)-Labeled Glycans for Capillary Electrophoresis (CE)-Based Enzyme Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. lcms.cz [lcms.cz]
- 20. lcms.cz [lcms.cz]
- 21. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Procainamide Labelling | Ludger Ltd [ludger.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Guide to Inter-Laboratory Comparison of Monosaccharide Analysis Using 4-Hydrazinobenzenesulfonic Acid
Introduction: The Critical Role of Monosaccharide Analysis in Biopharmaceutical Development
In the realm of biopharmaceutical development and quality control, the precise characterization of glycans is paramount. Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical quality attribute (CQA) that can significantly impact the efficacy, safety, and immunogenicity of therapeutic glycoproteins.[1] Monosaccharide composition analysis, which identifies and quantifies the individual sugar residues that form these complex glycan structures, serves as a fundamental tool for ensuring product consistency and quality.[2][3]
Numerous analytical techniques have been developed for this purpose, each with its own set of advantages and limitations. These methods range from high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to gas chromatography-mass spectrometry (GC-MS) and various high-performance liquid chromatography (HPLC) techniques that require derivatization of the monosaccharides.[2][4][5] Derivatization is often necessary because monosaccharides lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors.[5]
This guide focuses on the use of 4-hydrazinobenzenesulfonic acid (HBSA) as a derivatizing agent for the analysis of monosaccharides by HPLC. We will delve into the chemical principles of the HBSA method, provide a detailed experimental protocol, and, most importantly, establish a framework for conducting an inter-laboratory comparison to ensure the method's robustness and reliability across different research and manufacturing sites. This guide is intended for researchers, scientists, and drug development professionals who are seeking a reliable and transferable method for monosaccharide analysis.
The this compound (HBSA) Method: A Closer Look
This compound is an aromatic sulfonic acid hydrazine derivative.[6][7] Its utility in monosaccharide analysis stems from the reactive hydrazine group, which readily condenses with the aldehyde group of reducing sugars to form a stable hydrazone. This reaction introduces a benzene sulfonic acid moiety onto the monosaccharide, which imparts a strong UV absorbance, thereby significantly enhancing detection sensitivity by HPLC with a UV detector.
Chemical Principle of Derivatization
The derivatization of a monosaccharide with HBSA is a nucleophilic addition reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon of the open-chain form of the monosaccharide. This is followed by a dehydration step, resulting in the formation of a stable hydrazone with a carbon-nitrogen double bond.
References
- 1. Comparison of different approaches for quantitative N-, O-linked glycan and monosaccharide composition analysis in biopharmaceutical production | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometric Fragmentation Analysis of 4-Hydrazinobenzenesulfonic Acid-Labeled Sugars for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology and biopharmaceutical development, the precise structural elucidation of carbohydrates is paramount. The inherent complexity of glycans—stemming from their isomeric and branched nature—necessitates robust analytical techniques. Mass spectrometry, coupled with chemical derivatization, has emerged as a cornerstone for sequencing and identifying these vital biomolecules. This guide provides an in-depth exploration of 4-hydrazinobenzenesulfonic acid (4-HBSA) as a labeling reagent for the mass spectrometric analysis of sugars, offering a critical comparison with other common derivatization agents and presenting the scientific rationale behind its application for unambiguous structural confirmation.
The Rationale for Derivatization in Glycan Analysis
Native glycans are notoriously challenging to analyze by mass spectrometry due to their poor ionization efficiency and the lability of certain structural motifs, such as sialic acids.[1][2] Derivatization at the reducing end of a sugar serves multiple purposes: it enhances ionization efficiency, improves chromatographic separation, and can direct fragmentation pathways to yield more structurally informative ions in tandem mass spectrometry (MS/MS).[2][3] The choice of labeling agent is therefore a critical experimental decision that directly impacts the quality and interpretability of the resulting data.
This compound (4-HBSA): A Chemically-Informed Choice
This compound is an aromatic hydrazine derivative that reacts with the reducing end of a carbohydrate to form a stable hydrazone. This labeling strategy offers several theoretical advantages for mass spectrometric analysis. The sulfonic acid group introduces a permanent negative charge, which can enhance ionization in negative-ion mode electrospray ionization (ESI), a common technique for glycan analysis. Furthermore, the aromatic ring provides a site for charge localization, which can influence fragmentation patterns in a predictable manner, aiding in structural elucidation. While direct and extensive literature on the fragmentation of 4-HBSA-labeled sugars is not abundant, we can infer its behavior from studies on structurally similar phenylhydrazine-labeled glycans.[4][5]
Experimental Workflow: From Labeling to Analysis
A robust and reproducible experimental workflow is the foundation of reliable glycan analysis. The following protocol outlines the key steps for 4-HBSA labeling and subsequent mass spectrometric analysis, grounded in established principles of carbohydrate chemistry and mass spectrometry.
Diagram of the 4-HBSA Labeling and Analysis Workflow
Caption: Workflow for 4-HBSA labeling and MS analysis.
Detailed Experimental Protocol: 4-HBSA Labeling of N-Glycans
This protocol is adapted from established methods for reductive amination and hydrazine-based labeling of glycans.[6][7]
Materials:
-
Released N-glycans (e.g., from PNGase F digestion of a glycoprotein)[8]
-
This compound (4-HBSA)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like 2-picoline borane
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Glycan Preparation: Start with purified, lyophilized glycans.
-
Labeling Reaction:
-
Prepare a labeling solution of 0.35 M 4-HBSA and 1.0 M sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid (7:3 v/v).
-
Reconstitute the dried glycans in the labeling solution. A typical reaction volume is 10-20 µL for nanomolar amounts of glycans.
-
Incubate the reaction mixture at 65°C for 2-4 hours. The elevated temperature facilitates the formation of the hydrazone.
-
-
Purification of Labeled Glycans:
-
After incubation, cool the reaction mixture to room temperature.
-
Add ACN to the sample to bring the final concentration to approximately 90%.
-
Condition a HILIC SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 95% ACN containing 0.1% formic acid to remove excess labeling reagents.
-
Elute the labeled glycans with water or a low concentration of an aqueous buffer (e.g., 50 mM ammonium formate).
-
Lyophilize the eluted sample.
-
-
LC-MS/MS Analysis:
-
Reconstitute the labeled glycans in an appropriate solvent for LC-MS analysis (e.g., 80% ACN in water).
-
Inject the sample onto a HILIC column coupled to an ESI-mass spectrometer.
-
Use a gradient of decreasing ACN concentration to elute the labeled glycans.
-
Acquire data in negative-ion mode, performing data-dependent MS/MS on the most abundant precursor ions.
-
Understanding the Fragmentation of 4-HBSA-Labeled Sugars
The fragmentation of derivatized oligosaccharides in the gas phase provides the necessary information for structural elucidation, including sequence, branching, and linkage information.[9] Based on studies of phenylhydrazine-labeled glycans, we can anticipate the fragmentation behavior of their 4-HBSA-labeled counterparts.[4]
Upon collision-induced dissociation (CID), 4-HBSA-labeled oligosaccharides are expected to undergo both glycosidic bond cleavages and cross-ring cleavages.
-
Glycosidic Bond Cleavages (B- and Y-ions): These fragments reveal the sequence of monosaccharide residues. The presence of the 4-HBSA label at the reducing end will result in a characteristic mass shift for all Y-ions, which retain the label.
-
Cross-Ring Cleavages (A- and X-ions): These cleavages provide valuable information about the linkage positions between monosaccharide units. The aromatic nature of the 4-HBSA label may promote specific cross-ring fragmentation patterns that are diagnostic of certain linkages.[10]
Hypothesized Fragmentation Pathway of a 4-HBSA-Labeled Disaccharide
Caption: Hypothesized fragmentation of a 4-HBSA-labeled disaccharide.
Comparative Analysis: 4-HBSA vs. Other Labeling Reagents
The selection of a labeling reagent is a critical decision in any glycan analysis workflow. While 4-HBSA presents theoretical advantages, it is essential to compare its potential performance with established alternatives.
| Feature | This compound (4-HBSA) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RFMS) | Permethylation |
| Chemistry | Hydrazone formation | Reductive amination | Reductive amination | Rapid tagging (carbamate) | Methylation of all hydroxyl and amine groups |
| Ionization Enhancement | High (permanent negative charge) | Moderate | High | Very High | Very High |
| MS Polarity | Primarily Negative Ion | Positive and Negative Ion | Primarily Positive Ion | Primarily Positive Ion | Primarily Positive Ion |
| Fluorescence | No | Yes | Yes | Yes | No |
| Protocol Time | Moderate | Long | Long | Short | Long |
| Structural Information | Potentially rich cross-ring fragmentation | Good glycosidic and some cross-ring fragmentation[11] | Good glycosidic fragmentation | Good glycosidic fragmentation | Excellent, stabilizes sialic acids and provides linkage information[9] |
| Key Advantage | Strong signal in negative ion mode | Well-established, good for fluorescence detection | High sensitivity in positive ion ESI-MS[11] | Rapid labeling and high MS sensitivity[2] | Gold standard for detailed structural elucidation[9] |
| Potential Limitation | Less established, potential for in-source fragmentation | Longer reaction times, lower MS sensitivity than newer reagents[11] | Can suppress ionization of certain glycan species | May not be optimal for all glycan types | Labor-intensive, can be difficult to automate |
This table is a synthesis of information from multiple sources and includes inferred properties for 4-HBSA based on its chemical structure and the behavior of similar compounds.[2][9][11]
Conclusion: A Promising Reagent Warranting Further Investigation
This compound presents a compelling option for the mass spectrometric analysis of sugars, particularly for researchers focusing on negative-ion mode detection. Its inherent charge and aromaticity are poised to enhance sensitivity and provide valuable structural information through predictable fragmentation. While more direct experimental data is needed to fully characterize its performance, the foundational principles of carbohydrate mass spectrometry and the behavior of analogous hydrazine-based reagents suggest that 4-HBSA is a valuable tool in the analytical scientist's arsenal.
This guide provides a framework for researchers to begin exploring the potential of 4-HBSA, from a detailed experimental protocol to a comparative analysis with other leading derivatization agents. As the field of glycomics continues to advance, the development and characterization of novel labeling strategies like 4-HBSA will be crucial for unraveling the complexities of the glycome and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Isomeric Glycan Structures by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 9. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterization of 2-aminobenzamide-derivatized oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Aldehyde and Ketone Quantitation: Evaluating 4-Hydrazinobenzenesulfonic Acid Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes and ketones is a critical task. These carbonyl compounds are not only key intermediates in synthesis and common industrial materials but are also frequently monitored as environmental pollutants and, crucially, as potential genotoxic impurities (GTIs) in pharmaceutical products.[1][2] Due to their often-low UV absorptivity and high polarity, direct analysis by High-Performance Liquid Chromatography (HPLC) is challenging. Consequently, derivatization to enhance detection and improve chromatographic retention is a standard and necessary practice.[3]
The most established and widely adopted method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][4] However, alternative reagents are continually being explored to address specific analytical challenges. This guide provides an in-depth evaluation of 4-hydrazinobenzenesulfonic acid (HBSA) as a derivatizing agent, comparing its performance characteristics—specifically linearity and detection limits—against the benchmark DNPH method and other alternatives.
The Chemistry of Derivatization: A Tale of Two Hydrazines
The underlying principle for both HBSA and DNPH is the nucleophilic addition of the hydrazine group to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[5][6] These hydrazones incorporate a chromophore, making them readily detectable by UV-Vis spectrophotometry.
The key structural difference between HBSA and DNPH dictates their physical and chemical properties. HBSA's sulfonic acid group imparts high water solubility, a significant advantage in aqueous sample matrices.[7] In contrast, DNPH is typically dissolved in organic solvents like acetonitrile, often with acid catalysis.[6]
Comparative Performance Analysis: HBSA vs. DNPH
Linearity
Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a given range. This is typically evaluated by the coefficient of determination (R²).
-
This compound (HBSA): Studies using HBSA and the structurally similar 4-hydrazinobenzoic acid (HBA) for capillary electrophoresis (CE) have demonstrated excellent linearity for aldehyde derivatives, with R² values greater than 0.996.[5] For carbohydrate analysis by CE, linear coefficients higher than 0.992 have been reported over a concentration range of 0.1-9.1 mmol/L.[8]
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH is the gold standard in this regard. Numerous validated methods and application notes report exceptional linearity. For instance, analysis of 13 DNPH-derivatized aldehydes and ketones showed correlation factors of 1 or 0.99999.[4] In the context of pharmaceutical impurity analysis, correlation coefficients (R²) greater than 0.998 are consistently achieved.[9]
Detection and Quantitation Limits
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.
-
This compound (HBSA): Using HPLC-UV, LODs for low-molecular-weight aldehydes derivatized with HBA were reported to be below 0.5 mg L⁻¹ (500 µg/L).[5][10] When coupled with the more sensitive Capillary Electrophoresis (CE) technique, LODs for aldehyde-HBA derivatives were in the range of 2.7-8.8 ng L⁻¹.[5] For carbohydrate analysis by CE, a mass detection limit of 17.6 fmol has been achieved.[8]
-
2,4-Dinitrophenylhydrazine (DNPH): The sensitivity of the DNPH method is well-documented. For HPLC-UV analysis, LODs and LOQs for a range of aldehydes and ketones are typically in the low µg/mL to ng/mL range.[4] For example, one study established an LOD of 17 µg L⁻¹ and an LOQ of 50 µg L⁻¹ for formaldehyde-DNPH.[11] When analyzed by LC-MS, the sensitivity is significantly enhanced, with LODs reaching the picogram-per-milliliter (pg/mL) level.[12][13]
| Parameter | This compound (HBSA) | 2,4-Dinitrophenylhydrazine (DNPH) | Alternative: PFBHA (for GC) |
| Typical Technique | HPLC-UV, Capillary Electrophoresis (CE) | HPLC-UV, LC-MS | Gas Chromatography (GC) |
| Linearity (R²) | >0.992 - >0.996[5][8] | >0.998 - >0.99999[4][9] | Typically excellent for GC methods |
| LOD (HPLC-UV) | < 0.5 mg/L (<500 µg/L)[5][10] | ~17 µg/L (Formaldehyde)[11] | N/A (GC method) |
| LOD (LC-MS/CE) | 2.7 - 8.8 ng/L (CE)[5] | 0.1 - 1 pg/mL (LC-MS)[12] | N/A (GC method) |
| Key Advantage | High water solubility, fast reaction[7][8] | Well-established, extensive validation data, high sensitivity with MS[1][4] | Quantitative for conjugated aldehydes, stable derivatives for GC |
| Key Disadvantage | Less extensive validation data available | Potential for interference (e.g., from ozone), lower solubility in water[1] | Requires GC instrumentation |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method lies in a robust and well-understood protocol. Below are detailed methodologies for derivatization using HBSA and DNPH. The causality behind key steps is explained to provide a deeper understanding.
Protocol 1: HBSA Derivatization for HPLC-UV Analysis
This protocol is adapted from methodologies for HBSA and similar hydrazine-based reagents.[5][8] The goal is to form a stable hydrazone in an aqueous matrix, suitable for direct injection.
Methodology:
-
Reagent Preparation: Prepare a 10 mM solution of this compound in HPLC-grade water. HBSA's sulfonic acid group makes it readily soluble.[7]
-
Sample Preparation: Dilute the aldehyde/ketone-containing sample in HPLC-grade water to an expected concentration within the linear range of the method.
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, combine 500 µL of the sample with 500 µL of the 10 mM HBSA solution.
-
Causality: Using an excess of the derivatizing agent ensures the reaction proceeds to completion for all carbonyl analytes.
-
Cap the vial and vortex briefly.
-
Heat the mixture at 50°C for 15-20 minutes.
-
Causality: Moderate heating accelerates the reaction rate, ensuring complete derivatization in a short timeframe. Studies show the reaction is rapid, often complete in under 10 minutes for some analytes.[14]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Causality: This prevents pressure buildup and ensures a consistent temperature for injection, which is critical for reproducible chromatography.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC-UV system. Detection is typically performed around 290-300 nm for HBSA derivatives.[5]
-
Workflow Diagram: HBSA Derivatization
Caption: General reaction of a carbonyl with a hydrazine reagent.
Field-Proven Insights and Final Verdict
For Routine Analysis in Aqueous Samples: this compound (HBSA) presents a compelling alternative to DNPH. Its high water solubility simplifies sample preparation, potentially allowing for direct derivatization in aqueous media without solvent exchange steps. The reaction is rapid, which can improve sample throughput. For applications where mid-range sensitivity (µg/L) is sufficient and the matrix is primarily aqueous, HBSA is an excellent and practical choice.
For Trace-Level and Genotoxic Impurity Analysis: 2,4-Dinitrophenylhydrazine (DNPH) remains the authoritative and benchmark reagent. Its use is supported by decades of validation, regulatory acceptance (e.g., EPA methods), and an extensive body of literature. T[1][2]he extremely low detection limits achievable with LC-MS make it indispensable for the analysis of genotoxic impurities in pharmaceuticals, where permissible daily exposure limits are in the microgram range. W[15]hile the protocol may be more complex due to the use of organic solvents and acid catalysts, its reliability and sensitivity are unparalleled for demanding applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical impedance spectroscopy measurements for determination of derivatized aldehydes in several matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydrazinobenzenesulfonic Acid for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides an in-depth, procedural framework for the safe disposal of 4-Hydrazinobenzenesulfonic acid (CAS No. 98-71-5), moving beyond mere compliance to foster a deeper understanding of the chemical principles at play. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring a safe environment for both researchers and the wider community.
I. Understanding the Hazard Profile of this compound
This compound is a bifunctional aromatic compound containing both a hydrazine (-NHNH₂) and a sulfonic acid (-SO₃H) group. This unique structure dictates its chemical reactivity and hazard profile.
-
Health Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3]
-
Chemical Reactivity: The hydrazine group imparts reducing properties to the molecule, making it incompatible with strong oxidizing agents.[1] Thermal decomposition can release toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3]
A thorough understanding of these properties is paramount before initiating any disposal protocol.
II. The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical pathway for the safe management and disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
III. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including disposal, the following minimum PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[2] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[1]
IV. Spill Management: Immediate and Controlled Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
1. Evacuate and Alert:
-
Immediately alert personnel in the vicinity and restrict access to the spill area.
2. For Solid Spills:
-
Avoid Dust Generation: Do not use dry sweeping methods that can create airborne dust.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[1]
3. For Liquid Spills (Aqueous Solutions):
-
Containment: Create a dike around the spill using an inert absorbent material.
-
Absorption: Apply absorbent pads or material to soak up the liquid.
-
Collection: Place the contaminated absorbent material into a labeled hazardous waste container.
4. Decontamination:
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Follow with a thorough cleaning of the area with soap and water.
V. On-Site Chemical Neutralization: A Cautious Approach for Dilute Aqueous Waste
For small quantities of dilute aqueous solutions of this compound, chemical neutralization through oxidation can be a viable pre-treatment step before collection by Environmental Health and Safety (EHS). However, this procedure must be performed with extreme caution due to the potential for exothermic reactions and the formation of hazardous byproducts.[4][5]
Causality Behind this Protocol: The hydrazine moiety is susceptible to oxidation, which can break it down into less hazardous components, primarily nitrogen gas and water.[6] Sodium hypochlorite is a strong oxidizing agent that can achieve this. The sulfonic acid group is more stable but the overall degradation of the molecule is the goal.
Experimental Protocol: Oxidation with Sodium Hypochlorite
-
Dilution is Key: Ensure the this compound solution is dilute (ideally less than 5%).[6] If necessary, dilute with a large volume of cold water in a suitable container within a fume hood.
-
Prepare the Oxidant: Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5.25% NaOCl) or calcium hypochlorite.[6]
-
Controlled Addition: Slowly and with constant stirring, add the dilute hypochlorite solution to the dilute hydrazine solution. The reaction can be exothermic, so slow addition is crucial to control the temperature. An ice bath may be used for cooling.
-
Monitor pH: Maintain the pH of the reaction mixture between 5 and 8 for optimal reaction.[6]
-
Ensure Complete Reaction: Add a slight excess of the hypochlorite solution to ensure all the hydrazine has reacted.
-
Verification: Test the treated solution for the presence of residual hydrazine using commercially available test strips or a colorimetric method with p-dimethylaminobenzaldehyde.
-
Final Steps: Once the absence of hydrazine is confirmed, the treated solution should still be collected in a labeled hazardous waste container for EHS pickup. Do not dispose of it down the drain without explicit permission from your institution's EHS department.
*Self-Validating System: The verification step (Step 6) is critical to ensure the efficacy of the neutralization process. A negative test for hydrazine provides confidence that the primary hazardous component has been degraded.
VI. Waste Segregation and Final Disposal: The Definitive Steps
All waste containing this compound, whether in solid form, concentrated solutions, or treated aqueous solutions, must be managed as hazardous waste.
1. Waste Collection and Labeling:
-
Solid Waste: Collect contaminated solids (e.g., weighing paper, pipette tips, contaminated PPE) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: All containers must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".
2. Storage:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials, especially strong oxidizing agents.[1]
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical in regular trash or down the drain.[4] Final disposal must be carried out at an approved and licensed hazardous waste treatment, storage, and disposal facility (TSDF).
VII. Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[7][8] As a generator of hazardous waste, your laboratory is responsible for:
-
Waste Identification: Determining if the waste is a "listed" or "characteristic" hazardous waste.[8] While this compound is not specifically listed, it may exhibit characteristics of hazardous waste.
-
Generator Status: Determining your laboratory's generator category (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of hazardous waste produced per month.[9]
-
Proper Management: Ensuring the waste is properly collected, labeled, stored, and transported for disposal in accordance with EPA and state regulations.
Always consult your institution's EHS department for specific guidance on complying with local and federal regulations.
VIII. Conclusion: A Commitment to Safety and Scientific Excellence
The responsible management of chemical waste is not a peripheral task but a core component of scientific integrity. By understanding the chemical properties of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the protection of our broader ecosystem. This commitment to safety allows for the confident pursuit of scientific advancement.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. epa.gov [epa.gov]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 6. arxada.com [arxada.com]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. Hazardous Waste Variations by State Matrix [rila.org]
Navigating the Safe Handling of 4-Hydrazinobenzenesulfonic Acid: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount to fostering innovation. This guide provides an in-depth, procedural framework for the safe handling of 4-Hydrazinobenzenesulfonic acid, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will delve into the rationale behind each safety measure, empowering you to make informed decisions that protect both you and your research.
Understanding the Risks: The "Why" Behind the Precautions
This compound and its derivatives are valuable reagents in various synthetic applications. However, a thorough understanding of their potential hazards is the foundation of safe handling. This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2] Some data also suggests it may cause respiratory irritation and, in some forms, severe skin burns and eye damage.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.
Core Principles of Protection: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure, the quantity of the substance being handled, and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][4][5] | Protects against splashes and airborne particles, preventing serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. Impervious laboratory coat or coveralls.[4][5][6] | Prevents skin contact, which can cause irritation or burns.[1][3] |
| Respiratory Protection | For low-dust or nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher potential exposures or when engineering controls are insufficient, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[4] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[4][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risks. The following steps provide a procedural guide for working with this compound.
Pre-Operational Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][4][6][7][8]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to avoid dust formation.[4][8]
-
Inspect PPE: Before donning, carefully inspect all PPE for any signs of damage or degradation.[4]
-
Locate Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
Donning PPE: A Deliberate Sequence
-
Lab Coat/Coveralls: Put on your impervious laboratory coat or coveralls, ensuring complete coverage.
-
Respirator: If required, perform a fit check on your respirator to ensure a proper seal.
-
Goggles/Face Shield: Put on your chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
A stepwise workflow for the correct donning of Personal Protective Equipment.
During Operation:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4][8]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6][8]
-
Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][7]
Doffing PPE: A Critical Decontamination Step
The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence to doff your equipment safely.
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Face Shield/Goggles: Remove the face shield (if used) and then the goggles from the back.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls, turning them inside out as you do so.
-
Respirator: Remove your respirator from the back.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][6] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4][8]
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.
-
Waste Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste. It is often recommended to be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, labeled container.[4]
-
Empty Containers: Dispose of empty containers as unused product unless they have been properly decontaminated.[4]
A decision tree for selecting the appropriate level of PPE.
By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
